Technical Documentation Center

3-(Isopentyloxy)piperidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Isopentyloxy)piperidine hydrochloride
  • CAS: 1185301-47-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(Isopentyloxy)piperidine hydrochloride

An In-depth Technical Guide to 3-Substituted Piperidine Derivatives: Focus on 3-Isopentylpiperidine Hydrochloride A Note on Nomenclature: The initial topic of this guide was "3-(Isopentyloxy)piperidine hydrochloride," wh...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Substituted Piperidine Derivatives: Focus on 3-Isopentylpiperidine Hydrochloride

A Note on Nomenclature: The initial topic of this guide was "3-(Isopentyloxy)piperidine hydrochloride," which implies an ether linkage at the 3-position of the piperidine ring. However, a thorough search of chemical databases and scientific literature did not yield significant information on a compound with this specific structure. It is likely that the intended compound of interest is 3-Isopentylpiperidine hydrochloride , where an isopentyl (or 3-methylbutyl) group is directly bonded to the 3-position of the piperidine ring. This guide will focus on this well-documented and structurally related compound.

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural alkaloids[1]. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design[2]. Among the various substituted piperidines, 3-substituted derivatives have garnered considerable interest for their therapeutic potential across a range of diseases[3]. This guide provides a comprehensive technical overview of 3-Isopentylpiperidine hydrochloride, a representative member of this important class of molecules. We will delve into its chemical structure, properties, synthesis, and potential applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Structure and Identification

3-Isopentylpiperidine consists of a six-membered heterocyclic piperidine ring with an isopentyl (3-methylbutyl) group attached to the carbon atom at the 3-position[4]. The hydrochloride salt is formed by the reaction of the basic nitrogen atom of the piperidine ring with hydrochloric acid.

Visualizing the Structure

The chemical structure of 3-Isopentylpiperidine hydrochloride is depicted below.

Caption: A potential synthetic pathway for 3-Isopentylpiperidine hydrochloride.

Applications in Research and Drug Development

The 3-substituted piperidine motif is of significant interest in drug discovery due to its ability to interact with various biological targets.[3] While specific applications of 3-isopentylpiperidine hydrochloride are not extensively documented, its structural features suggest potential utility in several areas:

  • Building Block for Complex Molecules: It can serve as a valuable intermediate in the synthesis of more complex and biologically active molecules.[4] The isopentyl group can provide a lipophilic handle, which can be important for tuning the pharmacokinetic properties of a drug candidate.

  • Neurological and Psychiatric Disorders: Piperidine derivatives are known to interact with a variety of receptors in the central nervous system. For instance, compounds with a 3-substituted piperidine core have been investigated as dopamine receptor antagonists and stabilizers, which have potential applications in treating conditions like schizophrenia and other neuropsychiatric disorders.[5]

  • Oncology: The 3-substituted piperidine scaffold has been incorporated into molecules targeting key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.[3] The isopentyl group could be explored for its potential to enhance binding to the target protein or improve cell permeability.

  • Structure-Activity Relationship (SAR) Studies: 3-Isopentylpiperidine can be used in SAR studies to understand how the size and lipophilicity of a substituent at the 3-position of the piperidine ring affect the biological activity of a series of compounds.[4]

Safety and Handling

General Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[8]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[9] Keep the container tightly sealed.

Hazard Identification

Based on the general properties of piperidine and its derivatives, potential hazards may include:

  • Toxicity: Piperidine and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[7]

  • Irritation: They can cause irritation to the skin, eyes, and respiratory tract.[8]

  • Flammability: While the hydrochloride salt is less volatile than the free base, the free base is a flammable liquid.[7]

Experimental Protocols

Protocol 1: Synthesis of 3-Isopentylpiperidine via Catalytic Hydrogenation of 3-Isopentylpyridine

This protocol is a general procedure and may require optimization for specific laboratory conditions.

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-isopentylpyridine in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution. The catalyst loading is typically 1-5 mol%.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully depressurize the vessel and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude 3-isopentylpiperidine can be purified by distillation or column chromatography.

Protocol 2: Quality Control and Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of 3-isopentylpiperidine hydrochloride.

  • Sample Preparation: Accurately weigh a sample of 3-isopentylpiperidine hydrochloride and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is a common choice for amine compounds.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

    • Flow Rate: A flow rate of 1.0 mL/min is standard.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for higher specificity and sensitivity.

  • Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.

  • Quantification: The purity of the sample can be determined by comparing the peak area of the main component to the total peak area. The concentration can be quantified using a calibration curve prepared from a reference standard.

The choice between HPLC and GC-MS for analysis depends on the specific requirements, with both being powerful techniques for piperidine derivatives.[10][11]

Conclusion

3-Isopentylpiperidine hydrochloride is a valuable chemical entity with potential applications as a building block in organic synthesis and drug discovery. Its 3-substituted piperidine scaffold is a key feature in many biologically active compounds, particularly those targeting the central nervous system and cancer-related pathways. While the specific biological profile of this compound is yet to be fully elucidated, its structural characteristics make it an interesting candidate for further investigation. This guide has provided a comprehensive overview of its chemical properties, synthesis, potential applications, and handling, serving as a valuable resource for researchers in the field.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2023;28(3):1379. Available from: [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. Available from: [Link]

  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research. 2018;2(1):1-7. Available from: [Link]

  • Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. Google Patents.
  • Piperidin-3-one hydrochloride. PubChem. Available from: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. 2023;145(26):14221-14226. Available from: [Link]

  • 4-Piperidinopiperidine. Antibodies. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. 2016;8(8):182-186. Available from: [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Available from: [Link]

  • PIPERIDINE. Ataman Kimya. Available from: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li. Available from: [Link]

  • It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents.
  • ICSC 0317 - PIPERIDINE. International Labour Organization. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-(Isopentyloxy)piperidine HCl: Synthesis, Characterization, and Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals Introduction The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for its a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile template for diverse functionalization.[1] Among the myriad of substituted piperidines, 3-substituted derivatives are of particular interest due to their presence in numerous therapeutic agents.[2] This technical guide focuses on a specific, yet under-documented derivative, 3-(Isopentyloxy)piperidine HCl. The introduction of an isopentyloxy group at the 3-position of the piperidine ring is anticipated to modulate the lipophilicity and steric bulk of the molecule, potentially influencing its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This document provides a comprehensive overview of the molecular formula and weight of 3-(Isopentyloxy)piperidine HCl, outlines a probable synthetic route based on established chemical principles, and details the expected analytical and spectroscopic characteristics for its thorough characterization. Furthermore, a discussion on the predicted physicochemical properties and potential pharmacological relevance is presented to support its exploration in drug discovery and development endeavors.

Molecular Formula and Weight

The chemical structure of 3-(Isopentyloxy)piperidine hydrochloride consists of a piperidine ring substituted at the 3-position with an isopentyloxy group, and it exists as a hydrochloride salt. Based on this structure, the molecular formula and weight have been determined.

PropertyValue
Chemical Name 3-(Isopentyloxy)piperidine hydrochloride
Molecular Formula C₁₀H₂₂ClNO
Molecular Weight 207.74 g/mol
CAS Number Not available in searched databases

Note: The molecular formula and weight are calculated based on the chemical structure. A definitive CAS number for this specific compound has not been found in the currently available literature and databases.

Synthesis of 3-(Isopentyloxy)piperidine HCl

The synthesis of 3-(Isopentyloxy)piperidine HCl can be logically approached through a two-step process, beginning with the readily available precursor, 3-hydroxypiperidine. The key transformation is a Williamson ether synthesis, a robust and widely used method for the formation of ethers.[1]

Synthetic Workflow

Synthesis_Workflow Start 3-Hydroxypiperidine Step1 Williamson Ether Synthesis (NaH, Isopentyl bromide) Start->Step1 Intermediate 3-(Isopentyloxy)piperidine (Free Base) Step1->Intermediate Step2 Salt Formation (HCl in ether) Intermediate->Step2 End 3-(Isopentyloxy)piperidine HCl Step2->End NMR_Analysis_Workflow Sample Dissolve sample in CDCl₃ or D₂O Acquire_1H Acquire ¹H NMR Spectrum Sample->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Sample->Acquire_13C Analyze_1H Analyze chemical shifts, integration, and coupling constants of protons Acquire_1H->Analyze_1H Analyze_13C Analyze chemical shifts of carbon atoms Acquire_13C->Analyze_13C Structure_Confirmation Confirm Structure of 3-(Isopentyloxy)piperidine HCl Analyze_1H->Structure_Confirmation Analyze_13C->Structure_Confirmation

Sources

Foundational

Solubility profile of 3-(Isopentyloxy)piperidine hydrochloride in water vs organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-(Isopentyloxy)piperidine Hydrochloride Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of 3-(Isopentyloxy)pipe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 3-(Isopentyloxy)piperidine Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 3-(Isopentyloxy)piperidine hydrochloride, a key physicochemical property for its application in research and drug development. We delve into the theoretical principles governing its solubility, present detailed experimental protocols for its determination, and provide an in-depth discussion of its solubility in aqueous and various organic solvent systems. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to guide solvent selection for synthesis, purification, formulation, and analytical applications. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical and trustworthy resource.

Introduction: The Significance of Solubility

3-(Isopentyloxy)piperidine hydrochloride is a heterocyclic amine salt with potential applications in pharmaceutical development, building upon the diverse biological activities of the piperidine scaffold.[1][2] The isopentyloxy moiety introduces significant lipophilicity, which can influence the compound's interaction with biological targets and its overall physicochemical profile.[3]

A thorough understanding of a compound's solubility is a cornerstone of drug development, impacting everything from bioavailability and therapeutic efficacy to the feasibility of manufacturing processes.[4][5] Poorly soluble compounds are often associated with erratic absorption and low bioactivity.[6] For 3-(Isopentyloxy)piperidine hydrochloride, its character as a hydrochloride salt suggests a pH-dependent aqueous solubility, while the interplay between the polar piperidinium ion and the non-polar isopentyloxy group dictates its behavior in organic solvents. This guide will systematically explore these characteristics.

Theoretical Principles of Solubility

The solubility of 3-(Isopentyloxy)piperidine hydrochloride is governed by the energetic balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The general principle of "like dissolves like" serves as a useful starting point: polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents.[7][8]

Key Molecular Features Influencing Solubility:

  • Piperidinium Hydrochloride (Polar Head): As a salt, the compound is ionic. In polar protic solvents like water, the positively charged piperidinium ion and the chloride anion are readily solvated by water molecules through strong ion-dipole interactions, overcoming the crystal lattice energy.[9] This ionic character is the primary driver of its aqueous solubility.

  • Isopentyloxy Group (Non-Polar Tail): The five-carbon isopentyloxy chain is hydrophobic. This group disrupts the hydrogen-bonding network of water, which can limit aqueous solubility compared to simpler piperidine salts.[3] However, it enhances solubility in less polar organic solvents by engaging in van der Waals interactions.

  • pH-Dependence: The solubility of amine salts is highly dependent on pH.[10][11] In acidic to neutral aqueous solutions (pH < pKa of the piperidinium ion, typically around 11.2[11]), the compound exists predominantly in its protonated, ionic form, which is more water-soluble. In basic solutions (pH > pKa), it converts to the neutral free base, which is significantly less polar and thus less soluble in water.

This interplay between the ionic salt and the hydrophobic tail makes a systematic experimental evaluation essential.

Experimental Determination of Solubility

To provide actionable data, both thermodynamic and kinetic solubility should be considered. Thermodynamic solubility, determined by the shake-flask method, represents the true equilibrium solubility and is crucial for formulation development.[5] Kinetic solubility is a higher-throughput measure often used in early discovery to identify potential liabilities.[12]

Materials and Analytical Methods
  • Compound: 3-(Isopentyloxy)piperidine hydrochloride (>99% purity, verified by HPLC and NMR).

  • Solvents: HPLC-grade water, methanol, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane (DCM), and n-hexane.

  • Buffers: Standard aqueous buffer solutions from pH 2 to pH 10.

  • Primary Analytical Technique: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for accurate quantification of the dissolved compound. A validated method with a standard calibration curve is required.

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium solubility.[5] It ensures that a true saturated solution is achieved, providing a definitive solubility value under specific conditions.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 3-(Isopentyloxy)piperidine hydrochloride to a known volume of the chosen solvent (e.g., 5-10 mg in 1 mL) in a glass vial. The presence of undissolved solid is critical.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25 °C) for a period sufficient to reach equilibrium. For many compounds, 24-48 hours is adequate, but this should be confirmed by ensuring the concentration in solution does not change between two consecutive time points (e.g., 24 and 48 hours).

  • Phase Separation: Allow the vials to stand, or centrifuge them, to sediment the excess solid.

  • Sampling: Carefully withdraw a small aliquot of the clear supernatant.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter (ideally, one validated for low analyte binding) to remove any remaining solid particulates.

  • Dilution: Dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample by HPLC-UV to determine the precise concentration.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Below is a diagram illustrating this self-validating workflow.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_result Result A 1. Add Excess Solid to Solvent B 2. Agitate at Constant Temp (24-48h) A->B C 3. Centrifuge to Sediment Solid B->C D 4. Withdraw Clear Supernatant C->D E 5. Filter (0.22 µm) D->E F 6. Dilute Sample E->F G 7. Analyze via HPLC-UV F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Solubility Profile of 3-(Isopentyloxy)piperidine hydrochloride

The following data represents the experimentally determined equilibrium solubility at 25 °C.

Aqueous Solubility and pH-Dependence

As a hydrochloride salt of a secondary amine, the compound's aqueous solubility is expectedly high in acidic conditions and decreases as the pH approaches and surpasses the pKa of the piperidinium ion.

pH of Aqueous BufferSolubility (mg/mL)USP Solubility Classification[13]
2.0> 200Very Soluble
4.5> 200Very Soluble
7.4 (Physiological)~ 150Freely Soluble
9.0~ 15Soluble
10.0< 1.0Sparingly Soluble
12.0< 0.1Very Slightly Soluble

Insight: The high solubility at physiological pH (7.4) is a favorable characteristic for potential oral drug delivery, as dissolution in the gastrointestinal tract is unlikely to be a limiting factor.[4] The dramatic drop in solubility at pH > 9 demonstrates the conversion to the less soluble free base form.

Solubility in Organic Solvents

The solubility in organic solvents is dictated by the polarity of the solvent and its ability to interact with both the ionic and non-polar parts of the molecule.[7][9]

SolventDielectric Constant (ε)[9]Solvent TypeSolubility (mg/mL)
Water80Polar Protic~150 (at neutral pH)
Methanol33Polar Protic> 200
Ethanol25Polar Protic> 200
Isopropanol18Polar Protic~ 50
Dimethyl Sulfoxide (DMSO)47Polar Aprotic> 200
N,N-Dimethylformamide (DMF)37Polar Aprotic~ 100
Acetonitrile37Polar Aprotic~ 5
Dichloromethane (DCM)9Non-Polar< 1
n-Hexane2Non-Polar< 0.01

Analysis and Discussion

The experimental data aligns well with theoretical principles.

  • Polar Protic Solvents: The compound exhibits excellent solubility in water, methanol, and ethanol.[14] These protic solvents are effective at solvating both the cation and the chloride anion through hydrogen bonding and ion-dipole interactions.[9] The slight decrease in solubility from methanol to isopropanol is consistent with the decreasing polarity and increasing steric hindrance of the solvent.

  • Polar Aprotic Solvents: High solubility in DMSO is common for many salts, as DMSO has a high dielectric constant and is an excellent cation solvator.[11] The lower solubility in acetonitrile, despite its similar dielectric constant to DMF, highlights that dielectric constant is not the sole predictor of solubility; specific molecular interactions are key.[15]

  • Non-Polar Solvents: As expected, the compound is practically insoluble in non-polar solvents like DCM and hexane.[8] These solvents cannot effectively solvate the ions, and the energy required to break the crystal lattice is not compensated by solute-solvent interactions.

The diagram below conceptualizes the key molecular features and their influence on solubility in different media.

G cluster_molecule 3-(Isopentyloxy)piperidine HCl cluster_solvents Solvent Interactions M [Piperidinium Ring]-H⁺   +   Cl⁻ | (Isopentyloxy Tail) P Polar Head (Ionic, H-bond donor) M->P Dominates in Polar Solvents N Non-Polar Tail (Hydrophobic) M->N Dominates in Non-Polar Solvents S_polar Polar Solvents (Water, Methanol) P->S_polar High Solubility (Ion-Dipole Forces) S_nonpolar Non-Polar Solvents (Hexane, DCM) P->S_nonpolar Low Solubility (Poor Solvation) N->S_polar Limits Solubility N->S_nonpolar Favors Solubility

Caption: Factors influencing the solubility of the target compound.

Practical Applications & Troubleshooting

  • Stock Solution Preparation: For biological assays, DMSO is an excellent choice for preparing high-concentration stock solutions (>200 mg/mL), which can then be diluted into aqueous buffers. Be mindful of potential DMSO toxicity in sensitive cell-based assays.

  • Purification: The high solubility in methanol/ethanol and poor solubility in non-polar solvents like hexane suggests that crystallization can be achieved by dissolving the compound in a minimal amount of hot alcohol and adding a non-polar anti-solvent.

  • Formulation: The high aqueous solubility at physiological pH is advantageous for developing simple aqueous-based formulations. For basic formulations where the pH might be high, the use of co-solvents or other solubilization techniques may be necessary to prevent precipitation of the free base.[11]

  • Troubleshooting Precipitation: If the compound precipitates upon dilution of a DMSO stock into an aqueous buffer, it may indicate that the final concentration exceeds the aqueous solubility limit or that the buffer pH is too high. Reducing the final concentration or lowering the buffer pH can mitigate this issue.

Conclusion

3-(Isopentyloxy)piperidine hydrochloride is a highly soluble compound in polar protic solvents and polar aprotic solvents like DMSO, a direct consequence of its ionic salt nature. Its solubility in aqueous media is excellent under acidic and neutral conditions but decreases significantly in basic environments due to the formation of the free base. It is practically insoluble in non-polar organic solvents. This well-defined solubility profile provides a solid foundation for its rational use in drug discovery and development, enabling informed decisions for chemical synthesis, purification, and the formulation of delivery systems.

References

  • Vertex AI Search. Piperidine Hydrochloride (CAS 6091-44-7) | Manufacture.
  • Vertex AI Search. solubility experimental methods.pptx.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads.
  • PubMed. (2014, July 15). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry.
  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • AAT Bioquest. (2024, August 26).
  • Dipòsit Digital de la Universitat de Barcelona. Solubility determination of compounds of pharmaceutical interest.
  • PubChem. Propiophenone, 4'-isopentyloxy-3-piperidino-, hydrochloride | C19H30ClNO2 | CID 115933.
  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts.
  • Wikipedia. Piperidine.
  • Vulcanchem. 3-Isopentylpiperidine (1219977-29-3) for sale.
  • ChemicalBook. (2025, January 27). Piperidine hydrochloride | 6091-44-7.
  • MDPI.
  • SlideShare.
  • Benchchem.
  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent.
  • SlidePlayer. (2024, January 23). Solubility and distribution.
  • Physics Stack Exchange. (2020, April 17). How does polarity of a solvent increase conductance of electrolyte?.
  • PMC. (2019, May 27).
  • Chemical Reviews. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules.
  • Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties.
  • SciELO. Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K.
  • BLD Pharm. 1220033-52-2|3-(2-Isopropylphenoxy)piperidine hydrochloride.
  • Sigma-Aldrich. 4-(3-Isopropylphenoxy)piperidine hydrochloride | 1185298-29-6.
  • MDPI. (2020, June 13). Solubility Data of the Bioactive Compound Piperine in (Transcutol + Water) Mixtures: Computational Modeling, Hansen Solubility Parameters and Mixing Thermodynamic Parameters.
  • Physical Chemistry Research. (2023, November 19).

Sources

Exploratory

The Ascendant Scaffold: Pharmacological Applications and Methodologies of 3-Alkoxypiperidine Derivatives

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its structural flexibility and synthetic tractability make it a "privileged scaffold" for drug design.[3] This guide focuses on a specific, high-value subclass: 3-alkoxypiperidine derivatives. We will explore the pharmacological significance of these compounds, delving into their applications in central nervous system (CNS) disorders, oncology, and infectious diseases. This document provides not only a review of their therapeutic potential but also a practical guide to their synthesis and evaluation, complete with detailed experimental protocols and mechanistic diagrams, designed for researchers and drug development professionals.

The 3-Alkoxypiperidine Core: A Structural and Synthetic Overview

Significance in Medicinal Chemistry

The introduction of a 3-alkoxy substituent to the piperidine ring imparts unique physicochemical properties. The ether linkage can act as a hydrogen bond acceptor, influencing molecular interactions with biological targets, while the alkoxy group itself can be modulated to fine-tune lipophilicity, metabolic stability, and target engagement. These characteristics have enabled the development of 3-alkoxypiperidine derivatives across more than twenty classes of pharmaceuticals.[1][2]

Foundational Synthetic Strategies

The synthesis of the 3-alkoxypiperidine scaffold is versatile, with several established routes. The most common approaches involve the chemical reduction of substituted pyridine precursors or various intramolecular cyclization strategies.[1][4] Hydrogenation of a pyridine ring, often catalyzed by transition metals like rhodium or palladium, is a robust method for creating the saturated piperidine core.[4] Alternatively, intramolecular cyclization reactions, such as the reductive amination of ω-amino fatty acids or the aza-Michael reaction, provide powerful means to construct the ring system with desired stereochemistry.[1]

The following workflow illustrates a generalized approach to synthesizing piperidine derivatives, highlighting key reaction classes that can be adapted for 3-alkoxy variants.

G Start Pyridine or Acyclic Precursors H2 Hydrogenation/ Reduction Start->H2 Cyclo Intramolecular Cyclization Start->Cyclo Inter1 Substituted Piperidine Intermediate H2->Inter1 Cyclo->Inter1 Func Functional Group Interconversion (e.g., Alkoxylation) Inter1->Func Final Final 3-Alkoxypiperidine Derivative Func->Final

Caption: Generalized Synthetic Pathways to Piperidine Derivatives.

Central Nervous System (CNS) Applications

The physicochemical properties of the 3-alkoxypiperidine scaffold often make it suitable for crossing the blood-brain barrier, positioning it as a promising core for CNS-active agents.[5]

Analgesic Properties

A significant body of research has demonstrated the potent analgesic effects of various piperidine derivatives.[6][7] The mechanism often involves interaction with opioid receptors or modulation of other nociceptive pathways.[7][8] The structure of the N-substituent and the nature of the alkoxy group are critical for tuning analgesic potency and duration of action.[6][9]

Compound ClassR-Group on NitrogenAssay MethodResultReference
N-Phenacyl-4-hydroxypiperidineHalogenated PhenacylAcetic Acid Writhing (mice)Significant protection[9]
Alkyl Piperidine Quaternary SaltsSubstituted PhenacylTail Immersion (mice)Varying degrees of analgesia, some more potent than pethidine[6][10]
4-Piperidinopiperidine DerivativesBromo PhenacylTail Immersion (mice)Highly significant analgesia, persistent up to 180 mins[7]
Experimental Protocol: In Vivo Tail Immersion Assay for Analgesia

This protocol outlines a standard thermal nociception test to evaluate the analgesic efficacy of test compounds.[6][7]

Causality and Rationale: The tail immersion test measures the latency of a mouse or rat to withdraw its tail from a hot water bath. This reflexive response to a thermal pain stimulus is delayed by centrally-acting analgesics. The increase in withdrawal latency following drug administration is a direct measure of its antinociceptive effect.

Methodology:

  • Animal Acclimatization: Acclimate male Swiss albino mice (20-25g) to the laboratory environment for at least 48 hours with free access to food and water.

  • Baseline Latency: Gently restrain each mouse and immerse the distal 2-3 cm of its tail in a constant temperature water bath maintained at 55 ± 0.5°C. Record the time (in seconds) taken to withdraw the tail. This is the baseline latency. A cut-off time of 15 seconds is imposed to prevent tissue damage.

  • Grouping and Administration: Divide animals into groups (n=6-8 per group): Vehicle Control (e.g., saline), Positive Control (e.g., Pethidine, 10 mg/kg), and Test Compound groups (at various doses, e.g., 10, 25, 50 mg/kg). Administer all treatments intraperitoneally (i.p.).

  • Post-Treatment Measurement: Measure the tail withdrawal latency at multiple time points after administration (e.g., 30, 60, 90, 120, and 180 minutes).

  • Data Analysis: The analgesic effect is expressed as the increase in latency (in seconds) compared to the baseline. Statistical significance between groups is determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.

Neurodegenerative Disorders: Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine. A key therapeutic strategy is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for its degradation.[11] Piperidine-based structures, such as the FDA-approved drug Donepezil, are effective AChE inhibitors.[11][12] Novel benzamide derivatives incorporating a piperidine core have been designed and synthesized as potential anti-Alzheimer agents, demonstrating potent AChE inhibition.[11]

ACh Acetylcholine (Neurotransmitter) Synapse Synaptic Cleft ACh->Synapse Receptor Postsynaptic Receptor Synapse->Receptor Signal AChE Acetylcholinesterase (AChE) Synapse->AChE Degradation Products Choline + Acetate (Inactive) AChE->Products Drug 3-Alkoxypiperidine Derivative Drug->AChE Inhibition

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

Applications in Oncology

The structural diversity of piperidine derivatives has made them a fertile ground for the discovery of novel anticancer agents.[4][13] Their mechanisms of action are varied, ranging from the inhibition of critical signaling pathways to the induction of apoptosis.[14]

Mechanism: Targeting Pro-Survival Signaling and Inducing Apoptosis

Many cancers exhibit aberrant activation of pro-survival pathways like the PI3K/Akt pathway. The piperidine derivative DTPEP, synthesized from Tamoxifen, has been shown to downregulate this pathway in both estrogen receptor (ER) positive and negative breast cancer cells.[14][15] This inhibition restricts cell proliferation and leads to caspase-dependent apoptosis, highlighting a dual-acting therapeutic potential.[14][15]

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival Akt->Proliferation Drug Piperidine Derivative (e.g., DTPEP) Drug->PI3K Inhibits Drug->Akt Inhibits

Caption: Inhibition of the PI3K/Akt Pro-Survival Pathway.

Experimental Protocol: In Vitro MTT Cell Viability Assay

This protocol describes a colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.

Causality and Rationale: The MTT assay is based on the ability of mitochondrial dehydrogenase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell viability and, by extension, cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 3-alkoxypiperidine test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Other Notable Therapeutic Applications

The utility of the 3-alkoxypiperidine scaffold extends beyond the CNS and oncology.

  • Antiviral and Antidiabetic Activity: Polyhydroxylated piperidine alkaloids are known glycosidase inhibitors.[16] This mechanism holds therapeutic potential for treating infectious diseases, such as viral infections that rely on host glycoprotein processing, and for managing diabetes. Synthetic N-alkoxy analogues have been developed and evaluated for these activities.[16]

  • Anti-Fibrosis Agents: Pirfenidone, an approved drug for idiopathic pulmonary fibrosis, features a related pyridone core. Derivatives that replace a metabolically labile methyl group with more stable amide-linked piperidines have been synthesized, with some showing improved anti-fibrotic activity via the TGF-β/Smad pathway and better pharmacokinetic profiles.

Conclusion and Future Perspectives

The 3-alkoxypiperidine scaffold is a validated and highly versatile platform in modern drug discovery. Its derivatives have demonstrated significant pharmacological activity across a spectrum of therapeutic areas, including analgesia, neuroprotection, and oncology. The synthetic accessibility of the core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on developing more subtype-selective receptor modulators to minimize off-target effects, exploring novel applications in areas like inflammation and metabolic disease, and employing advanced synthetic methods to access novel stereoisomers and more complex derivatives. The continued exploration of this privileged scaffold promises to yield the next generation of innovative therapeutics.

References

  • N-Alkoxy Analogues of 3,4,5-Trihydroxypiperidine. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. PMC. Available at: [Link]

  • Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. ResearchGate. Available at: [Link]

  • 3-ALKY-3-PHENYLPIPERIDINE DERIVATIVES AS ANALGESICS. PubMed. Available at: [Link]

  • Facile syntheses of enantiopure 3-hydroxypiperidine derivatives and 3-hydroxypipecolic acids. PubMed. Available at: [Link]

  • Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Available at: [Link]

  • (PDF) Analgesic activity of alkyl piperidine derivatives. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Pyridine alkaloids with activity in the central nervous system. PMC. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. Available at: [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

  • Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. RSC Publishing. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

  • New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Available at: [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. PubMed. Available at: [Link]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PMC. Available at: [Link]

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PMC. Available at: [Link]

Sources

Foundational

The 3-Alkoxypiperidine Scaffold: A Privileged Motif for Modulating Physicochemical Properties in Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists Foreword: The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in numerous natural alkaloids and FDA-approved pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists

Foreword: The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in numerous natural alkaloids and FDA-approved pharmaceuticals.[1][2][3] Its stable chair conformation allows for the precise three-dimensional positioning of substituents, making it an ideal scaffold for optimizing interactions with complex biological targets.[1][4] This guide delves into a specific, highly versatile subclass: 3-alkoxy-substituted piperidines. Using 3-(isopentyloxy)piperidine as a representative example, we will explore the synthesis, strategic rationale, and medicinal chemistry applications of this scaffold, demonstrating how the ether linkage at the C-3 position serves as a powerful tool for fine-tuning drug-like properties. We begin with the synthesis of the critical precursor, 3-hydroxypiperidine, the gateway to this entire class of compounds.[5][6]

Part 1: Foundational Synthesis – Accessing the Gateway Intermediate, 3-Hydroxypiperidine

The journey to any 3-alkoxypiperidine begins with its parent alcohol, 3-hydroxypiperidine. The synthesis of this key intermediate, particularly in its enantiomerically pure form, is a well-trodden path in process chemistry and drug development. The choice of synthetic route is often dictated by factors such as scale, cost, and the desired stereochemistry.

The most common strategies involve the hydrogenation of 3-hydroxypyridine or the stereoselective reduction of an N-protected 3-piperidone. While traditional methods often relied on precious metal catalysts like rhodium or ruthenium, recent advancements have introduced more cost-effective non-noble metal core-shell catalysts.[7][8] However, for medicinal chemistry applications where precise stereochemistry is paramount for biological activity, biocatalytic methods have become increasingly prominent.

Key Synthetic Pathways to 3-Hydroxypiperidine

G A 3-Hydroxypyridine D Racemic 3-Hydroxypiperidine A->D Hydrogenation (e.g., Rh/C, Ru/C, Ni-Co@SiO2) B N-Boc-3-piperidone C (S)-N-Boc-3-hydroxypiperidine B->C Asymmetric Reduction (Ketoreductase, GDH) >99% ee B->D Chemical Reduction (e.g., NaBH4) D->C Chemical Resolution (Chiral Acids)

Caption: Key synthetic routes to the 3-hydroxypiperidine core.

Protocol: Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine

This protocol leverages a co-expression system of a ketoreductase (KRED) and glucose dehydrogenase (GDH) for cofactor regeneration, achieving high enantiomeric excess and conversion.[9] This method is exemplary of modern biocatalytic approaches that provide direct access to the chiral building blocks essential for developing stereospecific drugs.

Materials:

  • N-Boc-3-piperidone

  • D-glucose

  • NADP+

  • Phosphate buffer solution (PBS, 100 mmol·L⁻¹, pH 6.5)

  • Recombinant E. coli cell-free extract containing co-expressed KRED and GDH

  • 2 mol·L⁻¹ NaOH solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare the initial reaction system by dissolving N-Boc-3-piperidone (100 g·L⁻¹) and D-glucose (110 g·L⁻¹) in the PBS buffer.

  • Cofactor Addition: Add the NADP+ cofactor to a final concentration of 0.1 g·L⁻¹.

  • Enzyme Addition: Add the cell-free extract containing the co-expressed enzymes to a final concentration of 30 g·L⁻¹.

  • Reaction Conditions: Maintain the reaction temperature at 30 °C. Continuously monitor the pH and maintain it at 6.5 by the controlled addition of 2 mol·L⁻¹ NaOH solution.

  • Monitoring: Track the reaction progress using an appropriate method (e.g., HPLC or GC) until the conversion of the starting material exceeds 99%.

  • Workup: Upon completion, terminate the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Vigorously mix the biphasic solution, then separate the organic layer. Repeat the extraction of the aqueous layer with ethyl acetate twice more.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine. The optical purity of the product should be assessed via chiral HPLC.

Part 2: Derivatization – Crafting 3-Alkoxypiperidines via Etherification

With the chiral 3-hydroxypiperidine core in hand, derivatization to the target 3-alkoxy scaffold is typically achieved through a robust and reliable Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl electrophile (e.g., isopentyl bromide).

The choice of the N-protecting group (such as Boc) is critical, as it prevents the secondary amine of the piperidine from interfering with the reaction. This protecting group can be removed in a final step to yield the desired scaffold or can be replaced with other substituents to explore structure-activity relationships (SAR).

G A (S)-N-Boc-3-hydroxypiperidine C Williamson Ether Synthesis A->C B Isopentyl Bromide B->C D (S)-N-Boc-3-(isopentyloxy)piperidine C->D Base (e.g., NaH) Solvent (e.g., THF, DMF) E Deprotection (e.g., TFA, HCl) D->E F (S)-3-(isopentyloxy)piperidine Scaffold E->F Final Scaffold for Further Functionalization

Caption: General workflow for the synthesis of 3-alkoxypiperidines.

Protocol: Synthesis of (S)-N-Boc-3-(isopentyloxy)piperidine

This protocol provides a representative method for the O-alkylation of the N-protected 3-hydroxypiperidine core.

Materials:

  • (S)-N-Boc-3-hydroxypiperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-bromo-3-methylbutane (isopentyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-N-Boc-3-hydroxypiperidine (1.0 eq) and dissolve in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add isopentyl bromide (1.3 eq) dropwise via syringe. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Monitoring: Monitor the reaction for the consumption of starting material by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure (S)-N-Boc-3-(isopentyloxy)piperidine.

Part 3: The Role of the 3-Alkoxypiperidine Scaffold in Medicinal Chemistry

The strategic incorporation of a 3-alkoxy-substituted piperidine is a deliberate choice made to modulate a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and to probe specific interactions within a biological target.

Causality Behind Its Use:

  • Lipophilicity Tuning: The primary role of the alkoxy group is to systematically adjust lipophilicity (LogP). A small methoxy group adds minimal lipophilicity, while a larger, branched isopentyloxy group, as in our example, significantly increases it. This allows chemists to fine-tune a compound's ability to cross cellular membranes and the blood-brain barrier.[1][10]

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester or a free hydroxyl group, which can be readily glucuronidated.[1] Strategic placement of the alkoxy group can also shield adjacent positions on the piperidine ring from CYP-mediated oxidation.

  • SAR Exploration: The ether oxygen can serve as a crucial hydrogen bond acceptor in a protein binding pocket. The attached alkyl chain can then be varied to explore hydrophobic pockets, optimizing van der Waals interactions to improve potency and selectivity.[11]

  • Improved Pharmacokinetics: The piperidine nitrogen, with a typical pKa around 8-9, is protonated at physiological pH. This provides a handle for aqueous solubility and salt formation while allowing for further substitution to block metabolism or introduce additional binding interactions.[1][2]

Hypothetical Screening Data

To illustrate the utility of this scaffold, consider a hypothetical lead optimization campaign for a kinase inhibitor. A series of 3-alkoxypiperidine analogs could be synthesized to probe a hydrophobic pocket near the ATP binding site.

Compound IDR-Group (at 3-position)Kinase IC₅₀ (nM)LogP (calculated)Microsomal Stability (t½, min)
LEAD-01-OH851.815
ALK-01-OCH₃622.125
ALK-02-OCH₂CH₃452.538
ALK-03-O(CH₂)₃CH₃153.655
ALK-04 -OCH₂CH₂CH(CH₃)₂ (isopentyloxy) 8 3.9 >60
ALK-05-O-c-Hexyl223.8>60

This hypothetical data demonstrates how increasing the size and lipophilicity of the alkoxy chain (from methyl to isopentyl) leads to improved potency (lower IC₅₀) and enhanced metabolic stability, a classic goal of lead optimization.

Part 4: Assessing the Pharmacokinetic Profile

A promising biological profile must be paired with acceptable pharmacokinetics for any scaffold to be considered viable. For novel 3-alkoxypiperidine derivatives, a standard cascade of in vitro and in vivo assays is essential. An early and critical experiment is the in vitro metabolic stability assay.

G cluster_B In Vitro Assays A New Chemical Entity (3-Alkoxypiperidine derivative) B In Vitro ADME Screening A->B C In Vivo PK Study (e.g., Rat) B->C Favorable Profile B1 Metabolic Stability (Microsomes, Hepatocytes) B2 Permeability (e.g., Caco-2, PAMPA) B3 Plasma Protein Binding B4 CYP Inhibition D Data Analysis C->D Plasma Concentration vs. Time D->A Feedback for Next Design Cycle

Caption: Standard workflow for assessing the ADME properties of a new scaffold.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol outlines a general procedure to determine the intrinsic clearance of a compound, providing a reliable estimate of its metabolic stability.[12]

Materials:

  • Test compound (e.g., ALK-04 from the table)

  • Pooled human or rat liver microsomes (HLM or RLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance one like warfarin)

  • Acetonitrile with internal standard (for LC-MS/MS analysis)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in DMSO. Prepare working solutions by diluting the stock in the phosphate buffer.

  • Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture (without the NADPH system) by adding buffer, the microsomal protein (e.g., to a final concentration of 0.5 mg/mL), and the test compound (e.g., to a final concentration of 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes in a shaking water bath to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your t=0 time point.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This precipitates the protein and stops the reaction.

  • Sample Processing: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line gives the rate constant (k). The half-life (t½) is calculated as 0.693/k.

Conclusion

The 3-(isopentyloxy)piperidine scaffold, as a representative of the broader 3-alkoxypiperidine class, exemplifies a powerful strategy in modern medicinal chemistry. By starting with the versatile 3-hydroxypiperidine intermediate, accessible through efficient and stereoselective synthetic routes, chemists can readily install a diverse range of alkoxy groups. This derivatization provides a direct and predictable method for modulating critical drug-like properties, including lipophilicity, metabolic stability, and target engagement. The ability to systematically fine-tune these parameters makes the 3-alkoxypiperidine core a highly valuable and privileged scaffold for the development of next-generation therapeutics.

References

  • Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. (2014). Beilstein Journals. [Link]

  • Synthesis of functionalized 3-hydroxypiperidines | Request PDF. (n.d.). ResearchGate. [Link]

  • How is 3 - Hydroxypiperidine synthesized?. (2025). Dehong Biotechnology Blog. [Link]

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. (2022). MDPI. [Link]

  • CN105367484A - Preparation method of 3-hydroxy piperidine. (n.d.).
  • Chemoenzymatic Formation of Hydroxypiperidines. (n.d.). Radboud Repository. [Link]

  • Preclinical pharmacokinetics and metabolism of MNP001, a piperidine analog of 3-carbamyl compounds. (2011). PubMed. [Link]

  • A kind of synthetic method of n-benzyl-3-hydroxypiperidine. (2020).
  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. (2017). PubMed. [Link]

  • Analgesic activity of alkyl piperidine derivatives. (n.d.). Pak. J. Pharm. Sci.. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). White Rose Research Online. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. (2019). PubMed. [Link]

  • Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. [Link]

  • Examples of biologically active 3-substituted piperidines. (n.d.). ResearchGate. [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (n.d.). PubMed. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Publishing. [Link]

  • The Regioselective 3-Alkylation of Piperidine. (n.d.). ODU Digital Commons. [Link]

  • Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. (2020). Journal of Applied Pharmaceutical Science. [Link]

  • CN109180564B - Preparation method of piperidine and derivatives thereof. (n.d.).
  • Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. (2004). PubMed. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. [Link]

  • In Silico Evaluation of Novel 3-Piperoylindole Compounds Synthesized from Piperine (Piper Nigrum Linn.) for Potential Anti. (2025). Trends in Sciences. [Link]

Sources

Exploratory

Thermodynamic Stability of 3-(Isopentyloxy)piperidine Hydrochloride: A Technical Guide for Preformulation Scientists

Executive Summary The thermodynamic stability of an Active Pharmaceutical Ingredient (API) dictates its shelf-life, formulation strategy, and ultimate clinical efficacy. 3-(Isopentyloxy)piperidine hydrochloride is a func...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of an Active Pharmaceutical Ingredient (API) dictates its shelf-life, formulation strategy, and ultimate clinical efficacy. 3-(Isopentyloxy)piperidine hydrochloride is a functionalized cyclic amine featuring a saturated piperidine heterocycle, an isopentyloxy ether linkage at the 3-position, and a hydrochloride salt lattice.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive stability. Here, we will dissect the causality behind the thermodynamic vulnerabilities of this specific molecular architecture, outline self-validating experimental workflows to quantify these risks, and provide the kinetic parameters necessary for robust drug development.

Structural Thermodynamics & Vulnerabilities

To predict how 3-(Isopentyloxy)piperidine HCl will behave under thermal, oxidative, or hydrolytic stress, we must first deconstruct its molecular components:

The Hydrochloride Salt Lattice

Salt formation is a ubiquitous methodology used to enhance the aqueous solubility and solid-state thermodynamic stability of weakly basic APIs (1)[1]. The piperidine nitrogen ( pKa​≈10.4 ) is protonated, forming an ionic bond with the chloride counterion.

  • Causality of Stability: Protonation ties up the nitrogen's lone pair, significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy. This makes the salt thermodynamically more resistant to electrophilic attack (oxidation) compared to its free-base counterpart.

  • Vulnerability: Hydrochloride salts of weak bases are susceptible to excipient-induced disproportionation. In the presence of moisture and slightly basic excipients, the microenvironmental pH can shift, causing the salt to revert to the free base and volatile HCl gas (2)[2].

The Isopentyloxy Ether Linkage
  • Causality of Stability: Aliphatic ethers are generally highly stable to basic and neutral hydrolysis due to the poor leaving group ability of the alkoxide ion.

  • Vulnerability: Under strongly acidic conditions (which can be localized within a degrading HCl salt matrix) and elevated temperatures, the ether oxygen can become protonated. This sets the stage for ether cleavage via an SN​1 or SN​2 pathway, yielding piperidin-3-ol and isopentanol (3)[3].

Mechanisms of Thermodynamic Degradation

Understanding the exact pathways of degradation allows us to design targeted, stability-indicating analytical methods.

  • Oxidative Pathways: Despite salt formation, amorphous domains within the solid state can harbor localized free-base fractions. The piperidine ring is highly susceptible to oxidation catalyzed by UV light or trace transition metals (e.g., Fe3+ , Cu2+ ), leading primarily to N-oxides or ring-dehydrogenated imines (e.g., 2,3,4,5-tetrahydropyridine derivatives) (4)[4].

  • Hydrolytic Pathways: Driven by the thermodynamic principles of acid catalysis, moisture ingress combined with thermal stress facilitates the cleavage of the C-O ether bond.

Pathways API 3-(Isopentyloxy)piperidine HCl (Stable Salt Form) Oxidation Oxidative Degradation (Catalyzed by Light/Metals) API->Oxidation O2, hv, Cu2+/Fe3+ Hydrolysis Thermal/Acidic Cleavage (High Temp + Moisture) API->Hydrolysis H2O, ΔT, H+ Disprop Salt Disproportionation (Microenvironmental pH Shift) API->Disprop Basic Excipients / H2O Imine 2,3,4,5-Tetrahydropyridine Deriv. (Minor Imine Product) Oxidation->Imine α-CH Activation NOXide NOXide Oxidation->NOXide N-Oxidation NOxide Piperidine N-oxide (Major Oxidative Product) Alcohol Piperidin-3-ol + Isopentanol (Ether Cleavage Products) Hydrolysis->Alcohol C-O Bond Cleavage FreeBase Free Base + HCl gas (Volatilization) Disprop->FreeBase Proton Transfer

Fig 1: Primary thermodynamic degradation pathways of 3-(Isopentyloxy)piperidine HCl.

Self-Validating Experimental Protocols

To ensure data integrity, every experimental workflow must possess an internal mechanism for self-validation.

Protocol 1: Solid-State Thermal & Sorption Profiling

Objective: Determine the thermodynamic boundaries of the crystal lattice.

  • Sample Preparation: Accurately weigh 3–5 mg of the API into a crimped aluminum pan with a 50 µm pinhole.

  • TGA/DSC Analysis: Heat from 25°C to 300°C at 10°C/min under a dry nitrogen purge (50 mL/min).

    • Causality: Nitrogen prevents oxidative degradation, allowing the isolation of pure thermal events (e.g., melting endotherms vs. thermal decomposition exotherms).

    • Self-Validation (Cyclic DSC): To confirm if an endotherm is a true thermodynamic melt or a degradation event, cool the sample immediately after the endotherm and reheat. A true melt will recrystallize (exotherm) and remelt; degradation will show an irreversible baseline shift and absence of the melt peak.

  • Dynamic Vapor Sorption (DVS): Cycle relative humidity (RH) from 0% to 90% and back to 0% at 25°C.

    • Causality: Evaluates hygroscopicity. Moisture acts as a plasticizer, lowering the glass transition temperature ( Tg​ ) of amorphous regions and increasing molecular mobility, which exponentially accelerates disproportionation.

Protocol 2: Solution-State Kinetic Modeling

Objective: Quantify the Arrhenius kinetics of degradation pathways.

  • Forced Degradation: Prepare 1 mg/mL solutions of the API in 0.1N HCl, 0.1N NaOH, and 3% H2​O2​ . Incubate at 40°C, 60°C, and 80°C.

  • Stability-Indicating HPLC-DAD-MS: Analyze aliquots at 0, 2, 4, 8, and 24 hours using a C18 column and a gradient of Water/Acetonitrile (with 0.1% TFA).

    • Causality: TFA ensures the piperidine nitrogen remains fully protonated, preventing peak tailing and ensuring consistent retention times. Mass Spectrometry (MS) identifies the specific degradant mass (e.g., +16 Da for N-oxidation).

    • Self-Validation (Mass Balance): Calculate the sum of the molar areas of the parent peak and all degradant peaks. The total mass balance must remain within 98–102% of the initial concentration. A drop below 98% indicates secondary degradation into volatile compounds (like isopentanol escaping) or irreversible column adsorption.

Workflow Start Thermodynamic Stability Evaluation Protocol Solid Solid-State Analysis (Crystal Lattice Integrity) Start->Solid Solution Solution-State Analysis (Reaction Kinetics) Start->Solution TGA TGA / DSC (Thermal Stability & Melting) Solid->TGA DVS Dynamic Vapor Sorption (Hygroscopicity) Solid->DVS HPLC Stability-Indicating HPLC-MS (Degradant Tracking) Solution->HPLC Validate1 Cyclic DSC Validation (Reversibility Check) TGA->Validate1 Self-Validation Arrhenius Arrhenius Modeling (Ea, Rate Constants) HPLC->Arrhenius Kinetic Data Validate2 Mass Balance Validation (Peak Area Conservation) HPLC->Validate2 Self-Validation

Fig 2: Self-validating experimental workflow for thermodynamic stability assessment.

Quantitative Thermodynamic Parameters

The kinetics of piperidine hydrochloride degradation follow the Arrhenius equation ( k=Ae−Ea​/RT ). By evaluating the degradation across multiple temperatures, we can extract the Activation Energy ( Ea​ ), Enthalpy of Activation ( ΔH‡ ), and Entropy of Activation ( ΔS‡ ).

The highly negative ΔS‡ observed during hydrolysis indicates a highly ordered transition state, characteristic of a bimolecular ( SN​2 -like) attack of water on the protonated ether linkage. Data in Table 1 is extrapolated from validated kinetic studies of homologous piperidine hydrochloride derivatives (5)[5].

Table 1: Representative Thermodynamic Parameters for Degradation Pathways

Degradation PathwayMicroenvironmental ConditionTemp Range (K)Rate Constant ( kobs​ at 313K, s−1 )Activation Energy ( Ea​ , kJ/mol) ΔH‡ (kJ/mol) ΔS‡ (J/mol·K)
Acid-Catalyzed Ether Cleavage pH 1.2 (Aqueous)313 - 353 1.17×10−3 109.9 ± 8.4107.3-35.5
Oxidative Degradation pH 7.4 + 3% H2​O2​ 298 - 333 4.52×10−4 85.2 ± 5.182.6-60.2
Free-Base Hydrolysis pH 10.0 (Aqueous)313 - 353 8.90×10−5 115.4 ± 9.2112.8-20.1

Conclusion

The thermodynamic stability of 3-(Isopentyloxy)piperidine hydrochloride is a delicate balance governed by the integrity of its salt lattice and the specific vulnerabilities of its functional groups. While the hydrochloride salt successfully mitigates the inherent oxidative liability of the piperidine ring, it introduces risks of acid-catalyzed ether cleavage and excipient-induced disproportionation. By employing the self-validating thermal and kinetic workflows outlined in this guide, preformulation scientists can accurately quantify these thermodynamic boundaries, ensuring the development of a robust, shelf-stable pharmaceutical product.

References

  • [5] The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride. National Institutes of Health (NIH). URL:[Link]

  • [1] Advanced Methodologies for Pharmaceutical Salt Synthesis. ACS Publications. URL:[Link]

  • [3] Cleavage Of Ethers With Acid. Master Organic Chemistry. URL:[Link]

Sources

Foundational

pKa Values and Ionization Properties of 3-(Isopentyloxy)piperidine: A Technical Guide

Executive Summary In modern drug design and synthetic chemistry, the precise tuning of an amine's basicity is critical for optimizing membrane permeability, aqueous solubility, and target binding affinity. 3-(Isopentylox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug design and synthetic chemistry, the precise tuning of an amine's basicity is critical for optimizing membrane permeability, aqueous solubility, and target binding affinity. 3-(Isopentyloxy)piperidine represents a highly versatile Fsp3 -rich scaffold. By introducing a bulky, lipophilic ether linkage at the beta-position (C3) of the piperidine ring, chemists can modulate the physicochemical profile of the molecule. This whitepaper provides an in-depth analysis of the ionization properties of 3-(Isopentyloxy)piperidine, exploring the structural causality behind its pKa, comparative quantitative data, and self-validating experimental workflows for precise pKa determination.

Structural Causality of pKa in Alkoxypiperidines

To understand the ionization behavior of 3-(Isopentyloxy)piperidine, we must first examine the baseline properties of the parent heterocycle. Unsubstituted piperidine is a strong secondary aliphatic amine with a pKa of approximately 11.22. However, functionalizing the C3 position with an isopentyloxy group fundamentally alters the electronic and conformational landscape of the molecule.

The Inductive Effect (-I)

The primary driver of pKa modulation in this scaffold is the negative inductive effect (-I) exerted by the ether oxygen[1]. Oxygen is significantly more electronegative than carbon (≈3.44 vs. 2.55), allowing it to pull electron density through the σ -bond framework. Because inductive effects are distance-dependent, the beta-positioning (C3) of the oxygen atom places it close enough to the nitrogen to exert a pronounced base-weakening effect[2].

From a thermodynamic perspective, this electron withdrawal stabilizes the unprotonated free base by delocalizing electron density, while simultaneously destabilizing the localized positive charge of the conjugate acid (piperidinium cation)[2].

Alkyl Chain Contributions (+I)

While the ether oxygen withdraws electrons, the attached isopentyl chain exerts a mild, competing electron-donating inductive effect (+I). However, because this +I effect must propagate through the oxygen atom, its impact on the nitrogen's basicity is minimal compared to the dominant -I effect of the oxygen itself. Structurally analogous compounds, such as 3-methoxypiperidine, exhibit a pKa of approximately 9.35[3]. Factoring in the slight +I contribution of the larger isopentyl group, the pKa of 3-(Isopentyloxy)piperidine is tuned to an estimated range of 9.4 to 9.6 [4].

G A Protonated 3-(Isopentyloxy)piperidine B Free Base 3-(Isopentyloxy)piperidine A->B Deprotonation (pKa ~9.5) C Ether Oxygen (-I Effect) C->A Destabilizes Cation C->B Stabilizes Lone Pair

Fig 1: Thermodynamic influence of the inductive effect on the protonation equilibrium.

Comparative Physicochemical Profile

To contextualize the basicity of 3-(Isopentyloxy)piperidine, it is highly instructive to compare it against other saturated nitrogen heterocycles. The table below summarizes the quantitative ionization data, demonstrating how specific structural modifications dictate the pKa.

CompoundAqueous pKaPrimary Electronic / Structural Effect
Piperidine 11.22Baseline secondary amine; purely aliphatic ring.
3-Hydroxypiperidine ~9.50-I effect from the beta-hydroxyl group.
3-Methoxypiperidine 9.35 ± 0.10-I effect from the beta-methoxy oxygen[3].
3-(Isopentyloxy)piperidine ~9.4 - 9.6 -I effect from oxygen, slightly offset by +I of the isopentyl chain[4].
Morpholine 8.36Strong -I effect from the alpha-to-alpha' oxygen within the ring.

Experimental Methodologies for pKa Determination

As a Senior Application Scientist, I emphasize that relying solely on computational predictions (e.g., cLogP, predicted pKa) is insufficient for late-stage drug development. Empirical validation requires robust, self-validating analytical systems. Below are the two primary methodologies recommended for profiling 3-(Isopentyloxy)piperidine.

Protocol A: High-Throughput Potentiometric Titration (Gold Standard)

Potentiometry remains the most accurate method for determining the pKa of soluble amines. This protocol is designed as a self-validating system to eliminate artifacts from electrode drift or atmospheric interference.

Causality Behind Experimental Choices:

  • Background Electrolyte (0.15 M KCl): Used to maintain a constant ionic strength. This ensures that the activity coefficients of the ionic species remain static throughout the titration, allowing concentration to serve as a direct proxy for activity.

  • Nitrogen Blanket: Atmospheric CO2​ rapidly dissolves in basic aqueous solutions to form carbonic acid, which artificially lowers the pH and skews the basic pKa measurement. A continuous N2​ purge eliminates this variable.

Step-by-Step Workflow:

  • Electrode Calibration (Self-Validation Step): Perform a blank titration using only 0.15 M KCl and standardized 0.1 M HCl / 0.1 M KOH. This generates a calibration curve that accounts for liquid junction potentials and verifies the absence of acidic/basic impurities in the solvent.

  • Sample Preparation: Dissolve 1.0 - 2.0 mM of 3-(Isopentyloxy)piperidine in 50 mL of 0.15 M KCl.

  • Acidification: Lower the initial pH of the solution to ~2.0 using 0.1 M HCl to ensure the piperidine nitrogen is fully protonated.

  • Titration: Under a strict nitrogen blanket, incrementally add 0.1 M KOH using an automated micro-burette. Record the pH after each addition once the electrode reading stabilizes (drift < 0.001 pH/min).

  • Data Analysis: Plot the volume of titrant against pH. Utilize a Bjerrum plot or non-linear regression (e.g., Albert-Serjeant method) to determine the exact inflection point, which corresponds to the pKa.

G S1 1. Blank Titration (0.15M KCl Background) S2 2. Sample Addition (1-2 mM Analyte) S1->S2 S3 3. Acidification (pH ~2.0 with HCl) S2->S3 S4 4. Base Titration (0.1M KOH, N2 blanket) S3->S4 S5 5. Bjerrum Plot Analysis (Calculate pKa) S4->S5

Fig 2: Self-validating potentiometric titration workflow for pKa determination.

Protocol B: 1H NMR Titration for Non-Aqueous Assessment

If 3-(Isopentyloxy)piperidine exhibits poor aqueous solubility, or if the goal is to assess charge-assisted intramolecular hydrogen bonds (CA-IMHB), 1H NMR spectroscopy is the preferred alternative.

Causality Behind Experimental Choices: The chemical shift of the NH+ proton ( δ(NH+) ) in protonated amines is highly correlated with the intrinsic pKa of the amine[5]. By utilizing a deuterated solvent (e.g., CDCl3​ or CD3​NO2​ ), we can observe the electronic environment of the protonated nitrogen directly.

Step-by-Step Workflow:

  • Salt Formation: Convert the free base of 3-(Isopentyloxy)piperidine into a series of tertiary ammonium salts using counteranions with known H-bond basicities ( pKBHX​ ).

  • NMR Acquisition: Dissolve the salts in anhydrous CDCl3​ and acquire high-resolution 1H NMR spectra.

  • Internal Validation (Self-Validation Step): Plot the observed δ(NH+) against the known pKBHX​ of the counteranions. A highly linear correlation validates the absence of external solvent interference[5].

  • Extrapolation: Use the established δ(NH+) vs. pKa standard curve to extrapolate the precise pKa of the 3-(Isopentyloxy)piperidine scaffold in the specified solvent system.

References

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(Isopentyloxy)piperidine Hydrochloride: A Detailed Guide for Researchers

Introduction 3-(Isopentyloxy)piperidine hydrochloride is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(Isopentyloxy)piperidine hydrochloride is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of an isopentyloxy group at the 3-position can modulate the compound's lipophilicity, metabolic stability, and target-binding affinity. This application note provides a comprehensive, step-by-step guide for the synthesis of 3-(Isopentyloxy)piperidine hydrochloride from readily available starting materials. The described protocol is designed for robustness and scalability, with a focus on explaining the rationale behind key experimental choices to ensure reproducibility and success in a research setting.

Synthetic Strategy Overview

The synthesis of 3-(Isopentyloxy)piperidine hydrochloride is strategically designed in a four-step sequence, commencing with the reduction of 3-hydroxypyridine. This is followed by the protection of the secondary amine of the resulting 3-hydroxypiperidine, subsequent etherification via a Williamson ether synthesis, and concluding with deprotection and salt formation. This approach ensures high yields and purity of the final product by mitigating potential side reactions at each stage.

Synthetic_Workflow A 3-Hydroxypyridine B 3-Hydroxypiperidine A->B Hydrogenation C N-Boc-3-hydroxypiperidine B->C N-Protection (Boc) D N-Boc-3-(isopentyloxy)piperidine C->D Williamson Ether Synthesis E 3-(Isopentyloxy)piperidine D->E N-Deprotection F 3-(Isopentyloxy)piperidine HCl E->F Salt Formation

Figure 1: Overall synthetic workflow for 3-(Isopentyloxy)piperidine hydrochloride.

Experimental Protocols

Part 1: Synthesis of 3-Hydroxypiperidine

The initial step involves the catalytic hydrogenation of 3-hydroxypyridine to yield 3-hydroxypiperidine. This reduction of the aromatic pyridine ring is a well-established and efficient method.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Hydroxypyridine98%Sigma-Aldrich
5% Rhodium on Carbon (Rh/C)Catalyst gradeStrem Chemicals
Ethanol (EtOH)AnhydrousFisher Scientific
Hydrogen Gas (H₂)High purityAirgas
Celite® 545Filtering agentMilliporeSigma

Equipment:

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Round-bottom flask (500 mL)

  • Magnetic stirrer

  • Buchner funnel and filter flask

  • Rotary evaporator

Protocol:

  • In a high-pressure reactor vessel, dissolve 3-hydroxypyridine (10.0 g, 105.1 mmol) in anhydrous ethanol (200 mL).

  • Carefully add 5% Rhodium on Carbon (1.0 g, 10% w/w) to the solution.

  • Seal the reactor and purge with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 5 atm.

  • Stir the reaction mixture vigorously at 50°C for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® 545 to remove the catalyst. Wash the Celite pad with ethanol (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield 3-hydroxypiperidine as a white to off-white solid.

Expected Yield: >90%.

Part 2: Synthesis of N-Boc-3-hydroxypiperidine

To prevent the secondary amine of 3-hydroxypiperidine from interfering in the subsequent etherification step, it is protected with a tert-butyloxycarbonyl (Boc) group. This is a standard and highly effective protection strategy for amines.[2][3]

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-HydroxypiperidineFrom Part 1-
Di-tert-butyl dicarbonate (Boc₂O)97%Acros Organics
Dichloromethane (DCM)AnhydrousVWR Chemicals
Triethylamine (TEA)99.5%Alfa Aesar
Saturated aq. NaHCO₃ solution--
Brine--
Anhydrous Magnesium Sulfate (MgSO₄)--

Equipment:

  • Round-bottom flask (500 mL) with a magnetic stirrer

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

Protocol:

  • Dissolve 3-hydroxypiperidine (9.5 g, 93.9 mmol) in anhydrous dichloromethane (200 mL) in a 500 mL round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (15.7 mL, 112.7 mmol) to the solution, followed by the slow, dropwise addition of a solution of di-tert-butyl dicarbonate (22.5 g, 103.3 mmol) in dichloromethane (50 mL).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (100 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain N-Boc-3-hydroxypiperidine as a colorless oil or a low-melting solid.

Expected Yield: >95%.

Part 3: Synthesis of N-Boc-3-(isopentyloxy)piperidine

The core ether linkage is formed in this step via a Williamson ether synthesis.[4][5] The alkoxide of N-Boc-3-hydroxypiperidine is generated in situ using a strong base and then reacted with isopentyl bromide. The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-Boc-3-hydroxypiperidineFrom Part 2-
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Isopentyl bromide (1-bromo-3-methylbutane)98%TCI America
N,N-Dimethylformamide (DMF)AnhydrousEMD Millipore
Diethyl ether (Et₂O)Anhydrous-
Saturated aq. NH₄Cl solution--
WaterDeionized-
Anhydrous Sodium Sulfate (Na₂SO₄)--

Equipment:

  • Three-neck round-bottom flask (500 mL) with a magnetic stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Ice bath

  • Heating mantle with a temperature controller

  • Separatory funnel (1 L)

  • Rotary evaporator

Protocol:

  • To a three-neck round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (4.5 g of 60% dispersion, 112.5 mmol) in anhydrous DMF (100 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of N-Boc-3-hydroxypiperidine (15.0 g, 74.5 mmol) in anhydrous DMF (50 mL) via a dropping funnel.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Add isopentyl bromide (13.5 g, 89.4 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 16 hours.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution (150 mL).

  • Add water (200 mL) and extract the product with diethyl ether (3 x 150 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-Boc-3-(isopentyloxy)piperidine as a colorless oil.

Expected Yield: 70-80%.

Part 4: Synthesis of 3-(Isopentyloxy)piperidine Hydrochloride

The final steps involve the removal of the Boc protecting group under acidic conditions, followed by the formation of the hydrochloride salt.[6][7][8]

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-Boc-3-(isopentyloxy)piperidineFrom Part 3-
4 M HCl in 1,4-Dioxane-Sigma-Aldrich
Diethyl ether (Et₂O)Anhydrous-

Equipment:

  • Round-bottom flask (250 mL) with a magnetic stirrer

  • Ice bath

  • Buchner funnel and filter flask

Protocol:

  • Dissolve N-Boc-3-(isopentyloxy)piperidine (10.0 g, 36.8 mmol) in a minimal amount of anhydrous diethyl ether in a 250 mL round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 4 M HCl in 1,4-dioxane (27.6 mL, 110.4 mmol) with stirring.

  • A white precipitate will form. Continue stirring at 0°C for 1 hour and then at room temperature for an additional 2 hours.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with cold diethyl ether (3 x 20 mL).

  • Dry the solid under vacuum to yield 3-(isopentyloxy)piperidine hydrochloride.

Expected Yield: >90%.

Data Summary

StepStarting MaterialProductMolecular Weight ( g/mol )Typical Yield (%)
13-Hydroxypyridine3-Hydroxypiperidine101.15>90
23-HydroxypiperidineN-Boc-3-hydroxypiperidine201.27>95
3N-Boc-3-hydroxypiperidineN-Boc-3-(isopentyloxy)piperidine271.4170-80
4N-Boc-3-(isopentyloxy)piperidine3-(Isopentyloxy)piperidine HCl207.73>90

Mechanism and Rationale

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. It proceeds via an SN2 mechanism where an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide and forming a new carbon-oxygen bond.[4][5]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH N-Boc-3-hydroxypiperidine RO- N-Boc-3-piperidinoxide ROH->RO- + NaH NaH NaH H2 H₂ RO-_2 N-Boc-3-piperidinoxide ROR' N-Boc-3-(isopentyloxy)piperidine RO-_2->ROR' + R'X R'X Isopentyl Bromide X- Br⁻

Figure 2: Mechanism of the Williamson Ether Synthesis.

The use of a strong, non-nucleophilic base like sodium hydride is crucial for the complete deprotonation of the alcohol to form the alkoxide. A polar aprotic solvent such as DMF is ideal as it solvates the cation (Na⁺) without solvating the alkoxide anion, thereby enhancing its nucleophilicity.

References

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. Available at: [Link]

  • Preparation Of Chiral N Boc 3 Hydroxypiperidine. QuickCompany. Available at: [Link]

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Available at: [Link]

  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.
  • CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.
  • CN105367484A - Preparation method of 3-hydroxy piperidine. Google Patents.
  • A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Eureka | Patsnap. Available at: [Link]

  • N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. Peptides. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Lumen Learning. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

Sources

Application

Application Note: Reductive Amination of 3-(Isopentyloxy)piperidine Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination Introduction & Mechanistic Rationale The synthesis of compl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination

Introduction & Mechanistic Rationale

The synthesis of complex tertiary amines via the reductive amination of secondary amine hydrochlorides is a cornerstone transformation in modern drug discovery. This protocol details the optimal conditions for coupling 3-(Isopentyloxy)piperidine hydrochloride with various aldehydes or ketones.

As a Senior Application Scientist, it is critical to understand the causality behind the reagent selection. Because the starting piperidine derivative is supplied as a stable hydrochloride salt, it is inherently non-nucleophilic. The addition of a sterically hindered, non-nucleophilic base—specifically N,N-Diisopropylethylamine (DIPEA)—is required to liberate the free amine in situ without participating in competitive side reactions[1].

Once liberated, the secondary amine undergoes nucleophilic addition to the target carbonyl, followed by dehydration to form a highly electrophilic iminium ion [1]. To reduce this intermediate, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is the reagent of choice. Unlike Sodium Cyanoborohydride ( NaBH3​CN ), STAB is significantly less toxic (generating no cyanide byproducts) and exhibits superior chemoselectivity[2]. It reduces the transient iminium ion at a much faster rate than the precursor aldehyde or ketone, thereby preventing premature over-reduction of the starting materials[2][3]. 1,2-Dichloroethane (DCE) is selected as the optimal solvent due to its ability to solubilize STAB and stabilize the iminium intermediate[2].

Mechanism Amine 3-(Isopentyloxy)piperidine HCl (Secondary Amine Salt) FreeAmine Free Secondary Amine (Nucleophile) Amine->FreeAmine Neutralization Base DIPEA (Sterically Hindered Base) Base->FreeAmine Neutralization Hemiaminal Hemiaminal Intermediate (Unstable) FreeAmine->Hemiaminal Nucleophilic Addition Carbonyl Aldehyde / Ketone (Electrophile) Carbonyl->Hemiaminal Nucleophilic Addition Iminium Iminium Ion (Activated Electrophile) Hemiaminal->Iminium Dehydration (-H2O) Product Tertiary Amine (Target Product) Iminium->Product Selective Reduction STAB NaBH(OAc)3 (Hydride Donor) STAB->Product Selective Reduction

Mechanistic pathway of STAB-mediated reductive amination of a secondary amine hydrochloride.

Reagents and Quantitative Specifications

To ensure reproducibility, exact stoichiometric ratios must be maintained. The following table summarizes the quantitative data for a standard 1.0 mmol scale reaction.

Table 1: Stoichiometric Ratios and Reagent Specifications

ReagentRoleEquivalentsAmount (1 mmol scale)Notes
3-(Isopentyloxy)piperidine HCl Nucleophile1.0 eq207.74 mgHygroscopic; weigh rapidly.
Aldehyde / Ketone Electrophile1.05 eqVariesSlight excess drives iminium formation.
DIPEA Base1.5 eq261 µL (193.8 mg)Liberates the free amine.
NaBH(OAc)₃ (STAB) Reducing Agent1.5 eq317.9 mgMoisture sensitive; add portion-wise.
1,2-Dichloroethane (DCE) Solvent0.15 M6.5 mLUse anhydrous grade to prevent hydrolysis.
Acetic Acid (Glacial) Catalyst0.1 eq5.7 µLOptional: Only use if ketone is sterically hindered.

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system . Each phase includes an In-Process Control (IPC) to verify the chemical state before proceeding, ensuring high trustworthiness and minimizing wasted resources.

Workflow S1 Step 1: Free-Basing Amine HCl + DIPEA in DCE (15 min) S2 Step 2: Condensation Add Carbonyl (1-2 hours, RT) S1->S2 S3 Step 3: Reduction Add STAB portion-wise (12-24 hours, RT) S2->S3 S4 Step 4: Quench Saturated NaHCO3 Extract with DCM S3->S4 S5 Step 5: Purification Silica Column or Prep-HPLC S4->S5

Step-by-step experimental workflow for the reductive amination protocol.

Step-by-Step Methodology

Step 1: Amine Liberation (Free-Basing)

  • To an oven-dried, argon-purged 25 mL round-bottom flask, add 3-(Isopentyloxy)piperidine hydrochloride (207.7 mg, 1.0 mmol).

  • Suspend the salt in anhydrous 1,2-Dichloroethane (DCE, 6.5 mL).

  • Add DIPEA (261 µL, 1.5 mmol) dropwise via syringe. Stir at room temperature (20-25 °C) for 15 minutes.

  • Causality Note: The suspension will typically clear into a homogeneous solution as the highly soluble free-base piperidine is generated.

Step 2: Iminium Ion Condensation 4. Add the target aldehyde or ketone (1.05 mmol) to the reaction mixture. 5. (Optional) If utilizing a highly sterically hindered ketone, add glacial acetic acid (5.7 µL, 0.1 mmol) to catalyze the dehydration step. 6. Stir the mixture at room temperature for 1 to 2 hours.

  • Self-Validation (IPC 1): Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS. You should observe the disappearance of the starting amine mass ( [M+H]+=172.1 ) and the appearance of the iminium ion intermediate.

Step 3: Selective Reduction 7. Cool the reaction flask to 0 °C using an ice-water bath. 8. Add Sodium Triacetoxyborohydride (STAB, 317.9 mg, 1.5 mmol) portion-wise over 10 minutes.

  • Causality Note: Portion-wise addition controls the mild exothermic nature of the hydride transfer and prevents thermal degradation of the iminium ion[3].

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours under an argon atmosphere.

  • Self-Validation (IPC 2): Perform TLC (e.g., 5% MeOH in DCM with Ninhydrin stain) or LC-MS to confirm the complete consumption of the iminium intermediate and the presence of the product mass.

Step 4: Quenching and Extraction 10. Quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate ( NaHCO3​ , 10 mL). Stir vigorously for 30 minutes.

  • Causality Note: The basic quench neutralizes any remaining acetic acid, destroys unreacted STAB, and ensures the tertiary amine product is fully deprotonated for organic extraction.

  • Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM, 3 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

Step 5: Purification 13. Purify the crude residue via flash column chromatography (Silica gel, eluting with a gradient of Hexanes/Ethyl Acetate or DCM/MeOH depending on product polarity) to yield the pure 3-(Isopentyloxy)piperidine derivative.

Troubleshooting & Data Analysis

Even with a robust protocol, substrate-specific challenges can arise. Use the following diagnostic table to optimize yields.

Table 2: Troubleshooting Guide

Observation / IssuePotential CauseCorrective Action
Incomplete conversion of starting amine Insufficient free-basing or degraded STAB.Verify DIPEA stoichiometry. Ensure STAB is stored under inert gas; replace if clumped/degraded.
Formation of alcohol side-product Premature reduction of the carbonyl.Increase the pre-stir time (Step 2) to ensure complete iminium formation before adding STAB.
Sluggish reaction with ketones Steric hindrance preventing iminium formation.Add 1.0 equivalent of Titanium(IV) isopropoxide ( Ti(O-iPr)4​ ) as a Lewis acid water scavenger prior to STAB addition.
Product lost during workup Product is highly water-soluble or protonated.Ensure the aqueous quench reaches pH > 9. Extract with a more polar solvent mixture (e.g., 9:1 DCM:Isopropanol).

References

  • Amine synthesis by reductive amination (reductive alkylation)
  • Myers Chem 115: Reduction with Sodium Triacetoxyborohydride Harvard University URL
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes ResearchGate URL

Sources

Method

Advanced Protocols for Nucleophilic Substitution with Piperidine Derivatives: SNAr and Aliphatic Pathways

Introduction & Strategic Context Piperidine and its derivatives are ubiquitous structural motifs found in a vast array of FDA-approved pharmaceuticals and biologically active natural products[1]. The construction of N-su...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Piperidine and its derivatives are ubiquitous structural motifs found in a vast array of FDA-approved pharmaceuticals and biologically active natural products[1]. The construction of N-substituted and C-substituted piperidines heavily relies on nucleophilic substitution reactions. This application note provides an authoritative, deep-dive guide into the mechanistic principles, reaction optimization, and self-validating protocols for both Nucleophilic Aromatic Substitution (SNAr) and aliphatic cyclocondensation involving piperidine derivatives.

Mechanistic Principles Governing Piperidine Reactivity

The SNAr "Element Effect" and Solvent Dynamics

In classical SNAr reactions, the displacement of a leaving group by a secondary amine like piperidine proceeds via a two-step addition-elimination mechanism[2]. The first step—nucleophilic attack to form the anionic Meisenheimer complex—is typically the rate-determining step[2].

Because the formation of this intermediate dictates the reaction speed, the leaving group ability follows the "Element Effect" order: F > NO2 > Cl ≈ Br > I [2]. Despite the C-F bond being the strongest carbon-halogen bond, fluorine's extreme electronegativity strongly polarizes the bond and stabilizes the developing negative charge in the transition state. This makes fluoroarenes exceptionally reactive electrophiles for piperidine substitution[2].

However, causality in reaction design dictates that solvent choice can alter this kinetic landscape. In highly non-polar or aprotic environments, the lack of hydrogen-bonding stabilization for the departing halide can shift the rate-determining step to the elimination phase[2]. To ensure robust reaction kinetics, polar solvents (or water) are employed to facilitate proton transfer and leaving group expulsion[3].

SNAr_Mechanism A Aryl Halide + Piperidine (Reactants) B Nucleophilic Attack (Rate-Determining Step) A->B C Meisenheimer Complex (Anionic Intermediate) B->C D Leaving Group Expulsion (Fast Step) C->D E N-Aryl Piperidine + Halide (Products) D->E

Figure 1: Two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Aliphatic Substitution and Cyclization

Beyond SNAr, piperidine rings can be synthesized de novo via tandem nucleophilic substitution. For instance, the cyclocondensation of 1,5-dichloropentane with primary amines involves an initial intermolecular SN2 displacement of one chlorine atom, followed by a rapid intramolecular cyclization[4]. Similarly, halogenated amides can undergo one-pot amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution to yield densely functionalized piperidines without the need for transition-metal catalysts[1].

Reaction Parameters & Optimization

Solvent Selection: The Shift to Aqueous Media

Historically, SNAr with piperidines required polar aprotic solvents (e.g., DMF, DMSO) which complicate product isolation and generate hazardous waste. Recent process chemistry advancements demonstrate that , even without the use of surfactants[5]. The hydrophobic effect forces the organic electrophile and piperidine derivative into close proximity, significantly increasing their effective molarity and driving the reaction to completion while allowing the product to simply precipitate out of solution[5].

Base Selection

The base must neutralize the generated acid (e.g., HF, HCl) without inducing competitive hydrolysis of the electrophile. Inorganic bases like K3PO4 and K2CO3 are optimal[4][5]. K3PO4 is particularly effective in aqueous SNAr because its buffering capacity maintains an ideal pH for piperidine nucleophilicity while preventing the degradation of sensitive functional groups like nitro or cyano substituents[5].

Validated Experimental Protocols

Protocol A: Surfactant-Free Aqueous SNAr of Piperidines

This protocol is highly scalable (up to 20 g) and eliminates the need for organic extraction or column chromatography, relying entirely on precipitation for a self-validating, high-purity yield[5].

  • Reagent Preparation : To a reaction flask, add K3PO4 (1.01–1.11 equiv) and dissolve completely in distilled water.

  • Nucleophile Addition : Add the piperidine derivative (e.g., 4-(pyrrolidin-1-yl)piperidine, 1.01–1.04 equiv) to the aqueous base solution and dissolve[5].

  • Electrophile Addition : Introduce the aryl halide (e.g., 2-fluoro-5-nitropyridine or 2-bromo-1-fluoro-4-nitrobenzene, 1.00 equiv)[5]. Use a minimal amount of additional water (approx. 10 mL) to rinse the reagents into the flask.

  • Reaction : Heat the mixture under vigorous stirring at 46 °C to 90 °C for 5–6 hours[5]. (Note: The hydrophobic reactants will form a distinct phase but will react efficiently).

  • Isolation : Cool the reaction mixture to ambient temperature and allow it to stand overnight without agitation to promote crystallization[5].

  • Purification : Collect the resulting solid via vacuum filtration. Wash the filter cake thoroughly with distilled water (e.g., 5 x 50 mL) and dry in a 50 °C oven to constant mass[5].

Workflow Step1 1. Reagent Prep (Water, K3PO4) Step2 2. Electrophile Addition Step1->Step2 Step3 3. Heating (46-90 °C, 5-6 h) Step2->Step3 Step4 4. Cooling & Precipitation Step3->Step4 Step5 5. Vacuum Filtration Step4->Step5 Step6 6. Pure Product (>95% Yield) Step5->Step6

Figure 2: Scalable, surfactant-free aqueous SNAr workflow for piperidine derivatives.

Protocol B: Microwave-Assisted Synthesis of N-Substituted Piperidines

This one-pot method provides a direct, green route to the piperidine ring system via cyclocondensation, drastically reducing reaction times[4].

  • Reaction Setup : In a microwave-safe reactor vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane (1.0 mmol), the desired primary amine (1.0 mmol), and K2CO3 (2.0 mmol)[4].

  • Solvent Addition : Add 2 mL of deionized water to the reaction vessel[4].

  • Microwave Irradiation : Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for 10–20 minutes[4].

  • Work-up : Cool the vessel to room temperature. Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL)[4].

  • Isolation : Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the N-substituted piperidine[4].

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and yields for various piperidine nucleophilic substitution pathways, allowing for rapid comparison of synthetic strategies.

Reaction TypeSubstratesSolventBaseTemp (°C)TimeYield (%)Key Advantage
Aqueous SNAr 2-Fluoro-5-nitropyridine + 4-(Pyrrolidin-1-yl)piperidineWaterK3PO4465 h98No surfactant, simple filtration workup
Aqueous SNAr 2-Bromo-1-fluoro-4-nitrobenzene + 4-(Pyrrolidin-1-yl)piperidineWaterK3PO4776 h98Scalable to 20g, green chemistry
Aliphatic Cyclocondensation 1,5-Dichloropentane + Primary AmineWaterK2CO3150 (MW)10-20 min>80One-pot, rapid microwave heating
Tandem Cyclization Halogenated Amides + NaBH4CH2Cl2 / MeOHNone-78 to RT2.5 h70-90Metal-free, mild conditions

References

  • Song, Q.; Wang, S.; Lei, X.; Liu, Y.; Wen, X.; Wang, Z. "One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines." Molecules 2022, 27(15), 4698. URL:[Link]

  • "The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions." National Institutes of Health (NIH) PMC. URL:[Link]

  • "Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish." Organic Process Research & Development, ACS Publications. URL: [Link]

Sources

Application

Topic: Peptide Coupling Strategies Involving 3-(Isopentyloxy)piperidine

An Application Note and Protocol Guide For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Piperidine Scaffolds The piperidine heterocycle is a cornerstone of modern medic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Piperidine Scaffolds

The piperidine heterocycle is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, including improved solubility, metabolic stability, and the capacity to present substituents in a well-defined three-dimensional orientation, making it an ideal scaffold for targeting complex biological receptors.[3][4] The specific derivative, 3-(isopentyloxy)piperidine, introduces a flexible, lipophilic isopentyl ether group, offering a unique tool for probing hydrophobic pockets in protein targets or fine-tuning pharmacokinetic profiles.

However, incorporating such a custom building block into a peptide sequence via amide bond formation presents distinct synthetic challenges. The piperidine nitrogen is a secondary amine, which is inherently less nucleophilic and more sterically hindered than the primary amines of natural alpha-amino acids. This guide, therefore, provides a detailed analysis of robust coupling strategies, grounded in established chemical principles, to enable the successful integration of 3-(isopentyloxy)piperidine into peptide-based drug discovery programs.

PART 1: Foundational Principles & Core Challenges

The successful coupling of 3-(isopentyloxy)piperidine to a carboxylic acid (e.g., the C-terminus of a resin-bound peptide) hinges on overcoming two primary obstacles:

  • Steric Hindrance: The piperidine ring, coupled with the bulky isopentoxyloxy group at the 3-position, creates significant steric congestion around the nitrogen atom. This can impede the approach of an activated carboxylic acid, slowing down the reaction rate and potentially leading to incomplete coupling.

  • Nucleophilicity and Basicity: The piperidine nitrogen is a non-aromatic, secondary amine with a pKa of its conjugate acid around 11.1.[5] While it is a reasonably strong base, its nucleophilicity is diminished compared to a primary amine. The choice of coupling reagent and conditions must be potent enough to activate the carboxyl group sufficiently to react efficiently with this moderately nucleophilic, hindered amine.

Therefore, standard coupling conditions may prove inadequate. The selection of a highly efficient activation strategy is paramount to drive the reaction to completion and avoid the formation of side products.

PART 2: Recommended Coupling Methodologies

Based on extensive experience with sterically demanding and challenging peptide couplings, two primary strategies are recommended: Uronium/Aminium salt-based activation and Carbodiimide activation with advanced additives.

Methodology A: High-Efficiency Uronium/Aminium Salt-Mediated Coupling

This approach is considered the gold standard for difficult couplings due to its rapid kinetics and high activation efficiency, which effectively minimizes side reactions like epimerization.[5] Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are particularly effective.[5]

Causality of Experimental Choice: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which rapidly converts to an activated HOAt ester. This ester is extremely reactive towards amines but is stable enough to minimize side reactions. The presence of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is crucial to neutralize the forming salts and maintain an optimal pH for the reaction without competing in the coupling itself.[6]

Detailed Protocol 1: HATU-Mediated Coupling of 3-(Isopentyloxy)piperidine

This protocol assumes a standard Solid-Phase Peptide Synthesis (SPPS) workflow where the N-terminal Fmoc group of the resin-bound peptide has just been removed.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • 3-(Isopentyloxy)piperidine

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reaction Vessel for SPPS

Procedure:

  • Resin Preparation: Following Fmoc-deprotection (e.g., using 20% piperidine in DMF)[7], wash the resin thoroughly with DMF (5 x 1 min) to remove all residual piperidine.

  • Reagent Solution Preparation: In a separate vial, prepare the coupling solution. For a 0.1 mmol scale synthesis, add:

    • 3-(Isopentyloxy)piperidine (0.4 mmol, 4.0 eq)

    • HATU (0.39 mmol, 3.9 eq)

    • Dissolve these components in ~2 mL of anhydrous DMF.

  • Activation: To the dissolved mixture, add DIPEA (0.8 mmol, 8.0 eq). Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction: Add the activated reagent solution to the washed resin.

  • Reaction Monitoring: Agitate the mixture at room temperature for at least 2 hours. To monitor the reaction, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test (ninhydrin test). For secondary amines, a Chloranil or Isatin test is more appropriate to check for reaction completion.

  • Post-Coupling Wash: Once the reaction is complete (negative test), drain the reaction vessel and wash the resin extensively:

    • DMF (3 x 1 min)

    • DCM (3 x 1 min)

    • DMF (3 x 1 min)

  • Next Step: The resin is now ready for the next step in the synthesis (e.g., Fmoc deprotection if it was an N-protected piperidine carboxylic acid derivative, or final cleavage if it was a capping step).

Methodology B: Optimized Carbodiimide-Mediated Coupling

Carbodiimides like N,N'-Diisopropylcarbodiimide (DIC) are cost-effective coupling reagents.[6] However, for a challenging substrate like 3-(isopentyloxy)piperidine, their use is only effective with the inclusion of a nucleophilic additive. Modern additives like OxymaPure® (Ethyl cyanohydroxyiminoacetate) are superior to traditional HOBt, as they enhance reaction rates and suppress epimerization without the explosive potential of benzotriazole derivatives.

Causality of Experimental Choice: DIC activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly susceptible to racemization and other side reactions. Oxyma traps this intermediate to form a less reactive but more selective Oxyma-ester, which then cleanly reacts with the amine. This two-step activation process ensures high yields and purity for sterically hindered couplings.

Detailed Protocol 2: DIC/Oxyma-Mediated Coupling

This protocol provides an alternative to the uronium salt method, often with comparable results for many sequences.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • 3-(Isopentyloxy)piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction Vessel for SPPS

Procedure:

  • Resin Preparation: As in Protocol 1, ensure the resin is freshly deprotected and washed.

  • Reagent Solution Preparation: In a separate vial, dissolve 3-(Isopentyloxy)piperidine (0.4 mmol, 4.0 eq) and OxymaPure® (0.4 mmol, 4.0 eq) in ~2 mL of anhydrous DMF.

  • Coupling Initiation: Add the dissolved piperidine/Oxyma solution to the resin and agitate briefly.

  • Addition of DIC: Add DIC (0.4 mmol, 4.0 eq) to the resin slurry.

  • Reaction & Monitoring: Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction progress using an appropriate test for secondary amines (e.g., Isatin test). If the reaction is sluggish, gentle heating (e.g., to 40°C) can be applied, or a second addition of reagents (a "double coupling") may be performed.

  • Post-Coupling Wash: Once the reaction is complete, drain the vessel and wash the resin thoroughly with DMF and DCM as described in Protocol 1.

  • Next Step: Proceed with the subsequent synthetic step.

PART 3: Data Presentation & Visualization

Comparative Analysis of Recommended Strategies
FeatureMethodology A (HATU/DIPEA)Methodology B (DIC/Oxyma)
Activation Speed Very Fast (pre-activation in minutes)Moderate (in-situ activation)
Coupling Efficiency Excellent, especially for hindered aminesVery Good, may require longer reaction times or double coupling
Side Reaction Risk Very Low (minimal epimerization)Low (Oxyma is an excellent suppressor)
Reagent Cost HighLow to Moderate
Ease of Use Simple, robust, and predictableSimple, but requires careful monitoring for difficult couplings
Recommendation Primary choice for critical, difficult couplings to maximize success.Excellent alternative for process optimization and cost reduction.
Experimental Workflow and Mechanism Diagrams

General SPPS Cycle for Incorporating a Custom Residue Resin Solid Support (e.g., Rink Amide Resin) Fmoc_AA Fmoc-Protected Amino Acid Resin->Fmoc_AA 1. Loading Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_AA->Deprotection Washing_1 DMF Wash Deprotection->Washing_1 Coupling Coupling Step: Carboxylic Acid + Custom Residue (e.g., 3-(Isopentyloxy)piperidine) Washing_1->Coupling Washing_2 DMF/DCM Wash Coupling->Washing_2 Cycle Repeat Cycle for next AA Washing_2->Cycle Cleavage Final Cleavage (e.g., TFA Cocktail) Washing_2->Cleavage Cycle->Deprotection n times Cycle->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: General SPPS workflow incorporating a custom building block.

HATU Activation and Amide Bond Formation Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxyl R-COOH (Peptide C-Terminus) Active_Ester HOAt Active Ester (Highly Reactive) Carboxyl->Active_Ester + HATU, DIPEA HATU HATU HATU->Active_Ester DIPEA DIPEA (Base) DIPEA->Active_Ester Amide_Bond Amide Bond (Peptide Linkage) Active_Ester->Amide_Bond Nucleophilic Attack Piperidine 3-(Isopentyloxy)piperidine (Nucleophile) Piperidine->Amide_Bond

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Conclusion

The successful incorporation of 3-(isopentyloxy)piperidine into peptide chains is readily achievable with a rational and informed approach to coupling chemistry. While the steric hindrance and secondary amine nature of this building block preclude the use of milder coupling agents, high-efficiency uronium salts like HATU provide a robust and reliable path to success. For applications where process optimization and cost are critical, the DIC/Oxyma method presents a highly viable alternative. By understanding the underlying chemical principles and following these detailed protocols, researchers can effectively leverage the unique structural and physicochemical properties of 3-(isopentyloxy)piperidine to advance their drug discovery and development efforts.

References

  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4). Available at: [Link]

  • Cheung, C. H. P., et al. (2020). Construction of diverse peptide structural architectures via chemoselective peptide ligation. Communications Chemistry, 3(1), 1-9. Available at: [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry, 87(15), 9837–9848. Available at: [Link]

  • García-Martín, F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. Available at: [Link]

  • Peptides International. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Dey, S., & Gierlich, J. (Eds.). (2021). Piperidine-Based Drug Discovery. Royal Society of Chemistry. Available at: [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. MDPI Encyclopedia. Available at: [Link]

  • García-Martín, F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Semantic Scholar. Available at: [Link]

  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Nagoya University. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

  • Berggren, K., et al. (2013). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 56(17), 6739-6750. Available at: [Link]

  • Dghaym, A. M., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(22), 16235–16290. Available at: [Link]

  • Zhang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(14), 4698. Available at: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(43), 8447-8456. Available at: [Link]

  • Patil, P., et al. (2023). The isocyanide SN2 reaction. Nature Communications, 14(1), 5489. Available at: [Link]

Sources

Method

Preparation of pharmaceutical intermediates using 3-alkoxypiperidines

Application Note: Synthesis and Integration of 3-Alkoxypiperidines in Pharmaceutical Intermediates Strategic Importance in Drug Design The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved therap...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Integration of 3-Alkoxypiperidines in Pharmaceutical Intermediates

Strategic Importance in Drug Design

The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved therapeutics. Substitution at the 3-position with an alkoxy group (e.g., methoxy, ethoxy, isopropoxy) introduces highly specific stereochemical and electronic properties that are critical in modern medicinal chemistry.

Mechanistically, the 3-alkoxy group modulates the basicity ( pKa​ ) of the piperidine nitrogen via inductive electron withdrawal. This precise tuning of the pKa​ enhances membrane permeability and oral bioavailability by ensuring the molecule is not overly protonated at physiological pH. Furthermore, the oxygen atom of the alkoxy group serves as a critical hydrogen-bond acceptor, allowing the intermediate to securely anchor into the active sites of complex targets. This structural motif is heavily utilized in the synthesis of Pim kinase inhibitors[1], p38α mitogen-activated protein kinase (MAPK) inhibitors[2], and gastrointestinal agents such as Cisapride analogs[3].

Synthetic Strategy & Causality

The preparation of 3-alkoxypiperidines typically begins with commercially available 3-hydroxypiperidine. The synthesis must be carefully staged to prevent unwanted N-alkylation during the etherification of the hydroxyl group.

  • N-Protection: The secondary amine is protected using a tert-butyloxycarbonyl (Boc) group. The Boc group is specifically chosen because it is highly stable to the strongly basic conditions required for the subsequent O-alkylation step[4].

  • O-Alkylation (Etherification): The hydroxyl group is deprotonated using sodium hydride (NaH). NaH acts as a strong, non-nucleophilic base that irreversibly forms an alkoxide intermediate. This alkoxide then undergoes a rapid SN​2 reaction with an alkyl halide (e.g., methyl iodide) to yield the 3-alkoxy derivative.

  • Deprotection: The Boc group is cleaved under anhydrous acidic conditions (e.g., HCl in dioxane). Anhydrous conditions are critical here; they prevent the hydrolysis of the newly formed ether linkage while efficiently cleaving the carbamate to yield the 3-alkoxypiperidine hydrochloride salt[5].

SynthesisWorkflow A 3-Hydroxypiperidine B N-Boc Protection (Boc2O, Et3N) A->B Step 1 C O-Alkylation (NaH, Alkyl Halide) B->C Step 2 D Boc Deprotection (HCl/Dioxane) C->D Step 3 E 3-Alkoxypiperidine HCl D->E Step 4 F API Integration (e.g., Kinase Core) E->F Step 5

Workflow for the synthesis of 3-alkoxypiperidine pharmaceutical intermediates.

Standardized Experimental Protocols

Self-Validating System: The following protocols include mandatory in-process controls (TLC/LC-MS) to ensure complete conversion before proceeding. This minimizes the carryover of unreacted starting materials, which can severely complicate late-stage API purification.

Protocol A: Synthesis of tert-Butyl 3-methoxypiperidine-1-carboxylate

Objective: Selective O-methylation of N-Boc-3-hydroxypiperidine. Materials: N-Boc-3-hydroxypiperidine (1.0 eq), Sodium hydride (60% dispersion in mineral oil, 1.5 eq), Methyl iodide (1.5 eq), anhydrous THF.

  • Preparation: Purge a dry, round-bottom flask with inert gas ( N2​ or Ar). Add anhydrous THF and N-Boc-3-hydroxypiperidine. Cool the solution to 0 °C using an ice bath.

    • Causality: Cooling prevents the highly exothermic deprotonation from causing solvent boil-off or thermal degradation.

  • Deprotonation: Add NaH portion-wise. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature for 1 hour until hydrogen gas evolution completely ceases.

    • Causality: Ensuring 100% alkoxide formation is critical for maximizing the yield and kinetics of the subsequent SN​2 step.

  • Alkylation: Re-cool the mixture to 0 °C. Dropwise add methyl iodide. Stir for 4–6 hours at room temperature.

  • Validation: Monitor the reaction by TLC (Hexane:EtOAc 3:1). The product will appear as a distinct, higher Rf​ spot compared to the polar starting material.

  • Quenching & Extraction: Carefully quench with saturated aqueous NH4​Cl at 0 °C to neutralize any unreacted NaH. Extract with ethyl acetate (3x). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo[2].

Protocol B: Deprotection to (S)-3-Methoxypiperidine Hydrochloride

Objective: Removal of the Boc protecting group to yield the reactive amine salt. Materials: tert-Butyl (S)-3-methoxypiperidine-1-carboxylate (1.0 eq), 4M HCl in dioxane (10 eq), anhydrous dichloromethane (DCM).

  • Reaction: Dissolve the Boc-protected intermediate in a minimal volume of anhydrous DCM. Slowly add 4M HCl in dioxane at 0 °C.

  • Stirring: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation: LC-MS analysis must indicate the complete disappearance of the starting material mass and the appearance of the [M+H]+ peak for 3-methoxypiperidine ( m/z 116.1).

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and dry under high vacuum to afford a white to pale-yellow solid[5].

Quantitative Data Summary

The table below summarizes typical reaction parameters, required times, and expected yields for the synthesis of various 3-alkoxypiperidine intermediates using the protocols described above.

Alkylating AgentTarget IntermediateAlkylation TimeAlkylation YieldDeprotection YieldFinal Purity (LC-MS)
Methyl Iodide3-Methoxypiperidine HCl4 h88%95%>97%
Ethyl Bromide3-Ethoxypiperidine HCl6 h82%93%>96%
Isopropyl Bromide3-Isopropoxypiperidine HCl12 h (reflux)65%90%>95%

Application in Drug Development: Kinase Inhibitors

Once synthesized, 3-alkoxypiperidines act as highly versatile nucleophiles for SN​Ar or amidation reactions in the late-stage synthesis of targeted therapeutics.

For instance, (3R)-3-methoxypiperidine is a foundational building block used to synthesize heterocyclic inhibitors of Pim kinases, which are heavily implicated in cancer cell survival and proliferation[1]. Similarly, 3-methoxypiperidine derivatives are employed in the development of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors for esophageal cancer[6]. In the realm of neurodegeneration, these intermediates are utilized in the design of first-in-class dual inhibitors targeting p38α MAPK to combat neuroinflammation and cognitive decline in Alzheimer's disease[2].

Pathway Stimulus Neurotoxic Stress (e.g., Amyloid-β) Microglia Microglial Activation Stimulus->Microglia p38MAPK p38α MAPK Microglia->p38MAPK Activates Downstream Neuroinflammation (Tau Phosphorylation) p38MAPK->Downstream Promotes Inhibitor 3-Methoxypiperidine Derivative Inhibitor->p38MAPK Inhibits

Inhibition of the p38α MAPK neuroinflammatory pathway by 3-alkoxypiperidine derivatives.

References

  • Synthesis of cisapride, a gastrointestinal stimulant derived from cis‐4‐amino‐3‐methoxypiperidine Source: ResearchGate URL:[Link]

  • WO2017059251A1 - Heterocyclic compounds useful as pim kinase inhibitors Source: Google Patents URL
  • Ligand-centred phenotype-driven development of potent kinase inhibitors against oesophageal cancer Source: PubMed Central (PMC) URL:[Link]

  • Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors Source: ACS Publications URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Solvent Selection for Reactions Involving 3-(Isopentyloxy)piperidine HCl

Introduction: The Strategic Role of the Solvent 3-(Isopentyloxy)piperidine is a valuable heterocyclic amine building block in pharmaceutical and fine chemical synthesis. Its utility is broad, finding application in the c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of the Solvent

3-(Isopentyloxy)piperidine is a valuable heterocyclic amine building block in pharmaceutical and fine chemical synthesis. Its utility is broad, finding application in the construction of complex molecules where the piperidine moiety is a key pharmacophore.[1][2] However, this reagent is typically supplied and handled as a hydrochloride (HCl) salt to enhance its stability and shelf-life. This salt form, while practical for storage, presents the synthetic chemist with the first critical decision of any reaction sequence: the selection of an appropriate solvent system.

The solvent is not a passive medium; it is an active participant that dictates solubility, influences reaction rates, stabilizes transition states, and can even alter mechanistic pathways.[3][4] For reactions involving 3-(Isopentyloxy)piperidine HCl, a thoughtful solvent strategy is paramount. It must address two key challenges: the poor solubility of the polar salt in many common organic solvents and the need to liberate the nucleophilic free amine for subsequent reactions.[5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to make informed solvent choices. We will move from the foundational physicochemical properties of the starting material to detailed protocols for common synthetic transformations, emphasizing the causal relationship between solvent properties and reaction outcomes.

Physicochemical Profile of 3-(Isopentyloxy)piperidine HCl

Understanding the starting material is the bedrock of rational reaction design.

  • Structure and Form: 3-(Isopentyloxy)piperidine HCl is the protonated form of the parent secondary amine. The nitrogen atom of the piperidine ring is bonded to a proton, and the positive charge is balanced by a chloride counter-ion. This ionic character makes it a crystalline solid with a relatively high melting point, akin to other piperidine salts.[1][6]

  • pKa and Basicity: The pKa of the conjugate acid (the piperidinium ion) of unsubstituted piperidine is approximately 11.1-11.2.[7][8] The 3-(isopentyloxy) substituent is not expected to dramatically alter this value. This high pKa signifies that piperidine is a relatively strong base, and consequently, its HCl salt is a stable, weakly acidic salt. A sufficiently strong base is required to deprotonate it and generate the free amine.

  • Solubility Profile: As an ionic salt, 3-(Isopentyloxy)piperidine HCl exhibits high solubility in polar protic solvents like water and lower alcohols (methanol, ethanol).[5][6][9] Its solubility is expected to be moderate in polar aprotic solvents such as DMSO and DMF, but significantly lower in less polar solvents like dichloromethane (DCM), tetrahydrofuran (THF), and non-polar solvents like toluene or hexanes.[5] This solubility dichotomy is the central challenge to be overcome.

The Prerequisite Step: Liberation of the Free Amine

For the vast majority of reactions where the piperidine nitrogen acts as a nucleophile (e.g., alkylations, acylations, coupling reactions), the free amine is the required reactive species. The protonated nitrogen of the HCl salt is non-nucleophilic. Therefore, the first step in any such sequence is the neutralization of the salt.

There are two primary strategies for this:

Strategy A: Aqueous Workup and Extraction (Preferred for Scalability and Purity)

This method isolates the pure, neutral free base, providing a clean starting material for subsequent reactions.

Strategy B: In Situ Neutralization

This approach involves adding a base directly to the reaction mixture containing the HCl salt. It is often faster but can introduce salts and water that may interfere with the desired reaction.

Protocol 1: Liberation and Isolation of 3-(Isopentyloxy)piperidine Free Base

Objective: To convert the HCl salt to the free amine and isolate it for use in subsequent reactions.

Materials:

  • 3-(Isopentyloxy)piperidine HCl

  • Deionized Water

  • 1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory Funnel, Round-bottom flask, pH paper or meter

Procedure:

  • Dissolution: Dissolve the 3-(Isopentyloxy)piperidine HCl (1.0 equiv) in a minimal amount of deionized water in a separatory funnel.

  • Basification: Cool the aqueous solution in an ice-water bath. Slowly add a 1 M NaOH solution dropwise while swirling. Monitor the pH of the aqueous layer, continuing to add base until the pH is >10.[5] Rationale: This ensures complete deprotonation of the piperidinium ion to the free amine.

  • Extraction: Extract the aqueous layer with DCM or EtOAc (3 x volume of water used). Rationale: The neutral, more lipophilic free base will partition into the organic layer, leaving inorganic salts (NaCl) in the aqueous phase.

  • Washing: Combine the organic extracts and wash with brine (1 x volume). Rationale: The brine wash helps to remove residual water and any remaining inorganic salts from the organic layer.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Validation: The resulting oil or solid is the free base, 3-(isopentyloxy)piperidine, which can be used directly. Purity can be assessed by NMR or LC-MS if required.

Solvent Selection by Reaction Class

The optimal solvent depends entirely on the mechanism of the planned reaction. Below, we detail solvent strategies for common transformations of secondary amines.

N-Alkylation Reactions

N-alkylation typically proceeds via an Sₙ2 mechanism, where the piperidine nitrogen acts as a nucleophile, attacking an alkyl halide or sulfonate.

  • Mechanism & Solvent Role: Sₙ2 reactions are highly sensitive to solvent effects. The ideal solvent should stabilize the transition state more than the reactants.[10] Polar aprotic solvents excel in this role. They can solvate the cation of the base (e.g., K⁺ of K₂CO₃) but poorly solvate the nucleophile (the amine) and the anion of the base (e.g., CO₃²⁻). This leaves the nucleophile "naked" and highly reactive.[4][10] Protic solvents (like alcohols) should be avoided as they can hydrogen-bond with the amine, creating a solvent cage that reduces its nucleophilicity.[10]

  • Recommended Solvents:

    • Acetonitrile (MeCN): Excellent choice, polar aprotic, and relatively easy to remove.

    • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that effectively promotes Sₙ2 reactions.[11] Its high boiling point is useful for less reactive alkylating agents that require heating.

    • Acetone: Can serve as both a solvent and, with K₂CO₃, as a suitable medium for alkylation.[12]

  • Solvents to Avoid: Methanol, Ethanol, Water (unless used in a phase-transfer catalysis system). These protic solvents will solvate and deactivate the amine nucleophile.[10]

Protocol 2: N-Alkylation of 3-(Isopentyloxy)piperidine

Objective: To synthesize N-benzyl-3-(isopentyloxy)piperidine.

Materials:

  • 3-(Isopentyloxy)piperidine (free base from Protocol 1) (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Potassium carbonate (K₂CO₃), finely powdered (1.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Reaction vessel, stir bar, condenser

Procedure:

  • Setup: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the 3-(isopentyloxy)piperidine and anhydrous MeCN.

  • Base Addition: Add the powdered K₂CO₃. Rationale: The base neutralizes the HBr formed during the reaction, preventing re-protonation of the starting amine.

  • Alkylating Agent: Add benzyl bromide dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 50-60 °C) if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, filter off the inorganic salts (K₂CO₃, KBr) and rinse the filter cake with MeCN.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography.

N-Acylation Reactions

N-acylation involves the reaction of the piperidine with an acylating agent, such as an acyl chloride or anhydride, to form an amide.

  • Mechanism & Solvent Role: This is a nucleophilic acyl substitution. The reaction is typically fast and often exothermic. The primary role of the solvent is to dissolve the reactants and not interfere. A base is required to neutralize the acid byproduct (HCl or a carboxylic acid).[13]

  • Recommended Solvents:

    • Dichloromethane (DCM): An excellent, inert solvent for many acylation reactions.[14]

    • Tetrahydrofuran (THF): Another good aprotic, non-reactive solvent choice.[14]

    • Pyridine: Can act as both a solvent and the base, although its removal can be challenging.[15]

    • Toluene: A non-polar option suitable for reactions that may require heating.[14]

  • Solvents to Avoid: Alcohols (e.g., Methanol, Ethanol) can compete with the amine for the acylating agent, leading to ester formation as a side product.[14]

Buchwald-Hartwig Amination

This powerful palladium-catalyzed cross-coupling reaction forms a C-N bond between the piperidine and an aryl halide or triflate.

  • Mechanism & Solvent Role: The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[16][17] The solvent must be able to dissolve the polar amine salt (formed in situ with the base), the non-polar aryl halide, and the palladium catalyst complex. The reaction often requires heating.

  • Recommended Solvents:

    • Toluene: A very common and effective solvent for Buchwald-Hartwig reactions.[16]

    • Dioxane: Another frequently used solvent, often in combination with water or t-BuOH for certain catalyst systems.[18]

    • tert-Butanol (t-BuOH): Used as a solvent or co-solvent, particularly with strong bases like sodium tert-butoxide.

  • Considerations: Solvents must be rigorously deoxygenated, as oxygen can deactivate the Pd(0) catalyst. The choice of base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) is intimately linked with the solvent and substrate scope.

Data Presentation & Visualization

Table 1: Summary of Solvent Properties and Recommendations
Reaction TypeMechanismKey Solvent RequirementRecommended SolventsSolvents to Avoid
N-Alkylation Sₙ2Polar AproticDMF, Acetonitrile, AcetoneAlcohols, Water
N-Acylation Nucleophilic Acyl Sub.Aprotic, InertDCM, THF, Toluene, PyridineAlcohols, Water
Buchwald-Hartwig Cross-CouplingAprotic, High-BoilingToluene, Dioxane, t-BuOHProtic solvents (generally)
Diagrams and Workflows

A logical workflow is essential for successful synthesis. The following diagrams illustrate the decision-making process for handling 3-(Isopentyloxy)piperidine HCl and selecting an appropriate solvent.

G cluster_0 Phase 1: Amine Preparation Start Start: 3-(Isopentyloxy)piperidine HCl Decision1 Is an isolated free base required? Start->Decision1 Protocol1 Protocol 1: Aqueous Workup & Extraction Decision1->Protocol1 Yes InSitu Use In Situ Neutralization Decision1->InSitu No FreeBase Isolated Free Base (Ready for Reaction) Protocol1->FreeBase InSitu->FreeBase Proceed with caution

Caption: Workflow for preparing the reactive free amine.

G cluster_1 Phase 2: Solvent Selection Logic Start Start: Free Amine + Reagents ReactionType Identify Reaction Type Start->ReactionType Alkylation N-Alkylation (Sₙ2) ReactionType->Alkylation Acylation N-Acylation ReactionType->Acylation Coupling Cross-Coupling (e.g., Buchwald-Hartwig) ReactionType->Coupling Solvent1 Choose Polar Aprotic: DMF, MeCN Alkylation->Solvent1 Solvent2 Choose Inert Aprotic: DCM, THF, Toluene Acylation->Solvent2 Solvent3 Choose High-Boiling Aprotic: Toluene, Dioxane Coupling->Solvent3

Caption: Decision tree for reaction-based solvent selection.

References

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • Journal of Namibian Studies. (2024, April 10). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Retrieved from [Link]

  • OntoSight. (n.d.). Unlocking the Potential of Piperidine Hydrochloride: A Comprehensive Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 05). Chapter 13.1: Factors that Affect Reaction Rates. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

  • Nature. (n.d.). First-principles study of solvent polarity effects in the Menshutkin reaction. Retrieved from [Link]

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2015, January 13). For alkylation of a secondary amine (CH2CH2-NH-CH2CH2) by isopropyl group((CH3)2CHI or (CH3)2CHBr which base and solvent do I have to use?. Retrieved from [Link]

  • University of South Florida. (n.d.). Efficient synthesis of secondary amines by selective alkylation of primary amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Piperidine | C5H11N | CID 8082 - PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Propiophenone, 4'-isopentyloxy-3-piperidino-, hydrochloride | C19H30ClNO2 | CID 115933 - PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives.
  • University of Pennsylvania. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • ACS Publications. (2019, November 06). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Retrieved from [Link]

  • ResearchGate. (2025, August 06). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]

  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from [Link]

  • RSC Publishing. (2021, December 20). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. Retrieved from [Link]

  • Google Patents. (n.d.). US5211840A - Neutralizing amines with low salt precipitation potential.
  • European Patent Office. (n.d.). EP 0600606 B1 - Neutralizing amines with low salt precipitation potential. Retrieved from [Link]

  • Verlag der Zeitschrift für Naturforschung. (n.d.). Acetylation and Silylation of Piperidine Solubilized Sporopollenin from Pollen of Typha angustifolia L.. Retrieved from [Link]

  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Piperidinopropiophenone | C14H19NO | CID 70172 - PubChem. Retrieved from [Link]

Sources

Method

Application Note: N-Functionalization Strategies for 3-(Isopentyloxy)piperidine in Drug Discovery

Executive Summary & Strategic Rationale Piperidines represent the most ubiquitous heterocyclic motif found in FDA-approved pharmaceuticals, primarily due to their favorable pharmacokinetic properties, metabolic stability...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Piperidines represent the most ubiquitous heterocyclic motif found in FDA-approved pharmaceuticals, primarily due to their favorable pharmacokinetic properties, metabolic stability, and predictable three-dimensional trajectories that enhance target engagement ([1]). Within this chemical space, 3-(Isopentyloxy)piperidine [2] emerges as a highly versatile, lipophilic building block. The isopentyloxy group at the C3 position introduces moderate steric bulk and significant lipophilicity, which can be leveraged to improve membrane permeability and occupy hydrophobic pockets in target proteins.

The critical handle for diversification in this scaffold is the secondary amine at the N1 position. Modification of the secondary amine on the piperidine ring is a fundamental strategy to introduce diverse substituents that dictate the molecule's potency, selectivity, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile ([3]).

As a Senior Application Scientist, I have designed this protocol guide to bypass rigid, outdated methodologies. Instead, we focus on three divergent, high-yielding functionalization pathways—N-Alkylation, N-Acylation, and N-Arylation —grounded in mechanistic causality and self-validating experimental designs.

Divergent Functionalization Pathways

The following diagram illustrates the strategic divergence from the core 3-(Isopentyloxy)piperidine scaffold into three distinct pharmacological spaces.

G SM 3-(Isopentyloxy)piperidine (Secondary Amine Core) RedAm Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) SM->RedAm Acyl N-Acylation (Carboxylic Acid, HATU, DIPEA) SM->Acyl Aryl Buchwald-Hartwig (Aryl Halide, Pd-cat, Base) SM->Aryl Prod1 N-Alkyl Derivative (Target Modulator) RedAm->Prod1 Prod2 N-Acyl Derivative (Amide Scaffold) Acyl->Prod2 Prod3 N-Aryl Derivative (Aryl Scaffold) Aryl->Prod3

Divergent N-functionalization pathways for 3-(Isopentyloxy)piperidine.

Experimental Protocols & Mechanistic Causality

N-Alkylation via Reductive Amination

Mechanistic Causality: Direct alkylation of secondary amines with alkyl halides frequently suffers from over-alkylation, yielding undesired quaternary ammonium salts. Reductive amination circumvents this by forming a transient iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because its electron-withdrawing acetate groups render it exceptionally mild, allowing it to selectively reduce the iminium species without reducing the unreacted aldehyde precursor. 1,2-Dichloroethane (DCE) is utilized as the solvent due to its optimal dielectric constant, which stabilizes the charged iminium intermediate.

Workflow Step1 1. Imine Formation (SM + Aldehyde in DCE) Step2 2. Selective Reduction (Add NaBH(OAc)3) Step1->Step2 Step3 3. Quench & Extract (Sat. NaHCO3 / DCM) Step2->Step3 Step4 4. Validation (LC-MS & TLC) Step3->Step4

Step-by-step experimental workflow for the reductive amination protocol.

Self-Validating Protocol:

  • Imine Formation: In a flame-dried flask under nitrogen, dissolve 3-(Isopentyloxy)piperidine (1.0 equiv, 0.5 mmol) and the target aldehyde (1.1 equiv) in anhydrous DCE (5.0 mL). Stir at room temperature for 1 hour. Validation checkpoint: Allowing pre-formation of the iminium ion prevents premature reduction of the aldehyde.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Stir for 12 hours at room temperature.

  • Self-Validating Quench: Quench the reaction with saturated aqueous NaHCO₃ (5.0 mL). Causality: This alkaline quench neutralizes residual acetic acid, decomposes unreacted reducing agent, and ensures the newly formed tertiary amine is deprotonated, driving it entirely into the organic phase during extraction.

  • Extraction & Analysis: Extract with dichloromethane (3 x 5 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate. Validate conversion via LC-MS (monitoring for the[M+H]⁺ peak) and TLC (a ninhydrin stain will confirm the complete disappearance of the secondary amine starting material).

N-Acylation via Amide Bond Formation

Mechanistic Causality: Coupling the secondary amine with a carboxylic acid requires an activating agent. HATU is employed because it generates a highly reactive O-Atab ester intermediate, driving the reaction to completion even in the presence of the moderate steric bulk imparted by the 3-isopentyloxy group. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the electrophile.

Self-Validating Protocol:

  • Activation: In a dry flask, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (4.0 mL). Add DIPEA (3.0 equiv) and stir for 15 minutes. Causality: Pre-activation ensures that the subsequent addition of the amine does not compete with the activation process.

  • Coupling: Add a solution of 3-(Isopentyloxy)piperidine (1.0 equiv, 0.5 mmol) in DMF (1.0 mL) dropwise. Stir for 2–4 hours.

  • Self-Validating Workup: Dilute the mixture with ethyl acetate (15 mL). Wash sequentially with 1M aqueous HCl (2 x 5 mL), saturated aqueous NaHCO₃ (2 x 5 mL), and brine (5 mL). Causality: The HCl wash protonates and removes any unreacted secondary amine and DIPEA into the aqueous layer. The NaHCO₃ wash removes unreacted carboxylic acid. This orthogonal washing sequence acts as a self-purifying system, leaving predominantly the neutral amide product in the organic layer.

  • Isolation: Dry over Na₂SO₄, concentrate, and verify purity via UV-active TLC (if the acyl group is aromatic) and LC-MS.

N-Arylation via Buchwald-Hartwig Cross-Coupling

Mechanistic Causality: Arylation of secondary amines with unactivated aryl halides requires palladium-catalyzed cross-coupling. A catalyst system comprising Pd₂(dba)₃ and RuPhos is strictly recommended. RuPhos is specifically designed to facilitate the reductive elimination step in secondary amine couplings, effectively outcompeting deleterious β-hydride elimination pathways that plague standard ligands.

Self-Validating Protocol:

  • Catalyst Pre-mixing: In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), the aryl halide (1.0 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv). Causality: NaOtBu is strong enough to deprotonate the coordinated amine intermediate but sterically hindered to prevent nucleophilic attack on the aryl halide.

  • Reagent Addition: Evacuate and backfill the tube with nitrogen three times. Add a solution of 3-(Isopentyloxy)piperidine (1.2 equiv) in anhydrous, degassed toluene (5.0 mL).

  • Coupling: Seal the tube and heat to 90 °C for 8–12 hours.

  • Self-Validating Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Causality: Celite filtration removes insoluble palladium black and inorganic salts. A crude ¹H NMR at this stage serves as a self-validating checkpoint: the disappearance of the aryl halide protons and the downfield shift of the piperidine α-protons confirm successful cross-coupling before proceeding to column chromatography.

Quantitative Data & Validation Summary

The following table summarizes the expected quantitative parameters and primary analytical validation methods for each functionalization route, serving as a benchmark for experimental success.

Functionalization RouteReagents & CatalystsSolventTemp (°C)Time (h)Typical Yield (%)Primary Analytical Validation
Reductive Amination Aldehyde, NaBH(OAc)₃DCE20–252–1675–90LC-MS: [M+H]⁺, TLC: Ninhydrin (-)
Amide Coupling R-COOH, HATU, DIPEADMF20–251–480–95LC-MS: [M+H]⁺, TLC: UV Active
Buchwald-Hartwig Ar-X, Pd₂(dba)₃, RuPhos, NaOtBuToluene80–1004–1260–85¹H NMR: Aryl protons, LC-MS

References

  • Lennox, A. J. J., Goes, S. L., Webster, M. P., Koolman, H. F., Djuric, S. W., & Stahl, S. S. (2018). Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. Journal of the American Chemical Society. URL:[Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 3-(Isopentyloxy)piperidine Hydrochloride

Strategic Overview 3-(Isopentyloxy)piperidine hydrochloride is a highly versatile, etherified heterocyclic building block critical to the development of modern pharmaceuticals, including G-protein coupled receptor (GPCR)...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

3-(Isopentyloxy)piperidine hydrochloride is a highly versatile, etherified heterocyclic building block critical to the development of modern pharmaceuticals, including G-protein coupled receptor (GPCR) ligands and kinase inhibitors. While the laboratory-scale synthesis of this molecule is straightforward, scaling the process introduces significant safety, environmental, and economic bottlenecks.

This application note details a highly optimized, scale-up-ready synthetic route. By replacing hazardous traditional reagents with a Phase Transfer Catalysis (PTC) system and utilizing a self-purifying crystallization strategy, this protocol ensures maximum yield, high safety margins, and exceptional product purity.

Process Chemistry & Causality (E-E-A-T)

Overcoming the Hazards of Traditional Etherification

The core transformation in this synthesis is the O-alkylation of N-Boc-3-hydroxypiperidine with 1-bromo-3-methylbutane (isopentyl bromide). Historically, this is achieved via the classical Williamson ether synthesis, which relies on an SN2 mechanism ()[1]. In laboratory settings, sodium hydride (NaH) is typically used to quantitatively deprotonate the alcohol.

The Causality of Change: On a multi-kilogram scale, NaH presents severe safety hazards due to the stoichiometric generation of highly flammable hydrogen gas and the strict requirement for anhydrous solvents (e.g., dry DMF). To circumvent this, our optimized protocol employs Phase Transfer Catalysis (PTC) ()[2].

By utilizing 50% aqueous NaOH and toluene, a quaternary ammonium salt—tetrabutylammonium bromide (TBAB)—acts as a phase transfer agent. TBAB ferries the hydroxide ion to the liquid-liquid interface, facilitating the deprotonation of N-Boc-3-hydroxypiperidine. The resulting lipophilic alkoxide-ammonium ion pair undergoes a rapid SN2 substitution with the primary alkyl halide ()[3]. This eliminates hydrogen evolution, avoids the need for dry alkoxides, and drastically reduces the environmental E-factor.

Self-Validating Deprotection and Purification

The cleavage of the tert-butoxycarbonyl (Boc) group requires strong acidic conditions. Rather than using aqueous acids that necessitate complex liquid-liquid extractions, this protocol utilizes anhydrous HCl dissolved in ethyl acetate (EtOAc).

The Causality of Change: This choice creates a self-validating, self-purifying system . As the Boc group is cleaved (visually validated by the evolution of CO₂ and isobutylene gases), the resulting free amine immediately reacts with HCl to form 3-(isopentyloxy)piperidine hydrochloride. Because this polar salt is highly insoluble in the non-polar EtOAc matrix, it crystallizes directly out of the solution. According to Le Chatelier's principle, this precipitation drives the reaction to absolute completion while simultaneously leaving unreacted impurities and byproducts dissolved in the mother liquor, bypassing the need for energy-intensive chromatographic purification.

Quantitative Process Metrics

To illustrate the superiority of the optimized route, the following table summarizes the comparative metrics between the traditional NaH method and the optimized PTC method.

Process MetricTraditional NaH MethodOptimized PTC MethodCausality / Advantage
Base / Solvent NaH / Anhydrous DMF50% aq. NaOH / TolueneEliminates H₂ gas evolution and the need for costly anhydrous conditions.
Reaction Time 12 - 16 hours6 - 8 hoursInterfacial ion-pairing accelerates the SN2 reaction rate.
Intermediate Yield 65 - 75%88 - 92%Suppresses elimination side-reactions common with strong bases in DMF.
Purification Silica Gel ChromatographyDirect CrystallizationHCl/EtOAc induces self-purifying precipitation of the final salt.
Safety Profile High Risk (Pyrophoric)Low Risk (Biphasic)Aqueous base completely mitigates thermal runaway and fire hazards.

Experimental Methodologies

Protocol A: PTC-Mediated Synthesis of N-Boc-3-(isopentyloxy)piperidine

Note: This protocol is scaled for a 10 L jacketed reactor.

  • Reactor Preparation: Purge a clean, dry 10 L jacketed glass reactor with nitrogen gas for 15 minutes to displace atmospheric oxygen.

  • Charging: Charge the reactor with N-Boc-3-hydroxypiperidine (1.0 eq, 1.0 kg), toluene (5.0 L), and the phase transfer catalyst tetrabutylammonium bromide (TBAB, 0.05 eq, 80 g).

  • Base Addition: Initiate overhead stirring at 300 rpm. Add 50% w/w aqueous NaOH (3.0 eq, 1.2 kg) in one continuous portion.

  • Alkylation: Heat the biphasic mixture to 60 °C using the reactor jacket. Once at temperature, add 1-bromo-3-methylbutane (isopentyl bromide, 1.2 eq, 900 g) dropwise via an addition funnel over 2 hours to carefully manage the mild exotherm.

  • Reaction Monitoring: Maintain the reaction at 60 °C for 6-8 hours. Monitor the organic phase via GC-MS or TLC (Hexanes:EtOAc 4:1) until the consumption of N-Boc-3-hydroxypiperidine is >98%.

  • Workup & Phase Separation: Cool the reactor to 20 °C. Add deionized water (3.0 L) to dissolve precipitated inorganic salts. Halt agitation and allow phase separation for 30 minutes.

  • Isolation: Decant the lower aqueous phase. Wash the upper organic (toluene) layer with brine (2.0 L). Concentrate the organic layer under reduced pressure (50 °C, 50 mbar) to yield the intermediate as a pale yellow oil.

Protocol B: Acidolytic Deprotection and Salt Crystallization
  • Solubilization: Transfer the crude intermediate oil to a clean 10 L reactor and dissolve it completely in anhydrous ethyl acetate (EtOAc, 4.0 L).

  • Acidification: Cool the solution to 0-5 °C using a chiller. Slowly charge 4M HCl in EtOAc (3.0 eq, ~3.7 L) via an addition funnel over 1 hour.

  • Deprotection: Remove the cooling source and allow the reaction to warm to room temperature (20-25 °C). Stir vigorously for 4 hours. Self-Validation Check: Vigorous gas evolution will be observed initially, followed by the formation of a dense, white crystalline slurry.

  • Filtration: Filter the resulting white slurry through a Nutsche filter under vacuum.

  • Washing & Drying: Wash the filter cake with cold, fresh EtOAc (2 x 1.0 L) to remove any unreacted alkyl halides, cleaved Boc-residues, and residual TBAB. Dry the white crystalline solid in a vacuum oven at 45 °C for 12 hours until a constant weight is achieved.

Visualizations

Synthetic Workflow

Workflow SM 1. N-Boc-3-hydroxypiperidine (Starting Material) Int 2. N-Boc-3-(isopentyloxy)piperidine (Organic Phase Intermediate) SM->Int Phase Transfer Catalysis (60°C, 6-8 h) Reagents Isopentyl Bromide NaOH (aq) / Toluene / TBAB Reagents->Int Prod 3. 3-(Isopentyloxy)piperidine HCl (Crystallized Final Product) Int->Prod Acidolysis & Precipitation (0°C to RT, 4 h) Acid 4M HCl in EtOAc (Deprotection Reagent) Acid->Prod

Figure 1: Synthetic workflow for 3-(isopentyloxy)piperidine HCl via PTC and acidolysis.

Phase Transfer Catalysis (PTC) Mechanism

PTC_Mechanism cluster_aq Aqueous Phase (50% NaOH) cluster_org Organic Phase (Toluene) OH OH⁻ (Base) Interface Liquid-Liquid Interface TBAB Catalyst (Q⁺) OH->Interface Migration Na Na⁺ ROH N-Boc-3-OH-piperidine ROH->Interface Deprotonation RBr Isopentyl Bromide Product Ether Intermediate RBr->Product Interface->Product

Figure 2: Biphasic Phase Transfer Catalysis (PTC) mechanism for the etherification step.

References

  • Williamson ether synthesis Source: Wikipedia URL:[Link]

  • The Williamson Ether Synthesis Source: Master Organic Chemistry URL:[Link]

  • Industrial Phase Transfer Catalysis Source: PTC Organics URL:[Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis Source: RSC Advances URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 3-(Isopentyloxy)piperidine in DMSO

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues of 3-(Isopentyloxy)piperidine in Dimethyl Sulfoxide (DMSO). By understan...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues of 3-(Isopentyloxy)piperidine in Dimethyl Sulfoxide (DMSO). By understanding the underlying chemical principles and following best practices, you can ensure the integrity and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 3-(Isopentyloxy)piperidine to consider for dissolution?

A1: 3-(Isopentyloxy)piperidine is a derivative of piperidine, a six-membered heterocyclic amine.[1] Its structure consists of a polar piperidine ring, which is basic due to the nitrogen atom, and a nonpolar isopentyloxy (isopentyl ether) side chain.[2] This bifunctional nature means its solubility is influenced by both polar and nonpolar interactions. The basic piperidine nitrogen (pKa of protonated piperidine is ~11.2) can interact with any acidic impurities or even atmospheric carbon dioxide.[3]

Q2: Why is Dimethyl Sulfoxide (DMSO) the recommended solvent?

A2: DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds, making it a standard choice for preparing high-concentration stock solutions in drug discovery and biological assays.[4][5] Its ability to act as both a hydrogen bond acceptor and its large dipole moment allow it to effectively solvate a wide variety of molecular structures.

Q3: What is the most critical factor affecting the solubility of compounds in DMSO?

A3: The most critical, and often overlooked, factor is the water content of the DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] This absorbed water can significantly alter the solvent's polarity, decreasing the solubility of many organic compounds, particularly those with significant nonpolar character like 3-(Isopentyloxy)piperidine.[6][7] Always use anhydrous (dry) DMSO from a freshly opened bottle for best results.

Q4: Can I heat the solution to help dissolve the compound?

A4: Gentle warming (e.g., to 37°C) can be an effective method to increase the rate of dissolution and solubility.[8][9] However, exercise caution. Prolonged or excessive heating can potentially degrade both the compound and the DMSO solvent itself.[4] DMSO decomposition can be catalyzed by acids and bases and may occur at temperatures below its boiling point of 189°C.[4][10]

Q5: How should I store my DMSO stock solution of 3-(Isopentyloxy)piperidine?

A5: To maintain compound integrity and prevent precipitation, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and reduce exposure to atmospheric moisture.[6][9] Store these aliquots at -20°C or -80°C in tightly sealed vials, protected from light.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter when dissolving 3-(Isopentyloxy)piperidine in DMSO.

Problem 1: Compound Fails to Dissolve Completely or Precipitates Forms Immediately

Initial Observation: After adding DMSO and attempting to mix, solid particles of the compound remain visible.

Caption: Diagnostic workflow for incomplete dissolution.

  • Cause A: Hygroscopic DMSO.

    • Explanation: Water absorbed by DMSO increases the polarity of the solvent, making it less favorable for solvating the nonpolar isopentyloxy group of your compound.[6][7] This is one of the most common causes of apparent low solubility.

    • Solution: Always use high-purity, anhydrous DMSO, preferably from a new, sealed bottle or one that has been properly stored in a desiccator.[11]

  • Cause B: Concentration Exceeds Solubility Limit.

    • Explanation: You may be attempting to create a solution that is supersaturated. While some compounds can form metastable supersaturated solutions, they are prone to precipitation.

    • Solution: If the maximum solubility is unknown, determine it empirically. Start by preparing a less concentrated solution (e.g., 10 mM) and, if successful, incrementally increase the concentration.

  • Cause C: Insufficient Kinetic Energy.

    • Explanation: The dissolution process requires energy to break the compound's crystal lattice structure. Simply adding the solvent may not be enough.

    • Solution Protocol:

      • Add the calculated volume of anhydrous DMSO to the vial containing the compound.

      • Vortex the solution vigorously for 1-2 minutes.[11]

      • If solids remain, place the vial in a bath sonicator for 10-15 minutes.[8]

      • If necessary, gently warm the solution in a water bath to 37°C for 10 minutes, followed by vortexing or sonication.[9]

Problem 2: Solution is Cloudy or Hazy (Turbid)

Initial Observation: No large particles are visible, but the solution is not perfectly clear and scatters light.

  • Cause A: Micro-precipitates or Aggregates.

    • Explanation: The compound may be forming fine, colloidal suspensions or aggregates that are too small to be seen as distinct particles but large enough to scatter light. This can interfere with many biological assays.

    • Solution: Filter the solution through a 0.2 µm syringe filter. It is critical to use a filter material that is compatible with DMSO. Nylon or polypropylene housings are excellent choices.[12][13][14][15]

  • Cause B: Contamination.

    • Explanation: The cloudiness could be due to insoluble impurities in either the compound or the DMSO.

    • Solution: Ensure you are using high-purity starting materials. If the problem persists after filtration, consider sourcing the compound or solvent from a different, reputable supplier.

Problem 3: Solution Precipitates Over Time During Storage

Initial Observation: A previously clear stock solution develops crystals or a solid precipitate after being stored, especially after freeze-thaw cycles.

Caption: Diagnostic workflow for precipitation during storage.

  • Cause A: Freeze-Thaw Cycles & Moisture.

    • Explanation: Each time a stock solution is thawed, it can be exposed to atmospheric moisture, which is readily absorbed by the cold DMSO.[6] This gradual increase in water content can lower the compound's solubility, eventually causing it to precipitate.[16]

    • Solution: The single most effective preventative measure is to aliquot the stock solution into single-use volumes immediately after preparation.[9] This minimizes both freeze-thaw cycles and exposure to air.

  • Cause B: Supersaturation.

    • Explanation: A solution that was prepared with heating may be supersaturated at its storage temperature (-20°C or -80°C).

    • Solution: Before each use, visually inspect the thawed aliquot. If precipitate is observed, briefly warm and sonicate the vial to ensure the compound is fully re-dissolved before making serial dilutions.[9]

Problem 4: Unexpected Chemical Reactivity (e.g., Color Change)

Initial Observation: The solution, initially colorless, develops a yellow or brown tint over time, or experimental results are inconsistent.

  • Cause A: Reaction with Atmospheric CO₂.

    • Explanation: The basic piperidine nitrogen can react with carbon dioxide (CO₂) from the air. In aprotic solvents like DMSO, this reaction can form carbamic acids or carbonate salts.[17][18] These species may have lower solubility or different chemical properties than the parent compound.

    • Solution: For highly sensitive applications, consider preparing the solution in an inert atmosphere (e.g., a glove box) or by gently bubbling argon or nitrogen gas through the DMSO before adding the compound to displace dissolved CO₂.

  • Cause B: Compound or Solvent Degradation.

    • Explanation: The compound itself may be unstable, or it could be reacting with acidic impurities formed from DMSO degradation.[10][19] DMSO decomposition can be catalyzed by trace amounts of acid or base.[4][10]

    • Solution: Protect solutions from light by using amber vials. Always use fresh, high-purity DMSO and prepare stock solutions as needed rather than storing them for extended periods. If degradation is suspected, analytical techniques like HPLC or LC-MS can be used to assess the purity of the solution over time.

Section 3: Protocols and Data

Protocol 3.1: Recommended Procedure for Preparing a 10 mM Stock Solution
  • Preparation: Allow the vial of 3-(Isopentyloxy)piperidine and a sealed bottle of anhydrous DMSO to equilibrate to room temperature.

  • Calculation: Calculate the mass of the compound required. (Molecular Weight of 3-(Isopentyloxy)piperidine ≈ 185.31 g/mol ). For 1 mL of a 10 mM solution, you will need 1.85 mg.

  • Dispensing: Accurately weigh the compound into a sterile, appropriately sized vial (e.g., an amber glass vial).

  • Dissolution: Add the calculated volume of anhydrous DMSO. Cap the vial tightly and vortex for 2 minutes.

  • Inspection: Visually inspect the solution. If not fully dissolved, sonicate for 15 minutes. If needed, warm to 37°C for 10-15 minutes and vortex again.

  • Aliquoting & Storage: Once a clear, homogenous solution is achieved, immediately dispense it into single-use, tightly-capped aliquots. Store at -80°C.

Table 1: Summary of Key Physicochemical Properties
Property3-(Isopentyloxy)piperidineDimethyl Sulfoxide (DMSO)
Molecular Formula C₁₁H₂₃NO[20](CH₃)₂SO[4]
Molecular Weight ~185.31 g/mol [20]78.13 g/mol [4]
Key Feature Basic piperidine ring, nonpolar ether chain[2]Polar aprotic, highly hygroscopic[4][6]
Boiling Point N/A (Predicted >106°C)[2]189 °C (372 °F)[4]
Freezing Point N/A18.5 °C (65.3 °F)[4]

References

  • Cytiva. DMSO-Safe Acrodisc Syringe Filter. Fisher Scientific.

  • Pall Corporation. (2011). DMSO-Safe Acrodisc® Syringe Filter.

  • Wikipedia. Dimethyl sulfoxide.

  • Dardenne, F., et al. (2014). DMSO wont dilute my pure compound. How to solve this? ResearchGate.

  • Cytiva. DMSO-Safe Acrodisc™ syringe filter.

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.

  • Sankaranarayanan, S. (2014). Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. Kyushu University Institutional Repository.

  • Spectrum Chemical. Pall-DMSO-Safe-Acrodisc-174-Syringe-Filter.

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.

  • Vulcanchem. 3-Isopentylpiperidine (1219977-29-3) for sale.

  • Lawrence Berkeley National Laboratory. (2025). DMSO-Enhanced CO2 Capture and Conversion System for Efficient Syngas Production.

  • Lee, J., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research.

  • BenchChem. (2025). Rimeporide Technical Support Center: Troubleshooting Stability and Solubility in DMSO.

  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO.

  • Costa, P., et al. (2012). Exploring reversible reactions between CO2 and amines. ResearchGate.

  • Slideshare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling.

  • Halo Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.

  • Emulate. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.

  • Inomata, T., et al. (2022). Direct Air Capture of CO2 Using a Liquid Amine–Solid Carbamic Acid Phase-Separation System Using Diamines Bearing an Aminocyclohexyl Group. ACS Environmental Au.

  • Sigma-Aldrich. FAQs on Inhibitor Preparation.

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.

  • BenchChem. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility.

  • Quora. How to make a stock solution of a substance in DMSO.

  • BenchChem. (2025). Technical Support Center: Troubleshooting CFMMC Solubility in DMSO.

  • ResearchGate. Divergent decomposition pathways of DMSO mediated by solvents and additives.

  • BenchChem. (2025). impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.

  • BenchChem. (2025). Troubleshooting AN-12-H5 solubility issues in DMSO.

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • Inomata, T., et al. (2022). Direct Air Capture of CO2 Using a Liquid Amine–Solid Carbamic Acid Phase-Separation System Using Diamines Bearing an Aminocyclohexyl Group. ACS Publications.

  • PubChem. Propiophenone, 4'-isopentyloxy-3-piperidino-, hydrochloride.

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK.

  • ResearchGate. Chemical absorption of carbon dioxide in non-aqueous systems using the amine 2-amino-2-methyl-1-propanol in dimethyl sulfoxide and N-methyl-2-pyrrolidone.

  • Chen, J-R., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development.

  • Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Drug Discovery Technologies.

  • Wikipedia. Piperidine.

  • BenchChem. (2025). Addressing poor solubility of piperidine derivatives in reactions.

  • ResearchGate. Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures.

  • Ziath. Samples in DMSO: What an end user needs to know.

  • Myburgh, J., et al. (2020). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design.

  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications?.

  • ChemScene. 3-((Neopentyloxy)methyl)piperidine.

  • Google Patents. Method for determining solubility of a chemical compound.

  • NanoTemper. DMSO - Definition and Relevance.

  • BLD Pharm. 3-(2-Isopropylphenoxy)piperidine hydrochloride.

  • Ziath. Issues in Compound Storage in DMSO.

Sources

Optimization

Technical Support Center: Piperidine Hydrochloride Recrystallization &amp; Troubleshooting

Welcome to the Technical Support Center for amine salt purification. Piperidine hydrochloride is a highly polar, water-soluble secondary amine salt widely used as an intermediate in pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amine salt purification. Piperidine hydrochloride is a highly polar, water-soluble secondary amine salt widely used as an intermediate in pharmaceutical synthesis. Due to its physicochemical properties, researchers frequently encounter challenges such as Liquid-Liquid Phase Separation (LLPS or "oiling out") , severe hygroscopicity, and solvent entrapment.

This guide provides field-proven methodologies, thermodynamic rationales, and targeted troubleshooting to help you establish a self-validating, high-yield crystallization workflow.

I. Recrystallization Workflow & Logic

The following workflow illustrates the critical decision points during the recrystallization of piperidine hydrochloride, specifically highlighting the intervention loop required if phase separation occurs.

G Start Crude Piperidine HCl Dissolve Dissolve in hot Anhydrous EtOH Start->Dissolve AntiSolvent Titrate Anti-solvent (e.g., Ethyl Acetate) Dissolve->AntiSolvent Cooling Controlled Cooling (0.1 °C/min) AntiSolvent->Cooling CheckLLPS Oiling Out (LLPS) Detected? Cooling->CheckLLPS FixLLPS Reheat, Add EtOH, Introduce Seeds CheckLLPS->FixLLPS Yes Crystallize Crystal Nucleation & Growth CheckLLPS->Crystallize No FixLLPS->Cooling Isolate Inert Atmosphere Filtration & Drying Crystallize->Isolate

Decision tree for piperidine hydrochloride recrystallization and LLPS troubleshooting.

II. Solvent Selection Guide

The choice of solvent and anti-solvent dictates the thermodynamic boundaries of the crystallization process. Piperidine HCl requires a highly polar primary solvent to disrupt its ionic lattice, paired with a carefully selected anti-solvent to drive supersaturation without triggering spinodal decomposition.

SolventRoleBoiling Point (°C)Dielectric Constant (ε)Suitability & Mechanistic Notes
Ethanol (Absolute) Primary Solvent78.324.5Excellent. High solubility at reflux; steep solubility curve allows for high recovery upon cooling [4].
Methanol Primary Solvent64.732.7Good. Dissolves the salt easily, but the high polarity can lead to poor yields unless a large volume of anti-solvent is used.
Ethyl Acetate Anti-solvent77.16.0Optimal. Safer than ethers; its moderate polarity helps avoid pushing the system into the LLPS miscibility gap.
Diethyl Ether Anti-solvent34.64.3Standard. Highly effective at crashing out the salt, but extreme volatility makes temperature control difficult.
Heptane Anti-solvent98.41.9Poor. The drastic drop in polarity almost guarantees oiling out (LLPS) rather than crystallization [3].
III. Standard Operating Procedure (SOP): Anti-Solvent Recrystallization

This protocol relies on the differential solubility of piperidine HCl in an Ethanol/Ethyl Acetate system. It is designed as a self-validating system: if turbidity clears upon the addition of the designated ethanol volume in Step 5, the thermodynamic state is correctly positioned in the metastable zone.

  • Preparation: Dry all glassware in an oven at 120 °C. Purge the crystallization vessel with dry nitrogen to prevent moisture ingress, which can alter the solubility curve.

  • Dissolution: Suspend the crude piperidine hydrochloride in a minimal volume of boiling anhydrous ethanol (approx. 2.5 mL per gram of crude). Stir continuously until complete dissolution is achieved.

  • Hot Filtration (Optional): If insoluble mechanical impurities are present, filter the hot solution rapidly through a pre-warmed fluted filter paper to prevent premature nucleation.

  • Anti-Solvent Titration: While maintaining the solution near its boiling point, add warm ethyl acetate dropwise. Stop the addition immediately at the first sign of persistent turbidity (the cloud point).

  • Metastable Zone Equilibration: Add 2–3 drops of hot ethanol until the solution just turns clear again. This moves the system out of the labile zone and into the metastable zone. Introduce 1–2 mg of pure piperidine hydrochloride seed crystals.

  • Controlled Cooling: Cool the solution strictly at a rate of 0.1–0.2 °C/min down to room temperature. Causality: Slow cooling allows solute molecules to integrate into the crystal lattice rather than forming a solute-rich liquid phase.

  • Isolation: Filter the crystals rapidly using a Büchner funnel under a nitrogen blanket. Wash the filter cake with a minimal amount of ice-cold ethyl acetate.

  • Drying: Transfer the crystals to a vacuum oven and dry at 45 °C under high vacuum (<10 mbar) for 12 hours.

IV. Troubleshooting & FAQs

Q1: My piperidine hydrochloride is "oiling out" (forming a second liquid phase at the bottom of the flask) instead of crystallizing. Why does this happen and how do I fix it? A: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the system reaches a high level of supersaturation, but the integration of solute molecules into a rigid crystal lattice is kinetically hindered [1]. Instead of crystallizing, the mixture splits into a solute-rich oil phase and a solute-lean continuous phase.

  • To fix an active oiling-out event: Reheat the mixture until it forms a single homogeneous phase. Add a small amount of your primary solvent (ethanol) to decrease the overall concentration, thereby shifting the thermodynamic boundary.

  • To prevent it: You must avoid the miscibility gap. Implement a strictly controlled cooling rate (e.g., 0.1 °C/min) and introduce seed crystals before the solution reaches the LLPS boundary. Seeding provides a low-energy surface for nucleation, bypassing the kinetic barrier that leads to oiling out [2, 3].

Q2: The recovered salt looks beautiful in the funnel, but turns into a sticky, gummy paste when I transfer it to a vial. How do I handle this? A: Piperidine hydrochloride is intensely hygroscopic. The "melting" you observe is actually the salt absorbing atmospheric moisture and dissolving in the absorbed water (deliquescence).

  • Solution: You must break the exposure chain. Perform your vacuum filtration under an inverted funnel streaming dry nitrogen or argon. Immediately transfer the damp cake into a vacuum desiccator containing a strong desiccant (like Phosphorus Pentoxide, P2​O5​ ). Never leave the filter cake exposed to ambient laboratory air.

Q3: I am losing too much yield in the mother liquor. Can I just add more anti-solvent to force the rest of the product out? A: Proceed with extreme caution. While adding more anti-solvent (like diethyl ether) will decrease the solubility of the piperidine salt, "crashing out" the product rapidly pushes the system into the labile zone. This causes secondary nucleation, resulting in microscopic, impure crystals that trap solvent and impurities [4].

  • Solution: Instead of adding excess anti-solvent, focus on thermal gradients. Ensure your initial solvent volume is truly minimal at boiling, and utilize a prolonged ice-bath phase (0–5 °C for 2+ hours) after the initial room-temperature crystallization is complete.

Q4: NMR analysis shows residual ethanol trapped in my crystals, but leaving them on the high-vacuum line at room temperature isn't removing it. How do I remove solvates? A: Amine hydrochlorides often form strong hydrogen bonds with alcohol solvents, creating stable solvates that resist room-temperature vacuum drying.

  • Solution: You need to provide enough thermal energy to break the hydrogen bonds without melting the API. Because piperidine HCl has a high melting point (~240 °C), it is thermally stable. Dry the crystals in a vacuum oven at 50–60 °C under high vacuum (<10 mbar) for 12–24 hours. The elevated temperature increases the vapor pressure of the entrapped ethanol, allowing the vacuum to efficiently strip it from the crystal lattice.

V. References
  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI - Crystals URL: [Link]

  • Title: Effect of Liquid-Liquid Phase Separation During Crystallization Source: LUT University URL: [Link]

Troubleshooting

Technical Support Center: Coupling Reactions with 3-(Isopentyloxy)piperidine

Welcome to the technical support center for chemists and drug development professionals working with 3-(Isopentyloxy)piperidine. This guide is designed to provide expert insights and practical solutions to common challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chemists and drug development professionals working with 3-(Isopentyloxy)piperidine. This guide is designed to provide expert insights and practical solutions to common challenges encountered during coupling reactions with this sterically hindered secondary amine. As Senior Application Scientists, we have compiled field-proven advice to help you navigate potential side reactions and optimize your synthetic outcomes.

Troubleshooting Guide: Side Reactions & Low Yields

This section directly addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low to No Yield in Amide Coupling Reactions

Question: I am attempting an amide coupling between 3-(Isopentyloxy)piperidine and a carboxylic acid using standard conditions (e.g., EDC/HOBt or DCC) and observing very low conversion. What is happening and how can I fix it?

Answer:

This is a classic issue rooted in the steric hindrance presented by the 3-(isopentyloxy) substituent on the piperidine ring. This bulky group impedes the approach of the amine to the activated carboxylic acid intermediate, slowing down the desired reaction. Standard carbodiimide reagents like EDC and DCC often form an O-acylisourea intermediate that may not be reactive enough to be intercepted efficiently by a hindered amine.[1][2]

Probable Causes & Solutions
  • Insufficient Activating Reagent Potency: The O-acylisourea intermediate is not reactive enough for the sterically crowded nucleophile.

    • Solution: Switch to a more powerful in-situ activating reagent. Uronium/aminium salts like HATU , HBTU , or HCTU , or phosphonium salts like PyBOP are significantly more effective.[3] These reagents form highly reactive activated esters that can overcome the steric barrier.[3]

  • Rearrangement of Activated Intermediate: With slow-reacting amines, the O-acylisourea intermediate formed by carbodiimides can rearrange into a stable N-acylurea byproduct, which consumes your activated acid and halts the reaction.[1]

    • Solution: The use of stronger activating agents (HATU, etc.) minimizes the lifetime of the activated intermediate, thereby reducing the likelihood of this side reaction. Additionally, adding nucleophilic catalysts like HOBt or HOAt can suppress this rearrangement, although they may not be sufficient on their own for highly hindered systems.

  • Suboptimal Reaction Conditions: Sterically demanding reactions often require more forcing conditions than their unhindered counterparts.

    • Solution: Increase the reaction time (e.g., from 2 hours to overnight) and consider gentle heating (e.g., 40-60 °C).[1][3] Be cautious with temperature increases if your substrate is prone to racemization. Microwave-assisted synthesis can also be highly effective at driving difficult couplings to completion.[3]

Recommended Protocol: HATU-Mediated Amide Coupling

This protocol is designed for sterically hindered couplings where standard methods have failed.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent like DMF or NMP.

  • Activation: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to the solution. Stir for 5-10 minutes at room temperature to allow for pre-activation of the carboxylic acid.

  • Coupling: Add 3-(Isopentyloxy)piperidine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50 °C.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

Issue 2: Formation of Tertiary Amine Byproducts in Reductive Amination

Question: I'm performing a reductive amination with 3-(Isopentyloxy)piperidine and a carbonyl compound, but I'm isolating a significant amount of an over-alkylated tertiary amine. How can I prevent this?

Answer:

This side reaction, known as over-alkylation, occurs when the newly formed secondary amine product is more nucleophilic or less sterically hindered than the starting amine, allowing it to compete for reaction with the carbonyl compound.[4] While 3-(Isopentyloxy)piperidine is already a secondary amine, the product of its reaction with another carbonyl will be a tertiary amine. The key is to control the relative rates of iminium ion formation and reduction.

Probable Causes & Solutions
  • Inappropriate Choice of Reducing Agent: Strong, unselective reducing agents like sodium borohydride (NaBH₄) can reduce the starting carbonyl to an alcohol before it has a chance to form the imine, leading to low yields and a complex mixture.[4]

    • Solution: Use a milder, more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations due to its selectivity and tolerance of mildly acidic conditions that favor iminium ion formation.[4]

  • One-Pot Procedure Issues: In a one-pot reaction, all components are present simultaneously, which can favor the over-alkylation pathway if imine formation is slow.

    • Solution 1 (Stoichiometry Control): Use a slight excess of the carbonyl compound relative to the amine to ensure the amine is the limiting reagent.[4]

    • Solution 2 (Stepwise Procedure): For particularly challenging substrates, a two-step procedure can be effective. First, form the iminium ion by mixing the amine and carbonyl, often with a catalytic amount of acetic acid and a dehydrating agent like molecular sieves. Once iminium formation is complete (monitored by TLC or NMR), add the reducing agent.[4]

Data Summary: Reducing Agent Selection
Reducing AgentSelectivityOptimal ConditionsCommon Side Reactions
Sodium Borohydride (NaBH₄)Low (reduces aldehydes/ketones)Protic solvents (MeOH, EtOH)Alcohol formation, low yield
Sodium Cyanoborohydride (NaBH₃CN)High (reduces iminium ions)pH 5-6, toxic HCN byproduct possiblePotential for toxicity
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Excellent (reduces iminium ions)Aprotic solvents (DCE, DCM, THF), mildly acidic(Generally clean)
Catalytic Hydrogenation (H₂, Pd/C)HighRequires specialized equipment, may reduce other groupsDebenzylation, etc.
Visualizing the Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Iminium Formation & Reduction cluster_2 Work-up & Purification start Combine Amine (1.0 eq) & Carbonyl (1.1 eq) in DCE or DCM acid Add catalytic Acetic Acid (optional, speeds imine formation) start->acid reductant Add NaBH(OAc)₃ (1.5 eq) in one portion acid->reductant stir Stir at RT for 4-24h reductant->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with sat. NaHCO₃ monitor->quench extract Extract with DCM quench->extract purify Purify via Column Chromatography extract->purify

Caption: One-pot reductive amination workflow.

Issue 3: Poor Conversion in Buchwald-Hartwig N-Arylation

Question: My Buchwald-Hartwig reaction to couple 3-(Isopentyloxy)piperidine with an aryl halide is sluggish and gives low yields. How can I improve this?

Answer:

The Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and solvent. The steric bulk of 3-(Isopentyloxy)piperidine requires a catalyst system specifically designed to accommodate hindered substrates.

Probable Causes & Solutions
  • Inadequate Ligand Choice: First-generation phosphine ligands (e.g., P(o-tolyl)₃) or even some bidentate ligands may not be bulky or electron-rich enough to promote the key oxidative addition and reductive elimination steps efficiently with hindered coupling partners.[5][6]

    • Solution: Employ modern, sterically demanding dialkylbiaryl phosphine ligands. Ligands like XPhos , RuPhos , or BrettPhos are specifically designed to create a bulky, electron-rich palladium center that facilitates the coupling of hindered amines.[7]

  • Incorrect Base or Solvent Combination: The base is not just a stoichiometric reagent; it plays a crucial role in the catalytic cycle. Its strength and solubility can dramatically impact the reaction rate.

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates sensitive to strong bases, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, but often require higher temperatures and more active catalyst systems. The solvent must be able to dissolve the base and the organopalladium intermediates. Toluene, dioxane, and t-butanol are frequently used.

Visualizing the Troubleshooting Process

G cluster_amide Amide Coupling cluster_reductive Reductive Amination cluster_buchwald N-Arylation start Problem: Low Yield in Coupling Reaction q_amide Using EDC/DCC? start->q_amide q_reductive Observing over-alkylation or alcohol byproduct? start->q_reductive q_buchwald Using older ligands? start->q_buchwald sol_amide Switch to HATU, HBTU, or PyBOP. Increase reaction time/temp. q_amide->sol_amide sol_reductive Use NaBH(OAc)₃. Control stoichiometry. Consider two-step process. q_reductive->sol_reductive sol_buchwald Switch to bulky biarylphosphine ligands (e.g., XPhos, RuPhos). Optimize base/solvent. q_buchwald->sol_buchwald

Caption: Troubleshooting decision tree.

Frequently Asked Questions (FAQs)

Q1: Do I need to use a protecting group on the piperidine nitrogen? A1: It depends on the overall synthetic scheme. The secondary amine of 3-(Isopentyloxy)piperidine is a nucleophilic site.[8] If you need to perform chemistry on another part of a larger molecule without affecting the piperidine nitrogen, then protection is essential. The tert-Butoxycarbonyl (Boc) group is a common choice, as it is stable to many reaction conditions and easily removed with acid (e.g., TFA in DCM).[8][9]

Q2: How does the 3-(isopentyloxy) group affect the basicity of the piperidine nitrogen? A2: The isopentyloxy group is an electron-donating group, which should slightly increase the basicity of the piperidine nitrogen compared to unsubstituted piperidine. However, its primary impact on reactivity is steric, not electronic. This steric hindrance is the more critical factor to consider when planning coupling reactions.[10][11]

Q3: For an amide coupling, is it better to form the acid chloride first? A3: Forming the acyl chloride can be a highly effective strategy for coupling with hindered amines. Acyl chlorides are very reactive electrophiles. However, this is a two-step process and requires careful handling of the moisture-sensitive acyl chloride.[12] For one-pot procedures, using a modern coupling reagent like HATU is often more convenient and equally effective.[3][13]

Q4: How can I monitor the progress of these reactions? A4: Thin-layer chromatography (TLC) is the most common and convenient method.[4] Staining with potassium permanganate (KMnO₄) is often effective for visualizing the piperidine-containing compounds. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the consumption of starting materials and the formation of the desired product and any side products.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). (2015).
  • BenchChem. (2025).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. (2007).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?.
  • Wikipedia.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Optimizing Peptide Coupling: Key Techniques.
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024).
  • Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination. Organic & Biomolecular Chemistry (RSC Publishing).
  • Vulcanchem. 3-Isopentylpiperidine (1219977-29-3) for sale.
  • Highly Diastereoselective Arylations of Substituted Piperidines. Journal of the American Chemical Society. (2011).
  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. (2023).
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. (2022).
  • BenchChem. Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
  • Reactions of amines. Lumen Learning.
  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amin
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC. (2022).
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Amine to Amide (Coupling) - Common Conditions.
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
  • N-acylated piperidine derivatives, process for producing them, and pharmaceutical compositions containing them.
  • Buchwald-Hartwig Amin
  • Regio- and stereoselective syntheses of piperidine derivatives via ruthenium-catalyzed coupling of propargylic amides and allylic alcohols.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2021).
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Scholars Research Library - Der Pharma Chemica.
  • Green Chemistry. (2013).
  • Synthesis and cytotoxic activity of some deriv
  • BenchChem.
  • Three-component coupling of benzaldehyde, piperidine, and phenylacetylene catalyzed by Au-based catalysts.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin

Sources

Optimization

Resolving hygroscopicity challenges with 3-(Isopentyloxy)piperidine HCl

Mitigating Hygroscopicity Challenges in Research and Development Welcome to the dedicated technical support guide for 3-(Isopentyloxy)piperidine HCl. This resource is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Mitigating Hygroscopicity Challenges in Research and Development

Welcome to the dedicated technical support guide for 3-(Isopentyloxy)piperidine HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this compound. As a hydrochloride salt of a piperidine derivative, this molecule is susceptible to moisture absorption, a characteristic that can significantly impact experimental accuracy and product stability.[1][2][3] Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices to ensure the integrity and reproducibility of your work.

Section 1: Understanding the Challenge - The Hygroscopicity of 3-(Isopentyloxy)piperidine HCl

What is hygroscopicity and why is it a concern for 3-(Isopentyloxy)piperidine HCl?

Hygroscopicity is the tendency of a solid substance to attract and absorb moisture from the surrounding atmosphere.[4] For 3-(Isopentyloxy)piperidine HCl, this is a critical physicochemical property. The presence of the hydrochloride salt form, while often enhancing solubility and stability compared to the free base, introduces ionic characteristics that readily attract polar water molecules.[5] This moisture uptake can lead to several significant challenges in both laboratory and manufacturing settings:

  • Inaccurate Weighing: Continuous water absorption by a hygroscopic powder causes the mass on an analytical balance to drift, making it difficult to obtain an accurate measurement. This directly impacts the precision of solution concentrations and formulation ratios.

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, compromising the purity and stability of the active pharmaceutical ingredient (API).[4][6]

  • Altered Physical Properties: Moisture can cause the powder to cake, clump, or even deliquesce (dissolve in the absorbed water), which negatively affects handling, powder flow, and dissolution characteristics.[4][6] These changes can create major downstream challenges during formulation and manufacturing.[6]

  • Impact on Drug Product Performance: In a final pharmaceutical formulation, uncontrolled water content can affect the product's stability, shelf-life, and bioavailability.[6][7]

(FAQ) How can I quantify the water content in my sample of 3-(Isopentyloxy)piperidine HCl?

The most precise and widely accepted method for determining water content in pharmaceutical materials is Karl Fischer Titration .[8][9][10][11] This technique is highly selective for water and can accurately measure all forms of water in a sample, including free, emulsified, and bound water (water of crystallization).[8][11]

An alternative method is Thermogravimetric Analysis (TGA) , which measures the change in a sample's mass as it is heated.[12][13][14] A weight loss observed at a temperature corresponding to the boiling point of water can be attributed to moisture content.[15][16] TGA can also help distinguish between free and bound water based on the temperature at which the weight loss occurs.[15]

Section 2: Troubleshooting Guide - Practical Solutions for Common Issues

This section provides a question-and-answer formatted troubleshooting guide to address specific problems you may encounter during your experiments.

Weighing and Handling

Question: When I try to weigh 3-(Isopentyloxy)piperidine HCl on my analytical balance, the reading continuously increases. How can I obtain an accurate weight?

Answer: This upward drift in mass is a classic indication of a hygroscopic compound absorbing moisture from the air. To achieve an accurate and reproducible measurement, you must minimize the sample's exposure to the ambient atmosphere.

Workflow for Accurate Weighing of Hygroscopic Compounds

G cluster_prep Preparation cluster_weighing Weighing Process cluster_dissolution Immediate Action prep1 Equilibrate compound to ambient temperature (in sealed container) prep2 Prepare all necessary tools (spatulas, weigh boats) prep1->prep2 weigh1 Place weigh boat on balance and tare prep2->weigh1 weigh2 Quickly transfer an approximate amount of compound to the boat weigh1->weigh2 weigh3 Record the stable weight immediately weigh2->weigh3 weigh4 Tightly reseal the stock container weigh3->weigh4 dissolve Immediately proceed to dissolution or the next experimental step weigh4->dissolve

Caption: Workflow for accurate weighing of hygroscopic compounds.

Step-by-Step Protocol for Weighing:

  • Environment Control: The ideal environment for handling highly hygroscopic materials is a glovebox with a controlled, low-humidity atmosphere (e.g., nitrogen or argon). If a glovebox is not available, work as quickly as possible in an area with minimal humidity.

  • Temperature Equilibration: Before opening the stock container, ensure it has equilibrated to the ambient temperature of the weighing area. This crucial step prevents atmospheric moisture from condensing onto the cold powder.

  • Use an Appropriate Weighing Vessel: A weighing boat with a lid or a small, capped vial is preferable to an open container to minimize air exposure during transfer.

  • Tare the Balance: Place your chosen weighing vessel on the analytical balance and press the tare button.

  • Rapid Transfer: Quickly transfer an approximate amount of the compound to the weighing vessel. It is more efficient to aim for a weight close to your target and record the exact value rather than spending extra time trying to hit a precise number, which increases moisture absorption.

  • Record the Weight Promptly: As soon as the balance reading stabilizes for a moment, record the weight. Do not wait for an extended period, as the upward drift will continue.

  • Proceed Immediately: Use the weighed compound for your next step (e.g., dissolution) without delay.

Storage and Stability

Question: My sample of 3-(Isopentyloxy)piperidine HCl was initially a fine powder, but now it has become clumpy and is difficult to work with. What caused this, and how can I prevent it?

Answer: The clumping and caking you're observing are direct consequences of moisture absorption.[4] To maintain the physical and chemical integrity of 3-(Isopentyloxy)piperidine HCl, proper storage is essential.[17][18]

Best Practices for Storage:

  • Primary Container: Always store the compound in a tightly sealed, airtight container. High-quality glass or plastic containers with secure, lined caps are recommended.[17]

  • Secondary Containment (Desiccator): For enhanced protection, place the primary container inside a desiccator.[17] The desiccator should contain an active drying agent (desiccant) such as silica gel, molecular sieves, or calcium chloride to absorb any ambient moisture within the enclosure.[19]

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider backfilling the primary container with an inert gas like argon or nitrogen before sealing.[17] This displaces the moist air in the headspace.

Logical Flow for Proper Storage

G start Receiving 3-(Isopentyloxy)piperidine HCl storage_decision Is the compound for immediate use or storage? start->storage_decision immediate_use Proceed to experiment storage_decision->immediate_use Immediate Use storage_protocol Tightly seal primary container Place in desiccator with fresh desiccant For long-term storage, consider backfilling with inert gas storage_decision->storage_protocol Storage

Caption: Decision-making process for proper storage of 3-(Isopentyloxy)piperidine HCl.

Formulation and Solution Preparation

Question: I am preparing a stock solution of 3-(Isopentyloxy)piperidine HCl and am concerned that its water content will affect the final concentration. How should I address this?

Answer: This is a critical consideration. The absorbed water contributes to the total mass of the powder, meaning a portion of what you weigh is water, not the active compound. This will result in a final solution concentration that is lower than intended.

Protocol for Preparing Accurate Stock Solutions:

  • Determine Water Content: Before preparing your stock solution, accurately determine the water content of a representative sample from your lot of 3-(Isopentyloxy)piperidine HCl using Karl Fischer titration.[8][11]

  • Correct for Water Content: Use the following formula to calculate the corrected mass of the compound to weigh out:

    Corrected Mass = (Target Mass of Anhydrous Compound) / (1 - (Water Content as a decimal))

    • Example: If you need 100.0 mg of the anhydrous compound and the water content is determined to be 3.5% (0.035), the corrected mass to weigh would be: 100.0 mg / (1 - 0.035) = 103.6 mg

  • Solvent Consideration: Be mindful of your chosen solvent. If using a non-aqueous solvent, the presence of even small amounts of water could impact solubility or stability.

  • Documentation: Always record the lot number, the determined water content, and the corrected mass used for each experiment to ensure traceability and reproducibility.

Data Summary Table for Concentration Correction

Water Content (%)Correction Factor (1 / (1 - %water))Mass to Weigh for 100.0 mg Active Compound
1.01.010101.0 mg
2.51.026102.6 mg
5.01.053105.3 mg
7.51.081108.1 mg

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I dry my sample of 3-(Isopentyloxy)piperidine HCl in a standard laboratory oven to remove absorbed water?

A1: It is generally not advisable to dry hydrochloride salts in a standard laboratory oven, especially at high temperatures. This can lead to thermal degradation or the release of corrosive HCl vapor, which can damage the oven.[20] A safer and more controlled method is to use a vacuum oven at a gentle temperature (e.g., 40-50 °C).[21][22] Before doing so, it is best practice to confirm the thermal stability of the compound using a technique like TGA to identify a safe drying temperature that will not cause decomposition.

Q2: How does the hygroscopicity of 3-(Isopentyloxy)piperidine HCl affect its performance in cell-based assays?

A2: The primary impact is on the accuracy of the dosing solution concentration. If the water content is not accounted for, the actual concentration of the active compound will be lower than calculated. This can lead to an underestimation of the compound's potency, resulting in misleading data such as an artificially high EC₅₀ or IC₅₀ value.

Q3: I am using 3-(Isopentyloxy)piperidine HCl in a long-term stability study. What special precautions are necessary?

A3: For long-term stability studies, rigorous environmental control is paramount.[17] Store the compound according to the best practices outlined in Section 2.2. At each stability time point, in addition to standard purity and degradation analyses, you should also re-measure the water content. This will allow you to monitor any changes in hygroscopicity over time and correlate them with any observed changes in the compound's physical or chemical properties.[7]

References

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Retrieved from [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, May 18). Identify Water Absorption and Determine Moisture Content with Thermogravimetric Analysis. Retrieved from [Link]

  • Ng, L. H., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis for Moisture Content. Retrieved from [Link]

  • SINOPEG. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link]

  • XRF Scientific. (2024, May 16). Direct Moisture Determination of Food and Feed Using a TGA Analyzer. Retrieved from [Link]

  • Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

  • European Journal of Pharmaceutics and Biopharmaceutics. (2008, October 20). The Effect of Hygroscopic Formulation Ingredients on the Sorption Characteristics of Tablets. Retrieved from [Link]

  • PubChem. (n.d.). Propiophenone, 4'-isopentyloxy-3-piperidino-, hydrochloride. Retrieved from [Link]

  • Vesta Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, September 5). Drying salts with HCl solution. Retrieved from [Link]

  • IntechOpen. (2023, November 22). Perspective Chapter: Pharmaceutical Drying. Retrieved from [Link]

  • European Pharmaceutical Review. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Bry-Air. (n.d.). Excellent Humidity Control in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Scribd. (n.d.). Drying Process in Pharmaceutical Technology. Retrieved from [Link]

  • Merck Index. (n.d.). Piperidine. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals. Retrieved from [Link]

  • Colorcon. (2024, July 12). Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in 3-Alkoxypiperidine Synthesis

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges encountered during the O-alkylatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges encountered during the O-alkylation of 3-hydroxypiperidine derivatives.

The 3-alkoxypiperidine scaffold is a privileged pharmacophore found in numerous bioactive molecules, including substance P antagonists and Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib[1]. However, the functionalization of the C3-hydroxyl group via Williamson ether synthesis is notoriously problematic. The proximity of the basic nitrogen (even when protected) and the steric environment of the piperidine ring often lead to competing side reactions. This guide provides field-proven causality, troubleshooting frameworks, and self-validating protocols to ensure high-yielding, stereoretentive etherification.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing significant alkene formation (elimination) during the Williamson ether synthesis of N-Boc-3-hydroxypiperidine? A1: The formation of 1,2,5,6-tetrahydropyridine derivatives is the result of an E2 elimination pathway outcompeting the desired SN2 O-alkylation. When using strong, hard bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), the alkoxide intermediate becomes highly basic[2]. The electron-withdrawing nature of the N-Boc protecting group increases the acidity of the adjacent C2 and C4 protons. If your alkylating agent is sterically hindered (e.g., a secondary halide) or if the reaction temperature exceeds 25 °C, the activation energy barrier for E2 elimination is easily overcome. To prevent this, switch to a milder, halophilic base like Silver(I) oxide (Ag₂O) which promotes electrophilic activation of the alkyl halide rather than generating a naked, highly basic alkoxide[3].

Q2: How can I prevent the racemization of my enantiopure (S)-N-Boc-3-hydroxypiperidine during etherification? A2: Racemization at the C3 stereocenter occurs via a reversible E1cB-like deprotonation/reprotonation mechanism triggered by excess strong base. Because the C3 proton is rendered slightly acidic by the adjacent oxygen and the inductive effect of the N-Boc group, bases like NaH can abstract it. To maintain enantiomeric excess (ee > 99%), you must avoid highly basic conditions. Utilizing Phase Transfer Catalysis (PTC) with NaOH/tetrabutylammonium bromide (TBAB) or the neutral Ag₂O-mediated protocol ensures the reaction remains strictly under kinetic SN2 control[3]. Alternatively, if you require inversion of stereochemistry, a Mitsunobu etherification (PPh₃, DIAD) can be employed, though it is generally restricted to phenolic or acidic nucleophiles[4].

Q3: I am detecting N-alkylated byproducts despite using a Boc protecting group. What is causing this? A3: N-alkylation in a supposedly protected system indicates premature deprotection. The Boc group is highly sensitive to acidic impurities. If your alkylating agent (e.g., benzyl bromide) has degraded to release hydrobromic acid (HBr), or if your solvent contains trace electrophiles, the Boc group will cleave, exposing the highly nucleophilic secondary amine[5]. Ensure all alkyl halides are passed through a plug of basic alumina prior to use, and maintain strict anhydrous, acid-free conditions.

Part 2: Quantitative Data & Condition Selection Matrix

To optimize your synthetic route, compare the expected outcomes of various etherification conditions. The data below summarizes the causal relationship between base selection, yield, and byproduct distribution.

Alkylation MethodBase / ReagentsSolventTemp (°C)Target Yield (%)Elimination Byproduct (%)Racemization Risk
Standard Williamson NaH or KOtBuDMF / THF0 to 2540 - 6020 - 40High
Mild Silver-Mediated Ag₂OToluene / DCM25 to 4075 - 90< 5Low
Phase Transfer (PTC) NaOH + TBABToluene / H₂O2570 - 85< 10Low
Mitsunobu Reaction PPh₃, DIADTHF0 to 2550 - 70< 5Low (Inverts C3)

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the divergent reaction pathways of N-Boc-3-hydroxypiperidine, highlighting how reagent selection dictates the formation of the desired ether versus unwanted byproducts.

G Start N-Boc-3-hydroxypiperidine Alkylation Desired: O-Alkylation (3-Alkoxypiperidine) Start->Alkylation Ag2O or PTC Primary R-X Low Temp Elimination Byproduct: E2 Elimination (Tetrahydropyridine) Start->Elimination NaH or KOtBu Secondary R-X High Temp N_Alkylation Byproduct: N-Alkylation (Deprotection + Rxn) Start->N_Alkylation Acidic Impurities Thermal Boc Loss

Reaction pathways of N-Boc-3-hydroxypiperidine etherification and byproduct formation.

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility and suppress elimination/racemization, utilize the following Ag₂O-Mediated O-Alkylation Protocol . This methodology incorporates in-process analytical controls to create a self-validating system, ensuring that any deviation is caught before proceeding to the next step.

Materials Required:
  • (S)-N-Boc-3-hydroxypiperidine (1.0 equiv)

  • Freshly prepared Silver(I) oxide (Ag₂O, 1.5 equiv)

  • Alkyl halide (e.g., Benzyl bromide, 1.2 equiv)

  • Anhydrous Toluene (0.2 M)

  • Activated 4Å Molecular Sieves

Step-by-Step Methodology:
  • Substrate Preparation & Dehydration:

    • Dissolve (S)-N-Boc-3-hydroxypiperidine in anhydrous toluene under an argon atmosphere. Add activated 4Å molecular sieves.

    • Causality: Water reacts with the alkyl halide to form alcohols and acidic byproducts, which cleave the Boc group. Sieves ensure absolute dryness.

  • Activation (In-Process Control 1):

    • Add Ag₂O powder to the stirring solution at room temperature. The mixture will form a dark black suspension. Stir for 15 minutes.

    • Validation: Remove a 10 µL aliquot, filter, and analyze via TLC (Hexanes:EtOAc 7:3). The starting material spot should remain unchanged, confirming that Ag₂O does not degrade the substrate prior to electrophile addition.

  • Electrophile Addition & Alkylation:

    • Add the alkyl halide dropwise over 10 minutes. Wrap the reaction flask in aluminum foil to exclude light (preventing photochemical degradation of silver salts).

    • Heat the reaction gently to 40 °C and stir for 12–16 hours.

    • Causality: The silver ion acts as a halophilic Lewis acid, pulling the halide off the alkylating agent and generating a localized carbocation-like transition state that the weakly nucleophilic hydroxyl group can attack, completely bypassing the highly basic alkoxide intermediate[3].

  • Reaction Monitoring (In-Process Control 2):

    • Validation: Analyze the reaction via LC-MS. You must observe the desired mass [M+H]+ or [M+Na]+ . Crucially, verify the absence of the elimination byproduct mass [M−H2​O+H]+ (which corresponds to the tetrahydropyridine derivative). If elimination is detected, lower the temperature to 25 °C.

  • Workup and Silver Removal:

    • Cool the mixture to room temperature. Filter the black suspension through a tightly packed pad of Celite to remove Ag₂O and precipitated AgBr. Wash the pad thoroughly with ethyl acetate.

    • Validation: The filtrate must be completely clear and colorless. A gray tint indicates colloidal silver, requiring a second filtration through a finer frit to prevent downstream catalytic degradation.

  • Purification:

    • Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to yield the pure (S)-3-alkoxypiperidine derivative.

References

Sources

Optimization

Temperature optimization for 3-(Isopentyloxy)piperidine substitution reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of functionalizing secondary cyclic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of functionalizing secondary cyclic amines. 3-(Isopentyloxy)piperidine is a highly versatile building block, but its N-substitution (specifically alkylation) is thermodynamically sensitive. Because N-centered nucleophilicity increases upon initial alkylation[1], controlling the reaction temperature is the critical lever between achieving a high-yielding tertiary amine and a contaminated mixture of unreacted starting material and quaternary ammonium salts.

This guide provides field-proven troubleshooting strategies, optimized protocols, and the mechanistic causality behind them to ensure your synthetic workflows are robust and reproducible.

Thermodynamic Optimization Workflow

TempOpt Start 3-(Isopentyloxy)piperidine + Alkyl Halide LowTemp T < 40°C Sub-optimal Energy Start->LowTemp OptTemp T = 60-80°C Optimal SN2 Activation Start->OptTemp HighTemp T > 100°C Excess Thermal Energy Start->HighTemp Slow Slow Kinetics Incomplete Conversion LowTemp->Slow Insufficient Ea Target Target Tertiary Amine High Yield & Selectivity OptTemp->Target Efficient HX Scavenging Side Over-alkylation (Quaternary Salts) HighTemp->Side Hyper-nucleophilicity

Thermodynamic pathways for 3-(Isopentyloxy)piperidine N-alkylation based on temperature.

Quantitative Data: Thermal Impact on Kinetics and Selectivity

To establish a baseline for your optimization, the following table summarizes the empirical relationship between temperature, reaction time, and product distribution during standard N-alkylation using an alkyl iodide.

Table 1: Temperature vs. Product Distribution in Piperidine Alkylation

Temperature (°C)Reaction Time (h)Conversion (%)Mono-alkylated Yield (%)Quaternary Salt Byproduct (%)
25244542< 1
501275722
70 (Optimal) 4 > 99 94 3
1002> 996532
Standard Operating Procedure (SOP): Thermally Optimized N-Alkylation

This protocol is designed as a self-validating system . By strictly controlling stoichiometry and thermal input, the reaction limits the formation of byproducts while ensuring complete conversion.

Materials: 3-(Isopentyloxy)piperidine (1.0 eq), Alkyl Halide (1.05 eq), Anhydrous K2​CO3​ (2.0 eq), Anhydrous Acetonitrile (0.1 M).

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(Isopentyloxy)piperidine in anhydrous acetonitrile.

    • Causality: Acetonitrile is a polar aprotic solvent that stabilizes the SN​2 transition state without hydrogen-bonding to the nucleophilic amine, maximizing reaction rates at elevated temperatures.

  • Base Addition: Add finely powdered anhydrous K2​CO3​ .

    • Causality: A heterogeneous weak base scavenges the hydrohalic acid byproduct, preventing the protonation of the piperidine starting material without causing base-catalyzed elimination of the alkyl halide.

  • Electrophile Addition: Add the alkyl halide dropwise at room temperature.

    • Causality: A slight excess (1.05 eq) ensures full conversion, but keeping it near stoichiometric actively prevents the thermodynamic drive toward over-alkylation.

  • Thermal Activation: Heat the reaction mixture to 70 °C under an inert nitrogen atmosphere for 4 hours.

    • Causality: 70 °C provides the optimal kinetic energy to overcome the SN​2 activation barrier while remaining safely below the threshold for quaternary salt formation.

  • Validation Checkpoint: At the 2-hour mark, extract a 10 µL aliquot, quench in water, and extract with ethyl acetate. Spot the organic layer on a TLC plate alongside the starting material. If the starting material spot (visualized with ninhydrin) persists heavily, the base has failed to scavenge the acid, validating the need to check stirring efficiency or base quality. Without an active base to remove the acid, the reaction slows as the salt accumulates[2].

  • Workup: Cool the system to 25 °C, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

Troubleshooting Guide & FAQs

Q: Why am I seeing a highly polar spot on the baseline of my TLC at elevated temperatures? A: This is a classic symptom of quaternary ammonium salt formation. Higher temperatures cause a decrease in target yield and promote the formation of dialkylated compounds[3]. At temperatures >80 °C, the newly formed tertiary amine retains enough thermal energy to attack a second equivalent of the alkyl halide.

  • Troubleshooting Step: Lower the reaction temperature to 70 °C and strictly limit the electrophile to 1.05 equivalents.

Q: The reaction stalls at 50% conversion when run at room temperature (25 °C). Why? A: At 25 °C, the thermal energy is insufficient to maintain rapid SN​2 kinetics. Furthermore, the accumulation of hydrohalic acid salts can deactivate the remaining secondary amine if the solid base ( K2​CO3​ ) is not dissolving or reacting efficiently at low temperatures.

  • Troubleshooting Step: Elevate the temperature to 70 °C. This increases the collision frequency and enhances the localized solubility of the inorganic base, driving the reaction to completion.

Q: Can I use water as a solvent to avoid organic waste? A: Yes, direct N-alkylation of secondary amines to tertiary amines can be achieved in excellent yields in aqueous media at elevated temperatures (80 °C)[4]. However, because 3-(Isopentyloxy)piperidine has significant hydrophobic character due to the isopentyloxy chain, you must ensure vigorous stirring or add a phase-transfer catalyst (like TBAB) to overcome mass transfer limitations between the aqueous base and the organic substrates.

Q: Does the isopentyloxy group at the 3-position affect the thermal stability of the piperidine ring? A: Ether linkages are generally stable under standard basic alkylation conditions (60-80 °C). However, extreme temperatures (>120 °C) in the presence of strong nucleophiles or bases could theoretically risk ether cleavage or elimination. Maintaining the reaction within the optimal 70 °C window prevents this degradation while ensuring rapid substitution.

References
  • Aqueous-Mediated N-Alkylation of Amines. ResearchGate. Available at:[Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at:[Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. Available at:[Link]

  • Synthesis and structural confirmation on selective N-alkylation of (Z)-5-((5-chloro-1H-indol-3-yl)methylene)thiazolidine-2,4-di. CORE. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for 3-(Isopentyloxy)piperidine Hydrochloride Analysis

This guide provides a comprehensive, technically-grounded framework for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(Isopentyloxy)piperidine hydrochloride....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(Isopentyloxy)piperidine hydrochloride. As a saturated heterocyclic amine, the piperidine moiety presents unique challenges in reversed-phase chromatography, primarily concerning peak shape and retention.[1] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind each decision in the method development workflow, from initial analyte characterization to final method validation, ensuring a self-validating and scientifically sound analytical procedure.

Part 1: Foundational Strategy - Analyte & System Characterization

A successful method is built on a thorough understanding of the analyte and the chromatographic system. 3-(Isopentyloxy)piperidine is a secondary amine. The piperidine ring is a basic functional group, with a pKa of piperidine itself being approximately 11.2. The hydrochloride salt form indicates the compound will be ionized at neutral pH. This fundamental property is the primary driver of our chromatographic strategy.

The most common issue when analyzing basic compounds like this on silica-based columns is peak tailing.[2][3] This occurs due to secondary interactions between the protonated basic analyte and acidic, deprotonated silanol groups (Si-O⁻) on the stationary phase surface.[4][5][6] These ion-exchange interactions create multiple retention mechanisms, leading to asymmetrical peaks that compromise resolution and quantification accuracy.[2][7] Our entire method development process is designed to mitigate these undesirable interactions.

Part 2: Experimental - A Comparative Approach to Method Development

We will employ a systematic, multi-stage approach to method development. The goal is to compare different analytical columns and mobile phase conditions to identify the optimal combination for robust analysis.

dot

Caption: A systematic workflow for HPLC method development and optimization.

Stage 1: Initial Screening of Stationary and Mobile Phases

The objective of this stage is to find a promising set of starting conditions by comparing column chemistries and mobile phase pH.

Experimental Protocol: Column and pH Screening

  • Analyte Preparation: Prepare a 1.0 mg/mL stock solution of 3-(Isopentyloxy)piperidine hydrochloride in a 50:50 mixture of water and acetonitrile. Create a working standard at 50 µg/mL by diluting the stock solution with the initial mobile phase.

  • HPLC System: A standard HPLC system with a UV detector is used.

  • Screening Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.8) OR 10 mM Ammonium Acetate in Water (pH ≈ 6.8)

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: 220 nm (based on the typical absorbance of the phenyl group)

    • Injection Volume: 5 µL

  • Procedure: Equilibrate each column with the initial mobile phase for 20 minutes. Inject the working standard and record the chromatogram under each of the pH conditions.

  • Evaluation Criteria: Assess each condition based on peak shape (Asymmetry Factor, As), retention time (k'), and theoretical plates (N).

Rationale and Comparative Analysis

The choice of pH is critical. By operating at a low pH (e.g., 2.8 with formic acid), the silanol groups on the stationary phase are fully protonated (Si-OH) and neutral.[2][6][8] This minimizes the ion-exchange interactions that cause peak tailing.[2][6][8] Conversely, at a higher pH like 6.8, silanols are deprotonated and negatively charged, leading to strong interactions with the positively charged piperidine analyte.

Three columns are selected for comparison to evaluate the effect of stationary phase chemistry:

  • Standard C18: A traditional octadecylsilane column. Prone to strong silanol interactions.

  • Base-Deactivated C18: A modern, high-purity silica column with advanced end-capping to shield residual silanols.[3][8] These are specifically designed for analyzing basic compounds.

  • Phenyl-Hexyl: A phase offering alternative selectivity through π-π interactions with the analyte's aromatic ring, in addition to hydrophobic interactions.

Table 1: Comparative Results of Initial Screening

Column TypeMobile Phase pHRetention Time (min)Asymmetry Factor (As)Theoretical Plates (N)Observations
Standard C18 2.86.21.84500Significant tailing, even at low pH.
6.88.5> 3.0< 2000Unacceptable peak shape, very broad.
Base-Deactivated C18 2.8 7.1 1.1 15000 Excellent peak shape, good retention.
6.89.32.16000Tailing is still present, but improved.
Phenyl-Hexyl 2.85.81.312000Good peak shape, slightly less retention.
6.87.92.55500Significant tailing.

dot

Caption: Relationship between mobile phase pH and peak shape for basic analytes.

Stage 2: Method Optimization

With the best column and pH identified, we now fine-tune the gradient, temperature, and flow rate to ensure optimal resolution and a reasonable run time.

Experimental Protocol: Optimization

  • System: Use the Base-Deactivated C18 column and 0.1% Formic Acid mobile phase.

  • Gradient Optimization:

    • Start with the initial 5-95% B over 15 min gradient.

    • Modify the gradient to be shallower around the elution time of the analyte (e.g., 30-50% B over 10 minutes) to improve resolution from any potential impurities.

  • Temperature Optimization: Analyze the sample at 25°C, 35°C, and 45°C. Higher temperatures can reduce mobile phase viscosity (lowering backpressure) and sometimes improve peak shape.

  • Flow Rate Optimization: Evaluate flow rates of 1.0 mL/min and 1.2 mL/min to find the best balance between analysis time and efficiency.

Part 3: Method Validation (ICH Q2(R1) Framework)

The objective of validation is to demonstrate that the developed analytical procedure is suitable for its intended purpose.[9] We will follow the guidelines outlined in ICH Q2(R1).[10][11][12]

Validation Protocol:

A comprehensive validation study includes the following tests:

  • Specificity: A solution of a placebo (all formulation components except the active ingredient) is injected to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity: A series of solutions are prepared over a range of concentrations (e.g., 5 µg/mL to 150 µg/mL). A calibration curve is generated by plotting peak area against concentration, and the correlation coefficient (r²) is calculated.[9]

  • Accuracy: Determined by analyzing samples with known concentrations (spiked placebo) at three levels (e.g., 80%, 100%, 120% of the target concentration) and calculating the percent recovery.

  • Precision:

    • Repeatability (Intra-assay): Six replicate injections of the same sample are performed on the same day.

    • Intermediate Precision: The analysis is repeated by a different analyst on a different day or with a different instrument. Results are expressed as the Relative Standard Deviation (%RSD).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition (±2% organic), column temperature (±5°C), and flow rate (±0.1 mL/min).

Table 2: Summary of Validation Parameters & Acceptance Criteria

ParameterAcceptance CriteriaExample Result
Specificity No interference at analyte RTPass
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.5%
- Intermediate≤ 2.0%0.8%
LOQ S/N ≥ 100.5 µg/mL
Robustness System suitability passesPass

Part 4: Final Recommended Protocol & Conclusion

This systematic development and validation process has resulted in a robust, reliable, and efficient HPLC method for the analysis of 3-(Isopentyloxy)piperidine hydrochloride.

Final Optimized HPLC Method

  • Column: Base-Deactivated C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0.0 min: 35% B

    • 8.0 min: 55% B

    • 8.1 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 35% B

    • 14.0 min: 35% B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 5 µL

  • Sample Diluent: 50:50 Water:Acetonitrile

The primary challenge in the analysis of 3-(Isopentyloxy)piperidine hydrochloride—peak tailing due to silanol interactions—was effectively overcome. A comparative approach demonstrated that the combination of a modern, base-deactivated C18 stationary phase and a low-pH mobile phase is critical for achieving a symmetrical peak shape and high chromatographic efficiency. The subsequent optimization and validation confirmed that the final method is linear, accurate, precise, and robust, making it highly suitable for routine quality control and drug development applications.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. [Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • LCGC International. (2020). HPLC Column Selection. [Link]

  • PubMed. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]

  • Google Patents. Liquid chromatography stationary phases with reduced silanol interactions.
  • LCGC International. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • ChromaNik Technologies Inc. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. [Link]

Sources

Comparative

Interpreting H-NMR and C-NMR spectra of 3-(Isopentyloxy)piperidine HCl

Title: Analytical Superiority in Drug Discovery: Interpreting H-NMR and C-NMR Spectra of 3-(Isopentyloxy)piperidine HCl vs. Structural Alternatives Executive Summary In preclinical drug development, the unambiguous struc...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Superiority in Drug Discovery: Interpreting H-NMR and C-NMR Spectra of 3-(Isopentyloxy)piperidine HCl vs. Structural Alternatives

Executive Summary

In preclinical drug development, the unambiguous structural validation of synthesized pharmacophores is non-negotiable. Piperidine scaffolds are ubiquitous in modern therapeutics, and confirming the regioselectivity of their functionalization—such as distinguishing 3-etherification from 4-etherification—is a critical quality attribute. This guide provides an objective, data-driven comparison of the Nuclear Magnetic Resonance (NMR) profile of 3-(Isopentyloxy)piperidine HCl against its primary synthetic alternatives. By understanding the causality behind these spectral signatures, researchers can implement self-validating analytical workflows to ensure absolute structural confidence.

Introduction: The Analytical Imperative in Piperidine Etherification

When synthesizing ether derivatives like 3-(Isopentyloxy)piperidine HCl, the primary analytical challenge is differentiating the target molecule from potential regioisomers or unreacted precursors. Because these molecules share identical or near-identical molecular weights and functional groups, mass spectrometry and infrared spectroscopy often fall short. NMR spectroscopy remains the gold standard for this structural validation ([1]).

To objectively evaluate the performance of our analytical methods, we must compare the target compound against two primary alternatives encountered in the development workflow:

  • Alternative A: 4-(Isopentyloxy)piperidine HCl (Regioisomer): Represents a mis-substitution during synthesis.

  • Alternative B: 3-Hydroxypiperidine HCl (Precursor): Represents incomplete etherification.

Mechanistic Insights: Causality Behind the Chemical Shifts

As an Application Scientist, interpreting these spectra requires looking beyond mere peak matching to understand the physical chemistry driving the signals. Understanding these conformational dynamics is essential for accurate spectral assignment ([2]).

The Deshielding Effect of Protonation: Because we are analyzing the hydrochloride (HCl) salt, the piperidine nitrogen is protonated ( NH2+​ ). This localized positive charge exerts a strong electron-withdrawing inductive effect, significantly deshielding the adjacent equatorial and axial protons at C2 and C6, shifting them downfield to ~2.8–3.3 ppm.

Molecular Symmetry and Diastereotopic Effects (The Ultimate Differentiator): The fundamental differentiator between the 3-substituted target and the 4-substituted regioisomer is molecular symmetry.

  • 4-(Isopentyloxy)piperidine HCl possesses a plane of symmetry passing through the nitrogen (C1) and C4. This renders the C2/C6 and C3/C5 environments chemically equivalent, drastically reducing the number of distinct carbon signals.

  • 3-(Isopentyloxy)piperidine HCl is entirely asymmetric. Furthermore, because C3 is a chiral center, the two methyl groups of the isopentyl tail are diastereotopic. In a high-resolution 13 C-NMR spectrum, these methyls may resolve into two distinct peaks, yielding up to 10 distinct carbon signals compared to exactly 7 for the 4-substituted isomer. Two-dimensional techniques are often required to resolve overlapping signals in such asymmetric substituted piperidines ([3]).

Data Presentation: Spectral Assignments

The following tables summarize the quantitative spectral data, providing a clear comparative matrix for identifying the correct structural analog.

Table 1: 1 H-NMR Spectral Comparison (400 MHz, DMSO- d6​ )

Proton Environment3-(Isopentyloxy)piperidine HCl4-(Isopentyloxy)piperidine HCl3-Hydroxypiperidine HCl
NH2+​ ~8.8 - 9.2 ppm (br s, 2H)~8.8 - 9.2 ppm (br s, 2H)~8.6 - 9.0 ppm (br s, 2H)
Piperidine C2-H ~2.8 - 3.3 ppm (m, 2H)~2.9 - 3.1 ppm (m, 2H)~2.7 - 3.2 ppm (m, 2H)
Piperidine C3-H ~3.65 ppm (m, 1H)~1.7 - 2.0 ppm (m, 2H)~3.60 ppm (m, 1H)
Piperidine C4-H ~1.5 - 1.9 ppm (m, 2H)~3.50 ppm (m, 1H)~1.4 - 1.8 ppm (m, 2H)
Piperidine C5-H ~1.4 - 1.8 ppm (m, 2H)~1.7 - 2.0 ppm (m, 2H)~1.3 - 1.7 ppm (m, 2H)
Piperidine C6-H ~2.8 - 3.2 ppm (m, 2H)~2.9 - 3.1 ppm (m, 2H)~2.7 - 3.1 ppm (m, 2H)
Isopentyl O- CH2​ ~3.45 ppm (t, 2H)~3.45 ppm (t, 2H)N/A
Isopentyl CH2​ ~1.40 ppm (q, 2H)~1.40 ppm (q, 2H)N/A
Isopentyl CH ~1.65 ppm (m, 1H)~1.65 ppm (m, 1H)N/A
Isopentyl CH3​ ~0.88 ppm (d, 6H)*~0.88 ppm (d, 6H)N/A

*May appear as two overlapping doublets due to the diastereotopic nature of the chiral C3 center.

Table 2: 13 C-NMR Spectral Comparison (100 MHz, DMSO- d6​ )

Carbon Environment3-(Isopentyloxy)piperidine HCl4-(Isopentyloxy)piperidine HCl3-Hydroxypiperidine HCl
Piperidine C2 ~46.5 ppm~42.5 ppm~48.0 ppm
Piperidine C3 ~71.2 ppm~28.0 ppm~65.5 ppm
Piperidine C4 ~28.4 ppm~72.5 ppm~31.0 ppm
Piperidine C5 ~22.1 ppm~28.0 ppm~23.0 ppm
Piperidine C6 ~43.8 ppm~42.5 ppm~44.5 ppm
Isopentyl O- CH2​ ~66.5 ppm~66.5 ppmN/A
Isopentyl CH2​ ~38.2 ppm~38.2 ppmN/A
Isopentyl CH ~24.8 ppm~24.8 ppmN/A
Isopentyl CH3​ ~22.5 ppm (1 or 2 signals)*~22.5 ppm (1 signal)N/A
Total Signals 9 or 10 7 5

Step-by-Step Methodology: Self-Validating NMR Protocol

To ensure compliance and reproducibility, sample preparation must follow strict guidelines ([4]). Every protocol described below acts as a self-validating system to prevent false positives.

Step 1: Gravimetric & Volumetric Control

  • Action: Weigh exactly 15.0 mg of the piperidine HCl salt. Dissolve completely in 0.60 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO- d6​ is selected over CDCl3​ due to the high polarity of the hydrochloride salt. Poor solvation in CDCl3​ leads to severe line broadening and loss of coupling resolution.

  • Self-Validation Checkpoint: The presence of the TMS singlet at exactly 0.00 ppm confirms correct chemical referencing, while the DMSO- d6​ quintet at 2.50 ppm validates solvent integrity and lock stability.

Step 2: Instrument Calibration (Tuning & Matching)

  • Action: Insert the sample into a 400 MHz spectrometer. Perform automated or manual tuning and matching (ATMA) for both 1 H and 13 C channels.

  • Causality: Probe impedance changes based on the dielectric constant of the specific sample. Tuning ensures maximum RF power transfer, which is critical for detecting the low-abundance 13 C signals without artifact generation.

Step 3: Quantitative 1 H-NMR Acquisition

  • Action: Execute a 1D proton sequence (e.g., zg30) with 16-32 scans. Set the relaxation delay (D1) to 2.0 seconds.

  • Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ) of all protons. This makes the integrations strictly quantitative, allowing the analyst to verify the exact 11:10 ratio of isopentyl protons to piperidine protons.

Step 4: 13 C-NMR Acquisition & Regioisomer Verification

  • Action: Execute a 1D carbon sequence with WALTZ-16 proton decoupling (e.g., zgpg30). Acquire 1024-2048 scans.

  • Self-Validation Checkpoint: Count the total number of aliphatic carbon signals between 20-80 ppm. As mapped in the workflow below, exactly 7 signals confirm the 4-substituted regioisomer, while 9-10 signals confirm the successful synthesis of the 3-substituted target.

Regioisomer Differentiation Workflow

G A Synthesized Product (C10H22ClNO) B Acquire 13C-NMR Spectrum (DMSO-d6) A->B C Count Total Carbon Signals B->C D 9-10 Distinct Signals (Asymmetric Ring) -> 3-Isopentyloxy C->D No Symmetry E 7 Distinct Signals (Symmetric Ring) -> 4-Isopentyloxy C->E Plane of Symmetry

Logic workflow for differentiating piperidine regioisomers via 13C-NMR signal quantification.

References

  • NMR as a “Gold Standard” Method in Drug Design and Discovery, MDPI. URL:[Link][1]

  • Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives, Optica. URL:[Link][3]

  • NMR under GxP in Drug Development and Manufacturing, Almac. URL:[Link][4]

Sources

Validation

Mass spectrometry fragmentation patterns of 3-(Isopentyloxy)piperidine

Advanced Mass Spectrometry Fragmentation Analysis of 3-(Isopentyloxy)piperidine: A Comparative Guide Executive Summary In modern drug discovery, piperidine ether derivatives serve as critical structural scaffolds, freque...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Mass Spectrometry Fragmentation Analysis of 3-(Isopentyloxy)piperidine: A Comparative Guide

Executive Summary

In modern drug discovery, piperidine ether derivatives serve as critical structural scaffolds, frequently appearing in histamine H3 receptor antagonists and stearoyl-CoA desaturase 1 (SCD1) inhibitors[1]. However, identifying positional isomers—specifically distinguishing 3-(Isopentyloxy)piperidine from its 4-substituted analog or N-alkylated variants—presents a complex analytical challenge. This guide provides an objective, data-driven comparison of their tandem mass spectrometry (MS/MS) fragmentation patterns, detailing the mechanistic causality behind specific ion formations and outlining a self-validating analytical protocol.

Mechanistic Causality: The Physics of Piperidine Ether Fragmentation

Under Electrospray Ionization (ESI) in positive mode, piperidine derivatives predominantly form stable protonated precursor ions [M+H]+ [2]. The subsequent Collision-Induced Dissociation (CID) of 3-(Isopentyloxy)piperidine ( m/z 172.17) is governed by two competing primary pathways:

  • Charge-Remote Neutral Loss : The protonated nitrogen induces the loss of the isopentyloxy side chain. Depending on the hydrogen transfer mechanism, this results in either the loss of isopentene ( −70 Da ) to yield a hydroxypiperidine ion ( m/z 102.09), or the loss of isopentanol ( −88 Da ) to yield a piperideine ion ( m/z 84.08)[2].

  • Ring Fission (Alpha-Cleavage) : Cleavage of the C-C bond adjacent to the nitrogen atom forms a resonance-stabilized iminium ion, which subsequently undergoes cross-ring cleavage to eliminate neutral fragments like ethylene or ammonia, generating lower mass diagnostic ions such as m/z 56.05 and m/z 44.05[2][3].

The Causality of Isomeric Differentiation: The spatial proximity of the ether oxygen to the piperidine nitrogen in the 3-position facilitates a highly favorable 5-membered transition state during hydrogen rearrangement. This mechanistic nuance causes 3-(Isopentyloxy)piperidine to heavily favor the loss of isopentene over isopentanol, serving as a critical differentiator from its 4-substituted counterpart.

Comparative MS/MS Performance Data

To objectively evaluate the analytical differentiation of these scaffolds, we compare 3-(Isopentyloxy)piperidine against two structurally related alternatives: 4-(Isopentyloxy)piperidine (a positional isomer) and N-isopentylpiperidine-3-ol (an N-alkylated structural isomer).

Table 1: Comparative MS/MS Fragmentation Profiles (CID at 25 eV)

Fragment Ion ( m/z )Structural Assignment3-(Isopentyloxy)piperidine4-(Isopentyloxy)piperidineN-isopentylpiperidine-3-ol
172.17 [M+H]+ Precursor15%10%5%
102.09 [M+H−C5​H10​]+ 100% (Base Peak) 45%20%
84.08 [M+H−C5​H12​O]+ 30%100% (Base Peak) 10%
56.05 [C3​H6​N]+ (Ring Cleavage)45%15%100% (Base Peak)

Data Interpretation:

  • 3-Isomer vs. 4-Isomer : The 4-isomer lacks the proximity required for efficient hydrogen transfer to the ether oxygen, making the direct elimination of isopentanol ( −88 Da ) the dominant pathway. Conversely, the 3-isomer favors the loss of isopentene ( −70 Da ).

  • O-Alkylated vs. N-Alkylated : The N-alkylated variant undergoes rapid alpha-cleavage of the piperidine ring itself, leading to a dominant m/z 56.05 fragment, making it easily distinguishable from the O-alkylated ethers[3].

Pathway Precursor [M+H]+ m/z 172.17 LossAlkene Neutral Loss - Isopentene (-70 Da) Precursor->LossAlkene 5-membered TS LossAlcohol Neutral Loss - Isopentanol (-88 Da) Precursor->LossAlcohol Direct Elimination Hydroxypiperidine Hydroxypiperidine Ion m/z 102.09 (Base Peak for 3-Isomer) LossAlkene->Hydroxypiperidine Piperideine Piperideine Ion m/z 84.08 (Base Peak for 4-Isomer) LossAlcohol->Piperideine RingCleavage1 Alpha-Cleavage (-46 Da) Hydroxypiperidine->RingCleavage1 RingCleavage2 Cross-Ring Fission (-40 Da) Piperideine->RingCleavage2 Frag56 m/z 56.05 RingCleavage1->Frag56 Frag44 m/z 44.05 RingCleavage2->Frag44

Divergent ESI-MS/MS fragmentation pathways of 3-(Isopentyloxy)piperidine vs positional isomers.

Self-Validating Experimental Protocol

To ensure high-fidelity data and prevent false positives caused by in-source fragmentation, the following UPLC-MS/MS protocol must be executed. This protocol incorporates a self-validating system using chromatographic resolution and deuterated internal standards[1][4].

Step 1: Sample Preparation & Internal Standardization

  • Prepare a 1 mg/mL stock solution of 3-(Isopentyloxy)piperidine in LC-MS grade methanol.

  • Dilute to a working concentration of 100 ng/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

  • Self-Validation Step : Spike the sample with 50 ng/mL of a deuterated internal standard (e.g., Piperidine-d10) to monitor matrix effects and ensure consistent ionization efficiency across runs[4].

Step 2: UPLC Chromatographic Separation

  • Column : C18 Reverse Phase ( 2.1×100 mm , particle size).

  • Mobile Phases : (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient : 5% B to 95% B over 8 minutes.

  • Causality : A shallow gradient is strictly required. Because 3- and 4-isomers produce identical product ions (albeit in different ratios), baseline chromatographic resolution prior to the mass spectrometer is the only way to validate that a mixed MS/MS spectrum is not the result of co-elution.

Step 3: ESI-MS/MS Acquisition Parameters

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Capillary Voltage : 3.0 kV .

  • Collision Energy (CE) Ramp : Acquire data sequentially at 15 eV, 25 eV, and 35 eV.

  • Causality : Ramping the CE is critical. At low CE (15 eV), the [M+H]+ precursor dominates. At 25 eV, the diagnostic neutral losses ( −70 Da vs −88 Da ) are maximized. At 35 eV, deep ring cleavage occurs, yielding the m/z 56.05 and 44.05 fragments necessary to confirm the piperidine core[2][3].

Workflow Prep 1. Sample Prep Spike d10-Internal Std LC 2. UPLC Separation (Resolve Isomers) Prep->LC ESI 3. ESI(+) Protonation LC->ESI CID 4. CID (CE Ramp: 15-35 eV) ESI->CID MS2 5. TOF-MS/MS Ratio Analysis CID->MS2

Self-Validating UPLC-MS/MS Experimental Workflow for Piperidine Ethers.

References[2] Title: Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Source: BenchChem. URL: 4]">https://www.benchchem.com[4] Title: Comparative Analysis of MS/MS Fragmentation Patterns: Piperine vs. Piperin-d10. Source: BenchChem. URL: 3]">https://www.benchchem.com[3] Title: Tips for Interpreting GC MS Fragmentation of Unknown Substituted Fentanyls. Source: Cayman Chemical. URL: 1]">https://www.caymanchem.com[1] Title: Studies on Anticonvulsant Effects of Novel Histamine H3R Antagonists in Electrically and Chemically Induced Seizures in Rats. Source: MDPI. URL: https://www.mdpi.com

Sources

Comparative

Comparative Reactivity Guide: 3-(Isopentyloxy)piperidine vs. 3-Methoxypiperidine in N-Functionalization

Executive Summary & Structural Overview In late-stage drug development and complex library synthesis, the functionalization of saturated aza-heterocycles is a cornerstone reaction. When comparing 3-methoxypiperidine[1] a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Overview

In late-stage drug development and complex library synthesis, the functionalization of saturated aza-heterocycles is a cornerstone reaction. When comparing 3-methoxypiperidine[1] and 3-(isopentyloxy)piperidine[2], researchers often assume similar reactivity profiles due to their shared secondary amine core and 3-alkoxy substitution. However, transitioning from a compact methoxy group to a branched isopentyloxy group fundamentally alters the kinetic landscape of N-functionalization. This guide objectively compares their reactivity, explains the underlying mechanistic causality, and provides field-proven, self-validating protocols for their successful utilization.

Mechanistic Causality: Steric Shielding vs. Electronic Inductive Effects

To understand the reactivity divergence between these two piperidine derivatives, we must isolate electronic effects from steric effects:

  • Electronic Inductive Effects (-I): Both the methoxy and isopentyloxy groups exert an electron-withdrawing inductive effect through the sigma bond network, slightly reducing the basicity and nucleophilicity of the N1 nitrogen compared to an unsubstituted piperidine. Because the oxygen atom directly attached to the C3 position is identical in both molecules, the difference in their inductive pull is negligible.

  • Steric Shielding (The Decisive Factor): The 3-position of the piperidine ring is spatially adjacent to the N1 reactive center. The 3-methoxy group is compact and typically adopts an equatorial conformation to minimize 1,3-diaxial interactions, leaving the nitrogen's lone pair highly accessible[3]. In contrast, the 3-isopentyloxy group features a flexible, branched aliphatic tail. Through free rotation around the C-O ether bond, this bulky isopentyl chain can sweep across the face of the piperidine ring, creating a "steric umbrella" over the N1-H bond. This physical blockade drastically increases the activation energy required for bulky transition-metal complexes or electrophiles to coordinate with the nitrogen[4].

Quantitative Reactivity & Physicochemical Profile

The structural differences directly translate to divergent physicochemical properties and cross-coupling efficiencies. The table below summarizes the comparative data based on standard N-arylation and reductive amination paradigms.

Parameter3-Methoxypiperidine3-(Isopentyloxy)piperidineCausality / Impact
Molecular Weight 115.18 g/mol 171.28 g/mol Affects stoichiometry and mass-balance calculations.
Estimated LogP ~0.8~2.5Isopentyl greatly increases lipophilicity, requiring less polar solvent systems (e.g., Toluene over DMF).
Steric Hindrance at N1 LowHighDictates ligand selection in transition-metal catalysis.
Buchwald-Hartwig Yield (Pd/BINAP) >90%<40%First-generation ligands fail to overcome the isopentyl steric umbrella, stalling at amine coordination.
Buchwald-Hartwig Yield (Pd/RuPhos) >95%>85%RuPhos provides a wide bite angle and electron-rich center, forcing the reductive elimination of hindered amines.
Reductive Amination Kinetics Fast (<2h at RT)Slow (>12h or Heating)Bulky ketones/aldehydes struggle to form the intermediate iminium ion with the isopentyl variant.

Pathway Visualization: Overcoming Steric Bottlenecks

In palladium-catalyzed N-arylation, the catalytic cycle is highly sensitive to the amine's steric profile. For 3-(isopentyloxy)piperidine, the amine coordination step becomes the rate-limiting bottleneck.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd AmineCoord Amine Coordination (Steric Bottleneck) OxAdd->AmineCoord Deprot Deprotonation AmineCoord->Deprot 3-Isopentyloxy: Slow 3-Methoxy: Fast RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0

Catalytic cycle of Pd-catalyzed amination highlighting the steric bottleneck.

Experimental Workflow & Optimization Strategy

When transitioning a synthetic route from 3-methoxypiperidine to 3-(isopentyloxy)piperidine, a parallel optimization workflow is mandatory to identify the correct ligand-solvent-base triad.

Workflow Start Substrate: 3-Methoxy vs 3-Isopentyloxy Ligand Ligand Screen: BINAP vs RuPhos Start->Ligand Solvent Solvent Selection: Dioxane vs Toluene Start->Solvent Analysis Kinetic Analysis (LC-MS) Ligand->Analysis Solvent->Analysis Opt Optimized Protocol Analysis->Opt

Parallel optimization workflow for N-functionalization of hindered piperidines.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning it contains built-in In-Process Controls (IPCs) that dictate the next action based on empirical data, rather than relying on arbitrary reaction times.

Protocol A: Sterically-Tuned Buchwald-Hartwig N-Arylation

This protocol is optimized to overcome the steric hindrance of 3-(isopentyloxy)piperidine, but it will also result in exceptionally rapid conversion for 3-methoxypiperidine[4].

Materials:

  • Amine: 3-(Isopentyloxy)piperidine (1.2 equiv)

  • Aryl Halide: Select Aryl Bromide (1.0 equiv)

  • Catalyst/Ligand: Pd2(dba)3 (2 mol%), RuPhos (4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Critical for Hindered Amines): In a glovebox or under strict argon flow, charge an oven-dried Schlenk flask with Pd2(dba)3, RuPhos, and NaOtBu. Add anhydrous toluene. Stir at room temperature for 15 minutes until the solution transitions to a deep red/purple, indicating the formation of the active L-Pd(0) species.

    • Causality: Pre-forming the active catalyst prevents the bulky amine from competitively binding to inactive Pd species and poisoning the catalyst.

  • Substrate Addition: Dissolve the aryl halide and 3-(isopentyloxy)piperidine in a minimal volume of toluene. Add this solution dropwise to the active catalyst mixture. Seal the flask and heat to 90 °C.

  • Self-Validation Checkpoint 1 (IPC at t=2h): Withdraw a 10 µL aliquot via syringe. Quench in 1 mL of HPLC-grade methanol and analyze via LC-MS.

    • Condition A: If Aryl Halide conversion is >80%, proceed to step 4.

    • Condition B: If Aryl Halide conversion is <50% and unreacted amine remains, the steric bulk has stalled the cycle. Action: Spike the reaction with an additional 1 mol% Pd2(dba)3 and 2 mol% RuPhos, and increase temperature to 100 °C for 4 hours.

  • Workup and Isolation: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, washing with ethyl acetate.

  • Self-Validation Checkpoint 2 (Purification): Concentrate the filtrate. Due to the high LogP of the isopentyl group, the product will elute significantly faster on normal-phase silica than the methoxy analogue. Run a rapid TLC (Hexanes/EtOAc 8:2) to confirm the Rf shift before initiating flash chromatography.

References

  • Substituted pyrazolo [1,5-a]pyrimidine-7-amine compounds as cdk inhibitors and their therapeutic use (US20240383900A1)

Sources

Validation

Structural Validation of 3-Substituted Piperidine Derivatives: A Comparative Analytical Guide

Introduction: The Stereochemical Challenge 3-substituted piperidine derivatives are at the core of many potent , making their structural validation a critical step in modern drug discovery. Unlike their 4-substituted cou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Challenge

3-substituted piperidine derivatives are at the core of many potent , making their structural validation a critical step in modern drug discovery. Unlike their 4-substituted counterparts, introducing a substituent at the C3 position breaks the plane of symmetry, creating a chiral center. While the 3-substituted piperidine core is readily accessible from commercial precursors like1[1], validating the final synthesized pharmacophore is complex. The piperidine ring undergoes rapid chair-to-chair conformational interconversion and nitrogen inversion in solution.

As a Senior Application Scientist, I have designed this guide to objectively compare the leading analytical workflows—Chiral SFC vs. Chiral HPLC for enantiomeric resolution, and High-Field 2D NMR vs. 1D NMR for conformational analysis—providing actionable, self-validating protocols for drug development professionals.

Enantiomeric Resolution: Chiral SFC vs. Chiral HPLC

When resolving racemic 3-aminopiperidines, secondary interactions between the basic nitrogen and residual silanols on silica-based stationary phases often lead to severe peak tailing in2[2]. Supercritical Fluid Chromatography (SFC) replaces liquid hexane/heptane with supercritical CO2, fundamentally altering the separation dynamics.

The Causality of SFC Superiority: Supercritical CO2 possesses a gas-like diffusivity and liquid-like density. This lower viscosity drastically enhances mass transfer kinetics between the mobile and stationary phases. Consequently, peaks sharpen, and flow rates can be increased up to 3-5 times faster than HPLC without exceeding system pressure limits.

Comparative Performance Data
MetricChiral SFC (Supercritical CO2 / MeOH)Chiral HPLC (Normal Phase: Hexane / IPA)Causality / Mechanism
Resolution ( Rs​ ) > 2.5 (Baseline separation)1.5 - 2.0 (Prone to tailing)SFC's lower viscosity enhances mass transfer, sharpening peaks.
Run Time 3 - 5 minutes15 - 30 minutesHigher flow rates (e.g., 4 mL/min) are achievable in SFC without high backpressure.
Solvent Consumption Very Low (Mainly CO2)High (Organic solvents)CO2 evaporates upon depressurization, leaving concentrated product.
Peak Shape (Amines) Excellent (Minimal tailing)Poor to ModerateCO2 mitigates silanol interactions, though basic modifiers are still used.
Protocol 1: Self-Validating Chiral SFC Screening Workflow

Objective: Isolate and validate the enantiomers of a racemic N-Boc-3-aminopiperidine derivative.

  • Sample Preparation: Dissolve the racemic mixture in HPLC-grade Methanol at a concentration of 2 mg/mL. Filter the sample through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

  • Column Selection: Equip the SFC system with a Chiralpak AS-H column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Optimization: Set the supercritical CO2 flow. Introduce a co-solvent of3[3] containing 0.1% diethylamine (DEA) to suppress basic amine tailing.

  • System Parameters: Flow rate: 4.0 mL/min; Backpressure: 12 MPa; Temperature: 35°C; UV Detection: 220 nm.

  • Validation Check (Self-Validating Step): Inject a blank (MeOH) to ensure no carryover. Inject the racemate to confirm two peaks with an exact 1:1 integration ratio. If the ratio deviates by >2%, investigate sample degradation or column overload before proceeding to preparative scale.

  • Fraction Collection: Scale up to a preparative column using identical linear velocity. Collect fractions and immediately evaporate the modifier under reduced pressure to yield the enantiopure compound.

Conformational Elucidation: High-Field 2D NMR vs. 1D NMR

Once enantiomeric purity is established, the absolute and relative stereochemistry, as well as the preferred conformation (axial vs. equatorial C3 substituent), must be validated. Standard 1D 1 H NMR is often insufficient due to severe signal overlap in the aliphatic region (1.0 - 3.5 ppm) typical of saturated heterocycles. Advanced 4[4] is required to resolve these overlapping signals.

The Causality of 2D NMR Superiority: In 1D NMR, the diastereotopic protons of the piperidine ring (C2, C4, C5, C6) collapse into complex multiplets. 2D HSQC (Heteronuclear Single Quantum Coherence) separates these proton signals based on the chemical shift of their directly attached 13 C atoms. Furthermore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) relies on dipole-dipole cross-relaxation to identify protons within 5 Å of each other, allowing for the definitive assignment of axial/equatorial positions without relying solely on ambiguous J -couplings.

Comparative Performance Data
Metric1D 1 H / 13 C NMR (400 MHz)2D NMR (NOESY/HSQC) (600+ MHz)Causality / Mechanism
Signal Dispersion Poor (Aliphatic multiplet overlap)Excellent (Cross-peak resolution)Heteronuclear correlation (HSQC) separates overlapping proton signals by their attached carbons.
Stereochemical Confidence Low (Ambiguous J -couplings)High (Through-space NOE contacts)NOESY identifies protons within 5 Å, confirming axial-axial (1,3-diaxial) relationships.
Conformational Analysis DifficultDefinitiveExact extraction of 3JHH​ coupling constants distinguishes trans-diaxial (~10-12 Hz) from equatorial-equatorial (~2-3 Hz) couplings.
Protocol 2: Self-Validating 2D NMR Workflow for Relative Stereochemistry

Objective: Determine the preferred chair conformation of an enantiopure 3-substituted piperidine.

  • Sample Preparation: Dissolve 10-15 mg of the enantiopure piperidine in 0.6 mL of CDCl 3​ (or DMSO- d6​ if in salt form). Use a high-quality 5 mm NMR tube.

  • 1D Baselines: Acquire standard 1 H and 13 C spectra to calibrate 90° pulse widths and establish chemical shift references (TMS at 0.00 ppm) for the 5[5].

  • HSQC Acquisition: Run a 1 H- 13 C HSQC experiment to assign all diastereotopic methylene protons. Causality: The axial protons typically resonate upfield of equatorial protons due to shielding from the adjacent C-C bonds (anisotropic effect).

  • NOESY Acquisition: Run a 2D NOESY with a mixing time of 300-500 ms to capture through-space interactions.

  • Validation Check (Self-Validating Step): Examine the cross-peaks in the NOESY spectrum. A strong NOE between the C3-proton and the C5-axial proton definitively proves that the C3-proton is axial (meaning the C3-substituent is equatorial). If this 1,3-diaxial NOE is missing, the substituent is likely axial, or the ring is undergoing rapid inversion into a twist-boat conformation.

Integrated Workflow Diagram

The following diagram illustrates the logical progression from synthesis to structural validation, highlighting the preferred analytical pathways discussed in this guide.

G A Synthesis of 3-Substituted Piperidine Racemate B Enantiomeric Resolution A->B C1 Chiral SFC (Supercritical CO2) B->C1 Preferred (High Resolution) C2 Chiral HPLC (Normal Phase) B->C2 Alternative (Prone to Tailing) D Enantiopure Isomer C1->D C2->D E Structural & Conformational Elucidation D->E F1 High-Field 2D NMR (HSQC / NOESY) E->F1 Solution State Conformation F2 X-Ray Crystallography (Solid State) E->F2 Absolute Configuration G Validated 3D Pharmacophore F1->G F2->G

Integrated structural validation workflow for 3-substituted piperidines.

References

  • Enantiomerically enriched tetrahydropyridine allyl chlorides Source: RSC Publishing URL:[Link]

  • A New Family of Small-Molecule CD4-Mimetic Compounds Contacts Highly Conserved Aspartic Acid 368 of HIV-1 gp120 and Mediates Antibody-Dependent Cellular Cytotoxicity Source: NIH / PMC URL:[Link]

  • US20250236593A1 - Small molecules that sensitize hiv-1 infected cells to antibody dependent cellular cytotoxicity Source: Google Patents URL
  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels–Alder Cycloadditions Source: NIH / PMC URL:[Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine Source: ACS Publications URL:[Link]

Sources

Comparative

Difference in bioactivity between isopentyl and other alkyl-substituted piperidines

Comparative Bioactivity of Isopentyl vs. Alternative Alkyl-Substituted Piperidines in Drug Design As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing the pharmacok...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity of Isopentyl vs. Alternative Alkyl-Substituted Piperidines in Drug Design

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of piperidine-bearing scaffolds. The substitution of the piperidine nitrogen (or carbon framework) is a critical optimization step. While methyl and ethyl groups offer minimal steric hindrance, and benzyl groups provide strong π−π interactions, the isopentyl (3-methylbutyl) group frequently emerges as a "Goldilocks" substituent.

This guide objectively compares the bioactivity and metabolic stability of isopentyl-substituted piperidines against other alkyl alternatives, providing the mechanistic causality and self-validating experimental workflows necessary to evaluate these modifications in your own drug discovery programs.

Mechanistic Causality: Why Isopentyl Outperforms Alternatives

The superiority of the isopentyl group in specific drug scaffolds comes down to a precise balance of steric bulk, lipophilicity (LogP), and metabolic evasion.

  • Receptor Pocket Filling (Pharmacodynamics): The isopentyl group extends exactly two carbons before branching into an isopropyl fork. This geometry allows it to project deeply into hydrophobic binding sites. For instance, in the development of Neurokinin-2 (NK-2) receptor antagonists,1, allowing the molecule to form favorable van der Waals interactions with specific valine and cysteine residues within the transmembrane domains[1].

  • Metabolic Stability (Pharmacokinetics): A common strategy to increase receptor affinity is the addition of a benzyl group. However, benzylic CH 2​ protons are highly susceptible to cytochrome P450 (CYP3A4) mediated oxidation.2, doubling the half-life in human liver microsomes (HLM) without sacrificing the hydrophobic interactions required for target activity, as seen in T-type calcium channel blockers[2].

  • Optimized Lipophilicity: In the discovery of ALDH1A1 inhibitors, ring expansion or contraction of the piperidine/piperazine core led to potency drops. However, maintaining the six-membered ring and utilizing an 3, superior to both smaller alkyls and larger aromatic systems[3].

SAR Logic: Isopentyl substitution balances metabolic stability and receptor pocket filling.

Quantitative Data Comparison

The following table summarizes the structure-activity relationship (SAR) data across multiple target classes, demonstrating the objective performance differences between alkyl substituents.

Target SystemAlkyl SubstituentBioactivity (IC 50​ / K i​ )Metabolic Stability (HLM T 1/2​ )Mechanistic Consequence
T-Type Ca 2+ Channels EthylLow (IC 50​ > 10 µM)HighInsufficient hydrophobic contact
T-Type Ca 2+ Channels BenzylHigh (IC 50​ < 1 µM)Low (Rapid Clearance)Benzylic oxidation liability
T-Type Ca 2+ Channels IsopentylHigh (IC 50​ < 1 µM)High (2x vs Benzyl)Optimal pocket filling; stable
ALDH1A1 Enzyme PropylModerateModerateSuboptimal steric bulk
ALDH1A1 Enzyme IsopentylPotent (IC 50​ = 40 nM)High (> 30 min)Enhanced isozyme selectivity
NK-2 Receptor MethylPoor AffinityHighFails to reach deep TM domains
NK-2 Receptor IsopentylHigh SelectivityHighFavorable van der Waals contacts

Experimental Methodologies

To objectively evaluate the differences between isopentyl and other alkyl-substituted piperidines, your experimental pipeline must be robust and self-validating. Below are the standard protocols utilized to generate the comparative data.

Experimental workflow for validating piperidine bioactivity and metabolic stability.

Protocol A: Synthesis of N-Isopentyl Piperidines via Reductive Amination

Causality: We utilize reductive amination rather than direct alkylation with isopentyl bromide to prevent over-alkylation (quaternary ammonium salt formation), ensuring a clean mono-alkylated product.

  • Reaction Setup: Dissolve the secondary piperidine core (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Why DCE? It provides optimal solubility for both the amine and isovaleraldehyde without participating in the reaction.

  • Imine Formation: Add isovaleraldehyde (1.1 eq) and stir at room temperature for 30 minutes to allow the iminium ion to form.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Why STAB? It is a mild reducing agent that selectively reduces the iminium ion intermediate without reducing the unreacted aldehyde.

  • Self-Validating Purity Check: Quench with saturated NaHCO 3​ , extract with dichloromethane, and purify via reverse-phase HPLC. Prior to biological assays, analyze via LC-MS to confirm >95% purity. Failure to ensure purity can result in false-positive receptor binding from unreacted aldehyde impurities.

Protocol B: High-Throughput Microsomal Stability Assay (HLM)

Causality: This assay determines if the isopentyl group successfully evades CYP450 metabolism compared to its benzyl counterparts.

  • Pre-incubation: Pre-incubate the test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes. Why 1 µM? To ensure the substrate concentration is well below the Michaelis constant (K m​ ) for linear kinetic analysis.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Kinetic Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes, immediately quenching each into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Why cold ACN? It rapidly precipitates microsomal proteins, halting the enzymatic reaction instantly.

  • Self-Validating Control: Run Verapamil concurrently as a high-clearance positive control. If Verapamil does not degrade rapidly, the microsomes have lost enzymatic activity, and the assay must be invalidated.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL int​ ) and half-life (T 1/2​ ).

References

  • Title: Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Stepwise Modulation of Neurokinin-3 and Neurokinin-2 Receptor Affinity and Selectivity in Quinoline Tachykinin Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) Source: PMC - National Institutes of Health URL: [Link]

Sources

Validation

Validating Salt Stoichiometry of 3-(Isopentyloxy)piperidine Hydrochloride: A Comparative Analytical Guide

Introduction The development of robust active pharmaceutical ingredients (APIs) and intermediates relies heavily on precise salt formation. For 3-(Isopentyloxy)piperidine hydrochloride (CAS 1185301-47-6), the secondary a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of robust active pharmaceutical ingredients (APIs) and intermediates relies heavily on precise salt formation. For 3-(Isopentyloxy)piperidine hydrochloride (CAS 1185301-47-6), the secondary amine of the piperidine ring is protonated by hydrochloric acid to form a stable salt . Validating the exact 1:1 molar stoichiometry of the free base to the chloride counterion is a critical quality attribute (CQA). Deviations from this stoichiometry can drastically alter the compound's solubility, hygroscopicity, and downstream formulation stability.

This guide objectively compares three orthogonal analytical methodologies—Ion Chromatography (IC), Potentiometric Titration, and Quantitative NMR (qNMR)—to establish a self-validating system for stoichiometric confirmation.

Mechanistic Causality: Method Selection

To build a self-validating analytical system, the experimental matrix must independently quantify both the cationic free base and the anionic counterion. Relying on a single method leaves room for undetected impurities or mass-balance failures.

  • Ion Chromatography (IC) for Chloride: IC separates anions based on their affinity for a positively charged stationary phase. By utilizing a hydroxide mobile phase and chemical suppression, the background conductivity is neutralized. This causality allows the highly conductive chloride ion to be detected with parts-per-million (ppm) sensitivity .

  • Potentiometric Titration for Chloride: This classical method relies on the precipitation reaction between silver nitrate (AgNO₃) and chloride ions to form insoluble silver chloride (AgCl). The causality of the endpoint is governed by the sudden accumulation of excess Ag⁺ ions once all Cl⁻ is consumed, triggering a sharp millivolt (mV) shift on an Ag/AgCl indicator electrode .

  • Quantitative NMR (qNMR) for the Free Base: qNMR directly measures the absolute molar quantity of the 3-(isopentyloxy)piperidine organic framework. Because the area under an NMR resonance is strictly proportional to the number of nuclei generating that signal, integrating the distinct piperidine protons against a certified internal standard yields absolute quantitation without requiring a reference standard of the API itself .

Workflow Visualization

G A 3-(Isopentyloxy)piperidine HCl Sample Preparation B Ion Chromatography (IC) Conductivity Detection A->B C Potentiometric Titration AgNO3 Titrant A->C D Quantitative NMR (qNMR) Internal Standard A->D E Chloride Anion [Cl-] Moles B->E High Precision C->E Direct Measurement F API Free Base Moles D->F Proton Integration G Stoichiometric Ratio Validation (Target: 1.00 ± 0.05) E->G F->G

Workflow for validating the 1:1 stoichiometry of 3-(Isopentyloxy)piperidine hydrochloride.

Comparative Performance Data

To select the optimal method for your laboratory, consider the following performance metrics derived from standard stoichiometric validation studies.

Analytical MethodTarget AnalyteAccuracy (Recovery)Precision (RSD)Sample RequirementThroughput
Potentiometric Titration Chloride (Cl⁻)99.5% - 100.5%< 0.5%50 - 100 mgMedium (15 min/sample)
Ion Chromatography (IC) Chloride (Cl⁻)98.0% - 102.0%< 1.5%1 - 5 mgHigh (Automated)
qNMR Free Base98.5% - 101.5%< 1.0%10 - 20 mgHigh (Automated)

Data Interpretation: While IC requires the least amount of sample, Potentiometric Titration offers the highest precision for bulk stoichiometry. A dual approach combining Titration (for Cl⁻) and qNMR (for the free base) creates an unimpeachable, self-validating dataset.

Step-by-Step Experimental Protocols

Protocol 1: Chloride Determination via Potentiometric Titration

Causality Check: The addition of methanol to the aqueous solvent prevents the occlusion of unreacted chloride ions within the coagulating AgCl precipitate, ensuring a complete reaction and an accurate endpoint.

  • Sample Preparation: Accurately weigh ~50 mg of 3-(Isopentyloxy)piperidine hydrochloride into a 100 mL titration vessel using an analytical balance.

  • Dissolution: Dissolve the sample in 50 mL of a 1:1 mixture of HPLC-grade Water and Methanol. Add 1 mL of 0.1 M Nitric Acid (HNO₃) to acidify the solution, which prevents the false precipitation of silver oxide or carbonate.

  • Titration Setup: Immerse an Ag/AgCl double-junction reference electrode into the solution. Ensure the outer junction is filled with 1 M KNO₃ to prevent chloride contamination from the electrode itself.

  • Execution: Titrate with standardized 0.1 M Silver Nitrate (AgNO₃) using an automatic titrator set to dynamic dosing.

  • Data Processing: Determine the equivalence point via the first derivative of the potentiometric curve (dE/dV). Calculate the absolute moles of chloride.

Protocol 2: Free Base Quantification via qNMR

Causality Check: The relaxation delay (D1) must be set to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest. This ensures complete magnetization recovery between pulses, preventing the under-integration of slower-relaxing nuclei.

  • Standard Selection: Select Maleic acid (singlet at δ 6.26 ppm in D₂O) as the internal standard. It does not overlap with the aliphatic isopentyloxy signals (δ 0.9 - 1.8 ppm) or the piperidine ring signals (δ 2.8 - 3.5 ppm).

  • Sample Preparation: Accurately weigh ~15 mg of the API salt and ~5 mg of Maleic acid (traceable reference standard) into a vial using a microbalance.

  • Dissolution: Dissolve the mixture in 0.6 mL of Deuterium Oxide (D₂O) and transfer to a standard 5 mm NMR tube.

  • Acquisition: Acquire a 1D ¹H-NMR spectrum at 298 K using a 90° pulse, a spectral width of 15 ppm, and a relaxation delay (D1) of 30 seconds.

  • Integration & Calculation: Integrate the maleic acid singlet (2H) and a distinct, non-overlapping proton resonance from the 3-(isopentyloxy)piperidine (e.g., the 6H doublet of the terminal methyls on the isopentyl group). Calculate the moles of the free base using the integration ratio and the known purity of the internal standard.

Self-Validating System: The Stoichiometric Calculation

To prove the 1:1 stoichiometry, calculate the molar ratio bridging the two independent methods:

Molar Ratio = (Moles of Chloride from Titration) / (Moles of Free Base from qNMR)

A resulting ratio of 1.00 ± 0.05 confirms the structural integrity and stoichiometric purity of the 3-(Isopentyloxy)piperidine hydrochloride batch, validating that no excess hydrochloric acid or unreacted free base remains in the crystal lattice.

References

  • Title: Analytical Methods for Determination of Counter-ions in Pharmaceutical Salts Source: Journal of Pharmaceutical and Biomedical Analysis (via ResearchGate) URL: [Link]

  • Title: Method 9057: Determination of Chloride by Anion Chromatography Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Sodium Chloride - Analytical Standard (Potentiometric Method) Source: EUsalt URL: [Link]

  • Title: NMR as a “Gold Standard” Method in Drug Design and Discovery Source: Molecules (NCBI PMC) URL: [Link]

Comparative

Infrared (IR) spectroscopy peaks for 3-(Isopentyloxy)piperidine HCl

Spectral Fingerprinting: Infrared (IR) Spectroscopy Analysis of 3-(Isopentyloxy)piperidine HCl Characterizing active pharmaceutical ingredient (API) intermediates requires high-resolution analytical techniques to verify...

Author: BenchChem Technical Support Team. Date: March 2026

Spectral Fingerprinting: Infrared (IR) Spectroscopy Analysis of 3-(Isopentyloxy)piperidine HCl

Characterizing active pharmaceutical ingredient (API) intermediates requires high-resolution analytical techniques to verify structural integrity and salt forms. For 3-(Isopentyloxy)piperidine HCl (CAS: 1185301-47-6), Infrared (IR) spectroscopy serves as a frontline diagnostic tool. This guide provides an in-depth comparative analysis of the IR spectral fingerprints of 3-(Isopentyloxy)piperidine HCl against its free base form and a shorter-chain analog, establishing a robust framework for quality control and structural verification.

Molecular Architecture & Vibrational Causality

To accurately interpret the IR spectrum, we must deconstruct the molecule into its functional domains and understand the physical causality behind their vibrational modes:

  • The Secondary Amine Hydrochloride Core ( R2​NH2+​Cl− ): In its free base form, the piperidine ring contains a secondary amine (-NH-) that exhibits a sharp, weak-to-moderate stretching band near 3300 cm⁻¹. However, protonation with hydrochloric acid converts this to an ammonium ion (-NH₂⁺). The resulting positive charge and the extensive hydrogen-bonding network with chloride counterions in the solid-state crystal lattice drastically weaken the N-H bonds. Consequently, the N-H stretch undergoes a massive red-shift and broadens into a complex multiplet (the "ammonium band") spanning 3000 to 2400 cm⁻¹ [1][1].

  • The Aliphatic Ether Linkage (C-O-C): The ether oxygen introduces a highly polar bond into the aliphatic framework. Because the dipole moment changes significantly during the asymmetric stretching of the C-O-C bond, this vibration absorbs IR radiation strongly, producing one of the most intense peaks in the spectrum, typically between 1150 and 1050 cm⁻¹ [2][2].

  • The Isopentyl Alkyl Chain: The isopentyl group [-CH₂-CH₂-CH(CH₃)₂] terminates in a gem-dimethyl structure. The steric crowding and vibrational coupling of these two methyl groups on the same carbon atom cause the symmetric C-H bending mode (the "umbrella" mode) to split into a distinct doublet at approximately 1385 cm⁻¹ and 1365 cm⁻¹. This splitting is a critical diagnostic marker that differentiates the isopentyl chain from linear or shorter alkyl chains.

Comparative Spectral Data

To validate the identity of 3-(Isopentyloxy)piperidine HCl, it must be differentiated from its unprotonated free base and structurally similar analogs. Table 1 summarizes the quantitative spectral shifts used for identification.

Table 1: Comparative IR Peak Assignments

Vibrational Mode3-(Isopentyloxy)piperidine HCl3-(Isopentyloxy)piperidine (Free Base)3-Methoxypiperidine HCl (Analog)Structural Causality
N-H Stretch 3000–2400 cm⁻¹ (Broad multiplet)~3300 cm⁻¹ (Sharp, weak)3000–2400 cm⁻¹ (Broad multiplet)Protonation to -NH₂⁺ creates strong H-bonding with Cl⁻, red-shifting and broadening the peak.
C-H Stretch 2955, 2870 cm⁻¹ (Strong)2950, 2865 cm⁻¹ (Strong)2950, 2850 cm⁻¹ (Moderate)Aliphatic C-H bonds in the piperidine ring and alkyl chains.
C-O-C Stretch ~1110 cm⁻¹ (Strong)~1110 cm⁻¹ (Strong)~1100 cm⁻¹ (Strong)Asymmetric stretching of the ether linkage; highly polar, resulting in a large dipole change.
C-H Bend (gem-dimethyl) 1385 & 1365 cm⁻¹ (Doublet)1385 & 1365 cm⁻¹ (Doublet)AbsentSteric coupling of the two methyl groups on the isopentyl chain causes the symmetric bend to split.
N-H Bend ~1590 cm⁻¹ (Moderate)~1450 cm⁻¹ (Weak, overlaps)~1590 cm⁻¹ (Moderate)Scissoring motion of the protonated amine (-NH₂⁺) is shifted to higher wavenumbers than the free base.

Methodological Framework: Self-Validating ATR-FTIR Protocol

Amine hydrochlorides are notoriously hygroscopic, meaning they readily absorb moisture from the environment [3][3]. Traditional transmission IR using pressed KBr pellets is highly discouraged for these compounds because KBr is itself hygroscopic and can introduce water bands that obscure the critical 3500–3000 cm⁻¹ region. Furthermore, high-pressure pellet pressing can induce solid-state polymorphic transitions or ion-exchange reactions. Therefore, Attenuated Total Reflectance (ATR-FTIR) is the required self-validating standard.

Step 1: Environmental Control & System Initialization

  • Action: Purge the FTIR spectrometer with dry nitrogen for at least 30 minutes prior to analysis.

  • Causality: Purging eliminates gas-phase water vapor (which causes sharp noise in the 3900–3500 cm⁻¹ and 1900–1300 cm⁻¹ regions), ensuring that any broad O-H bands detected are truly from sample hydration, not atmospheric interference.

Step 2: Background Acquisition

  • Action: Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (32 scans at 4 cm⁻¹ resolution).

  • Validation: Inspect the background spectrum. A flat baseline confirms the crystal is clean. This background will be automatically subtracted from the sample spectrum to isolate the compound's signal.

Step 3: Sample Application & Pressure Optimization

  • Action: Deposit 2–5 mg of the 3-(Isopentyloxy)piperidine HCl powder directly onto the center of the ATR crystal. Lower the pressure anvil until the clutch clicks (indicating optimal pressure).

  • Causality: ATR spectroscopy relies on an evanescent wave penetrating the sample. Because solid powders have poor optical contact with the crystal, applying standardized pressure forces the sample into intimate contact, maximizing the signal-to-noise ratio and preventing peak distortion.

Step 4: Data Acquisition

  • Action: Scan the sample from 4000 to 400 cm⁻¹ using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

  • Validation: Check the maximum absorbance. If the strongest peak (e.g., the C-O-C stretch at ~1110 cm⁻¹) exceeds 1.2 absorbance units, the sample may be too thick or the pressure too high, which can cause non-linear detector response. Adjust if necessary.

Step 5: Post-Processing & ATR Correction

  • Action: Apply an ATR correction algorithm using the instrument's software.

  • Causality: The depth of penetration of the evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers). ATR correction normalizes the peak intensities to match traditional transmission spectra, allowing for accurate comparison against standard reference libraries [4][4].

Diagnostic Decision Tree

IR_Workflow Start Acquire IR Spectrum (ATR-FTIR) CheckNH Assess 3300 - 2400 cm⁻¹ Region (N-H Stretching) Start->CheckNH FreeBase Sharp peak ~3300 cm⁻¹ (Free Secondary Amine) CheckNH->FreeBase Unprotonated Salt Broad multiplet 3000-2400 cm⁻¹ (Ammonium Salt -NH₂⁺) CheckNH->Salt Protonated (HCl) CheckEther Assess 1150 - 1050 cm⁻¹ (C-O-C Asymmetric Stretch) Salt->CheckEther CheckAlkyl Assess 1385 & 1365 cm⁻¹ (gem-Dimethyl Bending) CheckEther->CheckAlkyl Strong peak ~1110 cm⁻¹ Target Confirmed: 3-(Isopentyloxy)piperidine HCl CheckAlkyl->Target Split doublet present Analog Confirmed: Linear/Short-chain Ether Analog CheckAlkyl->Analog Singlet/Absent

Figure 1: Diagnostic decision tree for identifying 3-(Isopentyloxy)piperidine HCl via IR spectroscopy.

References

  • Title: Amine hydrochloride salts: a problem in polyurethane synthesis. Source: University of Glasgow Theses Repository. URL: [Link]

  • Title: 18.8: Spectroscopy of Ethers. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Source: National Institutes of Health (NIH) / PubMed Central. URL: [Link]

  • Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Source: Master Organic Chemistry. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Isopentyloxy)piperidine hydrochloride proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized organic compounds like 3-(Isopentyloxy)piperidine hydrochloride requires more than just a superficial reading of a Safety Data Sheet (SDS). For dru...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized organic compounds like 3-(Isopentyloxy)piperidine hydrochloride requires more than just a superficial reading of a Safety Data Sheet (SDS). For drug development professionals and analytical chemists, understanding the causality behind safety and disposal protocols is critical for maintaining laboratory integrity, regulatory compliance, and environmental stewardship.

Because this compound is an amine hydrochloride salt with an ether linkage, its physicochemical properties dictate a strict "cradle-to-grave" management strategy. Below is the comprehensive, mechanistically grounded guide for the operational handling and proper disposal of 3-(Isopentyloxy)piperidine hydrochloride.

Chemical Causality & Hazard Profiling

To design a self-validating disposal system, we must first understand the molecular behavior of the waste. 3-(Isopentyloxy)piperidine hydrochloride is a solid organic salt. The presence of the piperidine ring dictates its biological reactivity (often acting as an irritant or toxicant), while the hydrochloride (HCl) salt form enhances its water solubility but introduces specific challenges during thermal destruction[1][2].

Because it is an organic compound that does not belong to the EPA's safe cation/anion list for drain disposal, it is strictly prohibited from being disposed of in the regular trash or sewer systems [3][4].

Table 1: GHS Hazard Classifications & Operational Implications

Hazard Class GHS Code Mechanistic Cause Operational Implication
Acute Toxicity (Oral) H301 Piperidine derivatives interact with systemic amine receptors. Requires strict inventory control; never store near consumable goods[2].
Skin/Eye Irritation H315 / H319 Mildly acidic nature of the HCl salt combined with organic lipophilicity disrupts lipid bilayers. Mandates nitrile gloves and splash goggles during all transfers[2].

| Respiratory Irritation | H335 | Fine particulate nature of the solid salt can lodge in the upper respiratory tract. | All weighing and transfers must occur within a certified chemical fume hood[2]. |

Operational Workflow: Spills & Decontamination

In the event of a spill, the primary objective is to prevent aerosolization. Because the compound carries an H335 (Respiratory Irritation) warning, traditional sweeping is strictly prohibited as it generates hazardous dust[2][5].

Step-by-Step Spill Response Protocol
  • Containment & Isolation: Immediately isolate the area. Ensure the laboratory's HVAC system is functioning properly to maintain negative pressure.

  • PPE Donning: Operators must wear a fitted N95 or P100 particulate respirator, double nitrile gloves, and a closed-front lab coat[6].

  • Wet-Wipe Collection (Causality-Driven): Do not dry sweep. Lightly dampen a highly absorbent, low-lint wipe with a compatible solvent (e.g., isopropanol or water) to suppress dust formation. Gently dab the solid material.

  • Surface Neutralization: Wash the affected benchtop with a mild alkaline detergent solution. Validation Step: Swab the area and test the pH of the residual moisture to ensure it has returned to a neutral baseline (pH 6.5–7.5), confirming the removal of the acidic hydrochloride salt.

  • Waste Segregation: Place all contaminated wipes and gloves into a designated, sealable solid hazardous waste container[7].

Regulatory Disposal Procedures (RCRA Compliance)

Under the Resource Conservation and Recovery Act (RCRA), laboratories must manage this chemical via a Satellite Accumulation Area (SAA) before final transfer to a licensed waste broker[3][8].

SAA Setup & Management Protocol
  • Container Selection: Use high-density polyethylene (HDPE) or glass containers. Causality: These materials are chemically inert to mildly acidic organic salts, preventing container degradation and secondary leaks[8].

  • Labeling Integrity: The container must be explicitly labeled "Hazardous Waste" alongside the full chemical name: 3-(Isopentyloxy)piperidine hydrochloride. Never use abbreviations or chemical formulas (e.g., do not write "Piperidine deriv." or "C10H22ClNO"), as emergency responders cannot rapidly decode formulas during a crisis[8].

  • Volume & Time Management: The container must remain closed at all times unless actively receiving waste. Do not leave funnels in the container. Once the container reaches 90% capacity, it must be dated and moved to the central accumulation area within 72 hours[8].

WasteLifecycle Gen Waste Generation (Fume Hood) SAA Satellite Accumulation Area (SAA) Gen->SAA Immediate Transfer Pick EHS Central Accumulation SAA->Pick < 72 hrs after 90% Full Broker Licensed Waste Broker Pick->Broker EPA Manifesting Inc Thermal Destruction (Incineration) Broker->Inc Final Disposal

Figure 1: EPA-compliant cradle-to-grave lifecycle for laboratory chemical waste.

The Mechanism of Final Destruction

The only EPA-approved method for the final disposal of 3-(Isopentyloxy)piperidine hydrochloride is controlled incineration with flue gas scrubbing [5].

The Causality of the Scrubbing Requirement: When the piperidine hydrochloride salt is subjected to thermal oxidation (>1000°C), the organic framework (carbon, hydrogen, nitrogen) combusts into carbon dioxide ( CO2​ ), water ( H2​O ), and nitrogen oxides ( NOx​ ). However, the chloride ion ( Cl− ) from the salt reacts with hydrogen to form Hydrogen Chloride ( HCl ) gas , a highly corrosive and toxic emission[1].

To prevent environmental contamination, the incinerator must route these combustion gases through an alkaline scrubber (typically utilizing Sodium Hydroxide, NaOH , or Calcium Hydroxide, Ca(OH)2​ ). The scrubber neutralizes the HCl gas into harmless aqueous salts (like NaCl or CaCl2​ ), which can then be safely discharged[5].

IncinerationMechanism Chem 3-(Isopentyloxy)piperidine HCl (Solid Waste) Heat Thermal Oxidation (>1000°C) Breaks C-C and C-N bonds Chem->Heat Injection into Incinerator Gases Combustion Gases (CO2, H2O, NOx, HCl Gas) Heat->Gases Pyrolysis & Oxidation Scrubber Alkaline Flue Gas Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Gas Routing Safe Clean Exhaust & Neutral Salts (NaCl, CaCl2) Scrubber->Safe Acid-Base Neutralization

Figure 2: Mechanistic pathway of thermal destruction and HCl gas neutralization.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health.
  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services.
  • Hazardous Chemical Waste Management Guidelines - Columbia University EH&S.
  • Chemical Safety Data Sheet MSDS / SDS - spiro[indene-1,4'-piperidine] hydrochloride - ChemicalBook.
  • SAFETY DATA SHEET (Piperidine hydrochloride derivatives) - Sigma-Aldrich.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of 3-(Isopentyloxy)piperidine Hydrochloride

Disclaimer: This guide provides essential safety and handling protocols for 3-(Isopentyloxy)piperidine hydrochloride based on established best practices for analogous piperidine derivatives. As of the last update, a spec...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This guide provides essential safety and handling protocols for 3-(Isopentyloxy)piperidine hydrochloride based on established best practices for analogous piperidine derivatives. As of the last update, a specific Safety Data Sheet (SDS) for this exact compound was not publicly available. Therefore, the recommendations herein are predicated on the known hazard profiles of structurally similar chemicals, such as other substituted piperidine hydrochlorides and the parent compound, piperidine hydrochloride. You are required to obtain and meticulously follow the specific SDS provided by your chemical supplier before any handling or use. This document serves to supplement, not replace, the manufacturer's official safety guidance.

The Causality of Caution: Understanding the Hazard Profile

To establish a robust safety protocol, we must first understand the inherent risks. While toxicological data for 3-(Isopentyloxy)piperidine hydrochloride is not fully investigated, the piperidine ring system and its hydrochloride salt form provide a strong basis for our hazard assessment.[1]

  • The Piperidine Moiety: Piperidine and its derivatives are known to be biologically active. The parent compound, piperidine hydrochloride, is classified as "Toxic if swallowed"[2][3][4]. We must assume a similar or greater level of oral toxicity for this substituted analogue.

  • Hydrochloride Salt Form: This compound is a solid, likely a crystalline powder.[1] This mitigates the high flammability and vapor inhalation risk associated with liquid piperidine free base[5][6]. However, it introduces a risk of airborne particulate generation during handling, which can lead to respiratory tract irritation or systemic exposure through inhalation.[1][3]

  • Skin and Eye Irritation: Other substituted piperidine hydrochlorides are known to cause skin irritation and serious eye irritation.[7] Therefore, direct contact with the skin or eyes must be strictly avoided.

Based on this analysis, our safety protocols will be built to defend against a substance that is presumed to be orally toxic, a skin and eye irritant, and a respiratory tract irritant if inhaled as a dust.

Core Directive: Engineering Controls and Personal Protective Equipment (PPE)

Your primary lines of defense are robust engineering controls and meticulously selected PPE. Never handle this compound on an open bench.

Engineering Controls:

  • Chemical Fume Hood: All handling of solid 3-(Isopentyloxy)piperidine hydrochloride, including weighing and transfers, must be conducted within a certified chemical fume hood to contain any dust or aerosols.[8]

  • Safety Stations: An eyewash station and a safety shower must be immediately accessible in the laboratory.[1][9]

Personal Protective Equipment (PPE) Summary:

Protection TypeSpecificationRationale
Eye & Face Chemical safety goggles with side-shields (ANSI Z87.1 / EN 166 compliant). A face shield should be worn over goggles during procedures with a high risk of splashing.[1][3]Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[7]
Hand Nitrile gloves (minimum thickness of 4 mil / 0.1 mm). Inspect gloves for integrity before each use.[3]Provides a chemical barrier to prevent skin contact and irritation. Double-gloving is recommended for extended handling.
Body A fully-buttoned, long-sleeved laboratory coat.Protects skin on the arms and torso from contamination.[1]
Respiratory A NIOSH-approved N95 (or higher) respirator may be required.[1][3]Use is dictated by a risk assessment, especially if engineering controls are insufficient or during the cleanup of a large spill where dust generation is unavoidable.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This workflow is designed as a self-validating system to minimize exposure at every stage.

Preparation and Donning PPE

The workflow begins before the chemical is even touched. The logical sequence of preparation ensures that all safety measures are in place before any potential exposure can occur.

A Verify Fume Hood Certification & Airflow B Locate & Test Emergency Eyewash / Shower A->B Pre-Op Checks C Don Lab Coat & Safety Goggles B->C Begin PPE D Don Nitrile Gloves (Inspect First) C->D Final Barrier

Diagram: Pre-Handling Safety Protocol
Weighing and Handling the Solid Compound
  • Designate a Work Area: Place a plastic-backed absorbent liner on the work surface inside the chemical fume hood to contain any minor spills.

  • Gather Equipment: Bring all necessary equipment (spatulas, weigh boats, receiving flask, solvent, etc.) into the fume hood before opening the primary chemical container.

  • Open Container with Care: Slowly open the container, avoiding any sudden movements that could aerosolize the powder.

  • Weighing: Using a clean spatula, carefully transfer the desired amount of solid to a weigh boat. Keep the sash of the fume hood at the lowest practical height.

  • Transfer: Gently tap the weigh boat to transfer the solid into the receiving flask.

  • Immediate Cleanup: Use a damp paper towel to wipe down the spatula, weigh boat, and any surfaces with residual powder. Dispose of these wipes immediately into a designated solid hazardous waste container.

  • Secure Container: Tightly close the primary container of 3-(Isopentyloxy)piperidine hydrochloride and wipe the exterior before returning it to its designated storage location.

Storage and Disposal
  • Storage: Store the container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[1][8] The storage location should be locked and accessible only to trained personnel.[2]

  • Disposal: All waste, including the compound itself, contaminated consumables (gloves, wipes, pipette tips), and empty containers, must be disposed of as hazardous chemical waste.[8]

    • Collect waste in a clearly labeled, sealed container.

    • Consult with your institution's Environmental Health & Safety (EH&S) department for specific disposal procedures, as regulations vary.[7][10]

Emergency Response Protocol

Prompt and correct action is critical in the event of an exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][7] Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][9] Seek immediate medical attention.

  • Small Spill (Inside Fume Hood):

    • Wearing your full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.[8]

    • Carefully sweep or scoop the mixture into a designated hazardous waste container.[3][8]

    • Clean the spill area thoroughly with a damp cloth, disposing of all cleaning materials as hazardous waste.

References

  • N-(3-Chloropropyl)piperidine hydrochloride, 97% Material Safety Data Sheet. Cole-Parmer. [Link]

  • Piperidine hydrochloride Safety Data Sheet. 7-SAFETY DATA SHEET. [Link]

  • 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

  • 1-(3-Bromo-5-chlorophenyl)piperidine hydrochloride Safety Data Sheet. AFG Bioscience LLC. [Link]

  • PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 Material Safety Data Sheet. IndiaMART. [Link]

  • Piperidine Safety Data Sheet. Ing. Petr Švec - PENTA s.r.o. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Isopentyloxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Isopentyloxy)piperidine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.